molecular formula C9H7N3O2 B1301765 3-(4-nitrophenyl)-1H-pyrazole CAS No. 20583-31-7

3-(4-nitrophenyl)-1H-pyrazole

Cat. No.: B1301765
CAS No.: 20583-31-7
M. Wt: 189.17 g/mol
InChI Key: IPIYADCDDIUVPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-nitrophenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H7N3O2 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-nitrophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-12(14)8-3-1-7(2-4-8)9-5-6-10-11-9/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIYADCDDIUVPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371814
Record name 3-(4-nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20583-31-7
Record name 3-(4-Nitrophenyl)-1H-pyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020583317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Nitro-phenyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(4-NITROPHENYL)-1H-PYRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0B6P40GV5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-nitrophenyl)-1H-pyrazole: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-nitrophenyl)-1H-pyrazole is a versatile heterocyclic compound that has garnered significant attention in medicinal and agricultural chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological activities. Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of its known anti-inflammatory and antimicrobial properties. Furthermore, this guide elucidates the mechanistic underpinnings of its therapeutic potential, with a focus on its role as a modulator of inflammatory pathways.

Chemical Structure and Properties

This compound is characterized by a five-membered pyrazole ring substituted with a 4-nitrophenyl group at the C3 position. The presence of the electron-withdrawing nitro group and the aromatic pyrazole core are key determinants of its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₇N₃O₂[1]
Molecular Weight 189.17 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 168.5-169 °C[2]
Boiling Point 331.8±25.0 °C (Predicted)[2]
pKa -0.78±0.10 (Predicted)[2]
LogP (predicted) 1.7[1]
Solubility Soluble in organic solvents such as ethanol, methanol, and acetone. Limited solubility in water.[3]

Table 2: Spectroscopic Data for a Representative Derivative, 3,5-Dimethyl-4-(4′-Nitrophenyl)-1H-Pyrazole

Spectroscopic TechniqueDataReference
¹H NMR (400 MHz, CDCl₃) δ/ppm 8.29–8.27 (m, 2H), 7.45–7.42 (m, 2H), 2.35 (s, 6H)[4]
¹³C NMR (100 MHz, CDCl₃) δ/ppm 141.0, 135.6, 129.5, 123.8, 11.8[4]
FTIR (ν/cm⁻¹) 3174 (N-H), 1596, 1515 (NO₂), 1342 (NO₂)[4]
Mass Spec (MALDI+) m/z: 218.0 [M + H]⁺[4]

Synthesis and Characterization

The synthesis of this compound can be achieved through the cyclocondensation of a β-diketone precursor with hydrazine hydrate. A general experimental protocol is provided below.

Experimental Protocol: Synthesis of 3,5-Dimethyl-4-(4′-Nitrophenyl)-1H-Pyrazole

This protocol describes the synthesis of a closely related derivative and can be adapted for the synthesis of the title compound.

Materials:

  • A suitable 1,3-dicarbonyl precursor

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve the 1,3-dicarbonyl compound (1.4 mmol, 0.3 g) in ethanol (10 mL) at room temperature.[4]

  • Add hydrazine hydrate (1.7 mmol, 0.08 mg) to the mixture.[4]

  • Heat the mixture under reflux for 2 hours.[4]

  • Evaporate the reaction mixture under reduced pressure.[4]

  • Purify the residue by recrystallization from ethanol to yield a white solid.[4]

Characterization: The synthesized compound should be characterized using standard analytical techniques, including:

  • Melting Point: To determine the purity of the compound.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • FTIR Spectroscopy: To identify the functional groups present.

  • Mass Spectrometry: To determine the molecular weight.

Biological Activities and Therapeutic Potential

This compound and its derivatives have demonstrated a range of biological activities, making them promising candidates for drug development.

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, which are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[5] COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.[6] By inhibiting these enzymes, pyrazole compounds can effectively reduce inflammation. The anti-inflammatory potential of novel pyrazole derivatives can be assessed using in vitro COX inhibition assays.

Table 3: Anti-inflammatory Activity of Selected Pyrazole Derivatives

CompoundActivityIC₅₀/MICOrganism/Cell LineReference
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideAnti-inflammatoryBetter than Diclofenac sodium-[7]
A series of 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazolesAnti-inflammatory-Rats[8]
Pyrazole-pyridazine hybridsCOX-2 InhibitionIC₅₀ = 1.15 - 1.50 µMRAW264.7 macrophages[6]
Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of nitrophenyl-pyrazole derivatives against a spectrum of bacterial and fungal pathogens.[7][9] The proposed mechanisms of antibacterial action for pyrazole derivatives include the disruption of the bacterial cell wall and the inhibition of DNA gyrase.[10]

Table 4: Antimicrobial Activity of Selected Pyrazole Derivatives

CompoundActivityMICOrganismReference
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide derivativeAntibacterial0.25 µg/mLEscherichia coli[7]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide derivativeAntibacterial0.25 µg/mLStreptococcus epidermidis[7]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide derivativeAntifungal1 µg/mLAspergillus niger[7]
3-[5-(4-Nitrophenyl)-2-furyl]-4-pyrazole derivativesAntibacterial-S. aureus, E. coli[9]
3-[5-(4-Nitrophenyl)-2-furyl]-4-pyrazole derivativesAntifungal-C. albicans[9]

Mechanism of Action: Signaling Pathway

The anti-inflammatory effects of many pyrazole derivatives are mediated through the inhibition of the cyclooxygenase (COX) pathway. This pathway is central to the inflammatory response.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX1->Prostaglandin_H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole This compound Pyrazole->COX1 Inhibition (Non-selective) Pyrazole->COX2 Inhibition

Caption: Inhibition of the COX pathway by this compound.

Conclusion

This compound represents a privileged scaffold in medicinal chemistry with significant potential for the development of novel anti-inflammatory and antimicrobial agents. Its straightforward synthesis and versatile chemical nature allow for the generation of diverse derivatives with tailored biological activities. Further investigation into its mechanism of action and in vivo efficacy is warranted to fully exploit its therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals to advance the study and application of this promising compound.

References

3-(4-nitrophenyl)-1H-pyrazole chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 3-(4-nitrophenyl)-1H-pyrazole, a heterocyclic organic compound of significant interest to researchers and professionals in drug development and materials science. This document outlines its chemical properties, synthesis protocols, and biological significance, presenting data in a clear and accessible format.

Chemical Identity and Properties

This compound is a pyrazole derivative characterized by a nitrophenyl group substituent. Its chemical structure is foundational to its reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueCitation
Chemical FormulaC₉H₇N₃O₂[1][2]
Molecular Weight189.17 g/mol [1][3]
AppearanceYellow needles[1]
Melting Point192-198 °C[1]
Storage ConditionsStore at 0-8 °C[1]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through various established chemical reactions. A common and effective method involves the cyclization of a chalcone precursor with hydrazine hydrate.

Experimental Protocol: Synthesis of 1H-3-(4-nitrophenyl)-5-(substituted phenyl) pyrazolines

This protocol is adapted from a general method for pyrazoline synthesis.[4]

Materials:

  • 4-nitro substituted chalcone (I)

  • Ethanol

  • Hydrazine hydrate

Procedure:

  • Dissolve the 4-nitro substituted chalcone (I) in 25 ml of ethanol in a round-bottom flask.

  • Add 0.02 mol of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 2 hours.

  • After reflux, cool the mixture and concentrate it under reduced pressure.

  • Allow the concentrated solution to stand overnight.

  • Collect the resulting solid product by filtration.

  • Recrystallize the solid from ethanol to obtain the purified pyrazoline derivative.

A similar synthesis of 3,5-Dimethyl-4-(4′-Nitrophenyl)-1H-Pyrazole involves the reaction of a dicarbonyl compound with hydrazine hydrate in ethanol, followed by heating under reflux.[5] Another approach involves the reaction of chalcones with hydrazine hydrate in the presence of formic acid.[6]

Biological Activity and Applications

Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.[7] this compound and related structures have been investigated for various therapeutic applications.

Derivatives of pyrazole are known to exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity: They have been synthesized and evaluated for their potential as antibacterial and antifungal agents.[1][8]

  • Anti-inflammatory and Analgesic Properties: The pyrazole nucleus is a key feature in several anti-inflammatory drugs.[1]

  • Anticancer Activity: Certain pyrazole derivatives have shown potent cytotoxicity against human cancer cell lines.[9]

The presence of the nitrophenyl group can significantly influence the biological activity of the pyrazole compound.[10]

Workflow and Pathway Visualization

To illustrate the logical progression from synthesis to application for this compound derivatives, the following workflow diagram is provided.

Synthesis_and_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_analysis Characterization cluster_screening Biological Evaluation Chalcone 4-Nitro Chalcone Pyrazoline This compound Chalcone->Pyrazoline Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Pyrazoline Cyclization Spectroscopy Spectroscopic Analysis (FTIR, NMR) Pyrazoline->Spectroscopy Purification & Structure Confirmation Antimicrobial Antimicrobial Assays Spectroscopy->Antimicrobial Screening Anticancer Cytotoxicity Assays Spectroscopy->Anticancer Screening Antiinflammatory Anti-inflammatory Assays Spectroscopy->Antiinflammatory Screening Lead_Compound Lead Compound Identification Antimicrobial->Lead_Compound Hit Identification Anticancer->Lead_Compound Hit Identification Antiinflammatory->Lead_Compound Hit Identification

References

In-Depth Technical Guide: 3-(4-nitrophenyl)-1H-pyrazole (CAS No. 20583-31-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(4-nitrophenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and known biological activities, presenting data in a clear and accessible format for laboratory and research applications.

Chemical and Physical Data

The fundamental properties of this compound are summarized below, providing key data for its identification and handling.

PropertyValueReference
CAS Number 20583-31-7[1]
Molecular Formula C₉H₇N₃O₂[1]
Molecular Weight 189.17 g/mol [1]
Appearance Yellow needles[1]
Melting Point 192-198 °C[1]
Purity ≥ 99% (HPLC)[1]

Synthesis Protocol

A reliable method for the synthesis of this compound involves the cyclization of an enaminone with hydrazine hydrate.[2]

Reaction Scheme:

G reactant1 1-(4-nitrophenyl)-3-N,N-dimethylamino-2-propen-1-one product This compound reactant1->product + reactant2 85% Hydrazine Hydrate reactant2->product solvent Ethanol, 60°C, 1 hr

Synthesis of this compound.

Experimental Procedure:

A solution of 1-(4-nitrophenyl)-3-N,N-dimethylamino-2-propen-1-one (27.3 g) and 85% hydrazine hydrate (23.6 g) in ethanol is heated at 60°C for one hour.[2] The resulting crystallized solid is then filtered to yield this compound (18.5 g).[2]

Spectroscopic Characterization

TechniqueExpected Observations
¹H-NMR Signals corresponding to the protons on the pyrazole and nitrophenyl rings.
¹³C-NMR Resonances for the carbon atoms of both the pyrazole and nitrophenyl moieties.
FT-IR Characteristic absorption bands for N-H stretching, C=N stretching of the pyrazole ring, and the symmetric and asymmetric stretching of the nitro (NO₂) group.
Mass Spec. A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns of the pyrazole and nitrophenyl groups.

Biological Activity and Potential Signaling Pathways

Derivatives of pyrazole are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] A significant mechanism of action for many pyrazole-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes.[4][5][6]

The COX pathway is a critical component of the inflammatory response. Arachidonic acid is converted by COX-1 and COX-2 into prostaglandins, which are key mediators of inflammation. The inhibition of these enzymes by pyrazole-containing compounds, such as the well-known drug Celecoxib, reduces the production of prostaglandins, thereby mitigating inflammation.[4][6] Given the structural similarities, it is plausible that this compound may also exert its biological effects through the inhibition of the COX pathway.

Hypothesized Signaling Pathway Inhibition:

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole_Compound This compound Pyrazole_Compound->COX_Enzymes Inhibition

Hypothesized inhibition of the COX pathway.

This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics. Further investigation into the specific spectral properties and detailed biological mechanisms of this compound is warranted to fully elucidate its potential.

References

Spectroscopic Profile of 3-(4-nitrophenyl)-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of novel compounds is paramount. This technical guide provides an in-depth overview of the spectroscopic data for 3-(4-nitrophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR (DMSO-d₆)
Chemical Shift (δ) ppm Proton Assignment
13.55br s, 1H, NH
8.28d, J=9.0 Hz, 2H, Ar-H
8.01d, J=9.0 Hz, 2H, Ar-H
7.91d, J=2.5 Hz, 1H, pyrazole-H
7.00d, J=2.5 Hz, 1H, pyrazole-H
¹³C NMR (DMSO-d₆)
Chemical Shift (δ) ppm Carbon Assignment
146.4Ar-C
141.2Ar-C
139.7pyrazole-C
130.4pyrazole-C
126.1Ar-CH
124.5Ar-CH
104.9pyrazole-CH
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Functional Group Assignment
3100-3000Aromatic C-H stretch
1595C=N stretch
1510, 1340NO₂ stretch (asymmetric and symmetric)
Mass Spectrometry (MS)
m/z Fragment Assignment
189.05[M]⁺

Experimental Protocols

The acquisition of the presented spectroscopic data follows standard laboratory procedures. Below are detailed methodologies for each key experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei. The solvent used was deuterated dimethyl sulfoxide (DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. The sample was prepared as a KBr pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data was acquired using an Agilent 6890N gas chromatograph coupled to a 5973 mass selective detector (GC-MS). The ionization mode was electron impact (EI) at 70 eV.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Compound Synthesis cluster_purification Purification and Isolation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Data Analysis and Structure Elucidation NMR->Interpretation IR->Interpretation MS->Interpretation

Caption: Logical workflow for the synthesis and spectroscopic characterization of this compound.

Navigating the Physicochemical Landscape of 3-(4-nitrophenyl)-1H-pyrazole: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of 3-(4-nitrophenyl)-1H-pyrazole, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for understanding and predicting the behavior of this compound in various experimental settings. While specific experimental data for this compound is limited in publicly available literature, this guide outlines established methodologies for determining these crucial parameters and provides data for analogous compounds to inform experimental design.

Physicochemical Properties

This compound is a yellow crystalline solid with a molecular formula of C₉H₇N₃O₂ and a molecular weight of 189.17 g/mol .[1][2] Its melting point is reported to be in the range of 192-198 °C.[1] The presence of the nitro group, a strong electron-withdrawing group, and the pyrazole ring, an aromatic heterocycle, significantly influences its chemical properties, including its solubility and stability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₇N₃O₂[1][2]
Molecular Weight189.17 g/mol [1][2]
AppearanceYellow needles[1]
Melting Point192-198 °C[1]
Storage Conditions0-8 °C[1]

Solubility Profile

Generally, 1H-pyrazole exhibits limited solubility in water and is more soluble in organic solvents such as ethanol, methanol, and acetone.[3] The solubility is also temperature-dependent, typically increasing with a rise in temperature.[3] For a more substituted and related compound, 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, solubility has been noted in chloroform, methanol, and dimethyl sulfoxide.[4]

Table 2: Expected Solubility of this compound in Common Solvents (Qualitative)

SolventExpected SolubilityRationale
WaterLowThe non-polar nature of the phenyl and pyrazole rings dominates over the polar nitro group.
MethanolSolublePolar protic solvent capable of hydrogen bonding.
EthanolSolubleSimilar to methanol.
AcetoneSolublePolar aprotic solvent.
Dimethyl Sulfoxide (DMSO)SolubleHighly polar aprotic solvent.
ChloroformSolubleNon-polar organic solvent.
Experimental Protocol: Equilibrium Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a compound like this compound.

Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a vial.

  • Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of the dissolved compound using a validated HPLC method.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Equilibrium_Solubility_Workflow A Add excess compound to solvent B Incubate with shaking at constant temperature A->B 24-48h C Centrifuge to pellet undissolved solid B->C D Collect and dilute supernatant C->D E Analyze concentration by HPLC D->E F Calculate solubility E->F

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

The stability of a pharmaceutical compound is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. Stability studies are crucial to determine the shelf-life and appropriate storage conditions.

While specific stability data for this compound is not extensively reported, pyrazole-containing compounds are generally considered stable.[5] However, the presence of the nitro group may confer susceptibility to degradation under certain conditions, such as in the presence of reducing agents or upon exposure to UV light.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are conducted to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound solution of known concentration

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Acid Hydrolysis: Mix the compound solution with an equal volume of 1N HCl. Heat at a specified temperature (e.g., 80°C) for a set time.

  • Base Hydrolysis: Mix the compound solution with an equal volume of 1N NaOH. Keep at room temperature or heat gently.

  • Oxidative Degradation: Treat the compound solution with a solution of hydrogen peroxide (e.g., 3-30%).

  • Thermal Degradation: Expose a solid sample or solution of the compound to high temperatures (e.g., 60-80°C).

  • Photostability: Expose a solution of the compound to UV and visible light in a photostability chamber according to ICH guidelines.

  • At various time points, withdraw samples, neutralize if necessary, and dilute to the initial concentration.

  • Analyze the samples by a stability-indicating HPLC method to determine the amount of remaining parent compound and detect any degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions A Acid Hydrolysis (HCl) F Sample at time points A->F B Base Hydrolysis (NaOH) B->F C Oxidative (H2O2) C->F D Thermal D->F E Photolytic (UV/Vis) E->F G Neutralize & Dilute F->G H Analyze by Stability-Indicating HPLC G->H I Identify Degradants & Assess Purity H->I

Caption: Workflow for Forced Degradation Studies.

Conclusion

The solubility and stability of this compound are critical parameters that influence its application in research and development. While specific quantitative data for this compound is not extensively documented, this guide provides a framework for its characterization based on the properties of related compounds and established experimental protocols. The methodologies outlined herein for determining equilibrium solubility and conducting forced degradation studies will enable researchers to generate the necessary data to support their work in drug discovery and materials science. Further studies are warranted to fully elucidate the physicochemical profile of this important synthetic intermediate.

References

Biological activity of 3-(4-nitrophenyl)-1H-pyrazole and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of 3-(4-Nitrophenyl)-1H-pyrazole and Its Derivatives

Executive Summary

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile. When substituted with a 3-(4-nitrophenyl) moiety, the resulting 1H-pyrazole derivatives exhibit a remarkable spectrum of biological activities. The strong electron-withdrawing nature of the nitro group often enhances the therapeutic potential of the parent scaffold. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, targeting researchers and professionals in drug development. It consolidates quantitative data, details key experimental protocols, and visualizes complex pathways and workflows to facilitate a deeper understanding and spur further investigation into this promising class of molecules.

Introduction

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is present in numerous FDA-approved drugs, highlighting its significance as a "privileged scaffold" in drug discovery.[1][2][3] Derivatives of pyrazole are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.[3][4][5]

The introduction of a 4-nitrophenyl group at the 3-position of the pyrazole ring creates a distinct chemical entity, this compound. This substitution significantly influences the molecule's electronic properties and, consequently, its interaction with biological targets. This document explores the multifaceted biological activities of this core structure and its various derivatives, providing a technical foundation for their further development as potential therapeutic agents.

General Synthesis Strategies

The most common and efficient route for synthesizing this compound derivatives involves a two-step process. The synthesis typically begins with a Claisen-Schmidt condensation reaction to form a chalcone intermediate, which is subsequently cyclized with a hydrazine derivative to yield the final pyrazole or pyrazoline compound.[6]

Typical Synthesis Workflow

A generalized workflow for the synthesis is outlined below. The initial step involves the base-catalyzed condensation of 4-nitroacetophenone with a substituted benzaldehyde to form an α,β-unsaturated ketone (chalcone). This intermediate is then reacted with hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) in the presence of an acid catalyst like acetic acid to induce cyclization and form the di- or tri-substituted pyrazoline/pyrazole ring.[6][7]

G start_end start_end process process intermediate intermediate A Start: 4-Nitroacetophenone + Substituted Benzaldehyde B Claisen-Schmidt Condensation (e.g., aq. NaOH, Ethanol) A->B C Intermediate: Substituted Chalcone B->C E Cyclization Reaction (e.g., Acetic Acid, Reflux) C->E Input D Reactants: Hydrazine Hydrate or Phenylhydrazine D->E F Final Product: This compound Derivative E->F G cluster_0 Cell Membrane stimulus stimulus molecule molecule enzyme enzyme inhibitor inhibitor process process Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Arachidonic_Acid releases Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins converts to Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Pyrazole Pyrazole Derivative Pyrazole->COX2 Inhibits G cluster_R1 Position 1 (N-1) cluster_R5 Position 5 core core position position group group activity activity Core This compound Core R1_Node Substitution at N-1 Core->R1_Node R5_Node Substitution at C-5 Core->R5_Node Phenyl Phenyl Group R1_Node->Phenyl H Unsubstituted (-H) R1_Node->H Activity1 Modulates Activity (e.g., anticancer) Phenyl->Activity1 H->Activity1 Subst_Phenyl Substituted Phenyl Ring R5_Node->Subst_Phenyl EWG Electron-Withdrawing Groups (e.g., -Cl, -F) Subst_Phenyl->EWG EDG Electron-Donating Groups (e.g., -OCH3) Subst_Phenyl->EDG Activity5 Enhances Antimicrobial & Anti-inflammatory Activity EWG->Activity5 Often Increases EDG->Activity5 Variable Effect

References

Literature review on the discovery of nitrophenyl-pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Discovery of Nitrophenyl-pyrazoles: Synthesis, Biological Activity, and Experimental Protocols

Introduction

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold."[1][2] Its versatile structure is present in numerous therapeutic agents, including the anti-inflammatory drug celecoxib and the anti-obesity drug rimonabant.[3][4] The incorporation of a nitrophenyl group onto the pyrazole core often modulates the molecule's electronic properties and biological activity, leading to the discovery of compounds with a wide spectrum of pharmacological effects. These derivatives have shown significant potential as anti-inflammatory, anticancer, antimicrobial, and analgesic agents.[5][6][7][8]

This technical guide provides a comprehensive literature review on the discovery of nitrophenyl-pyrazoles. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into their synthesis, a summary of their biological activities with quantitative data, and protocols for key experiments.

Synthetic Strategies for Nitrophenyl-pyrazoles

The synthesis of the pyrazole ring is a well-established area of heterocyclic chemistry. The most common and versatile methods for creating nitrophenyl-substituted pyrazoles involve cyclocondensation reactions.

1. From α,β-Unsaturated Ketones (Chalcones)

A primary route involves the reaction of α,β-unsaturated ketones, specifically chalcones bearing a nitrophenyl moiety, with hydrazine derivatives.[3][9][10] The initial reaction yields a pyrazoline intermediate, which can then be oxidized to the corresponding aromatic pyrazole.[10]

2. From 1,3-Dicarbonyl Compounds

The classical Knorr pyrazole synthesis, first described in 1883, remains a fundamental method.[10] This approach uses the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative to produce two potential regioisomers.[10]

3. From Other Precursors

Other methods include the reaction of acetylenic ketones with hydrazines and 1,3-dipolar cycloaddition reactions.[3][10] For instance, 3-(4-nitrophenyl)-pyrazole can be synthesized from 1-(4-nitrophenyl)-3-N,N-dimethylamino-2-propen-1-one and hydrazine hydrate.[11]

Below is a generalized workflow for the synthesis of nitrophenyl-pyrazoles from chalcone precursors.

G cluster_start Starting Materials cluster_reaction1 Chalcone Synthesis cluster_intermediate Intermediate cluster_reaction2 Cyclization cluster_product Final Product A Nitrophenyl-substituted Acetophenone C Claisen-Schmidt Condensation (Base catalyst, e.g., NaOH) A->C B Aromatic Aldehyde B->C D Nitrophenyl-Chalcone (α,β-Unsaturated Ketone) C->D E Reaction with Hydrazine Hydrate (NH2NH2·H2O) D->E F Nitrophenyl-Pyrazoline/ Pyrazole E->F

Caption: General workflow for the synthesis of nitrophenyl-pyrazoles from chalcones.

Experimental Protocol: Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole

This protocol is adapted from the synthesis of a 2-pyrazoline derivative via the cyclization of a chalcone with hydrazine hydrate.[12]

Materials:

  • 4-Nitrochalcone (1 equivalent)

  • Hydrazine hydrate (NH₂NH₂·H₂O) (2 equivalents)

  • 2-Butanol (solvent)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Thin Layer Chromatography (TLC) plate (Silica gel)

  • Filtration apparatus

Procedure:

  • Dissolve 4-nitrochalcone (1 eq.) in 2-butanol in a round-bottom flask.

  • Add hydrazine hydrate (2 eq.) to the solution.

  • Heat the reaction mixture to reflux (approximately 99°C) for 30 hours.[12]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting chalcone spot), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product to obtain the 3-(4'-nitrophenyl)-4,5-dihydro pyrazole derivative. The reported yield for a similar synthesis was 45.07%.[12]

  • Characterize the structure using FTIR and ¹H-NMR spectroscopy.[12]

Biological Activities and Therapeutic Targets

Nitrophenyl-pyrazole derivatives exhibit a broad range of biological activities, with significant research focused on their potential as kinase inhibitors for cancer therapy and as anti-inflammatory agents.

1. Kinase Inhibition and Anticancer Activity

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[13] Pyrazole-based compounds have been successfully developed as kinase inhibitors.[1][2][14]

  • HDAC6 Inhibition: A series of pyrazole derivatives was designed to target Histone Deacetylase 6 (HDAC6), a promising target for treating acute liver injury.[15] Compound 6 from this series showed potent and selective HDAC6 inhibition and also induced HDAC6 degradation.[15]

  • Akt Inhibition: Pyrazole-based compounds have been developed as Akt1 kinase inhibitors.[1] Compound 2 , a rigid analogue of afuresertib, demonstrated an IC₅₀ value of 1.3 nM against Akt1 and showed antiproliferative activity against colon cancer and leukemia cell lines.[1]

  • Multi-Kinase Inhibition: Other studies have shown that triarylpyrazole derivatives can inhibit multiple protein kinases, including AKT1, AKT2, BRAF V600E, EGFR, p38α, and PDGFRβ, suggesting their potential as broad-spectrum anticancer agents.[16]

The diagram below illustrates a simplified signaling pathway involving Akt, a common target for pyrazole-based inhibitors.

G cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Protein Kinase B) PDK1->Akt Phosphorylates & Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Inhibition Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes Inhibitor Nitrophenyl-Pyrazole Inhibitor (e.g., AT7867) Inhibitor->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrazole-based kinase inhibitor.

2. Anti-inflammatory Activity

Inflammation is a key pathological feature of many diseases. Pyrazole derivatives, most notably Celecoxib, are known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][7] Nitrophenyl-pyrazoles have also been investigated for this activity.

  • TNF-α and IL-6 Inhibition: Certain pyrazole derivatives have shown promising anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][15]

  • Analgesic Activity: In addition to anti-inflammatory effects, some compounds have demonstrated significant analgesic (pain-inhibiting) properties.[5][17]

3. Antimicrobial Activity

The pyrazole scaffold has been used to develop agents with antibacterial and antifungal properties.[5][6][12] For example, novel series of nitrofuran-containing tetrasubstituted pyrazoles have been synthesized and shown to possess good antibacterial and antifungal activity.[5] However, some simple nitrophenyl-pyrazoline derivatives have shown very low antibacterial activity, indicating that structural features are critical.[12]

Quantitative Data Summary

The following tables summarize key quantitative data for various nitrophenyl-pyrazole derivatives, highlighting their potency against different biological targets.

Table 1: Kinase Inhibitory and Cytotoxic Activity of Nitrophenyl-Pyrazole Derivatives

Compound ID/ClassTarget(s)Activity TypeValueCell Line / AssayReference
Compound 6 HDAC6IC₅₀4.95 nMIn vitro enzyme assay[15]
HDAC6DC₅₀0.96 nMCellular degradation assay[15]
NecroptosisIC₅₀0.5 nMCellular assay[15]
Compound 2 Akt1IC₅₀1.3 nMIn vitro enzyme assay[1]
AntiproliferativeIC₅₀0.95 µMHCT116 Colon Cancer[1]
Triarylpyrazoles EGFR, HER-2IC₅₀0.26 µM, 0.20 µMIn vitro enzyme assay[8]
BCR-Abl Inhibitor BCR-Abl KinaseIC₅₀14.2 nMIn vitro enzyme assay[8]

Table 2: Anti-inflammatory and Other Activities

Compound ID/ClassTarget/ActivityMeasurementValueModel / AssayReference
Ureido derivatives TNF-α Inhibition% Inhibition61-85%10 µM concentration[5]
IL-6 Inhibition% Inhibition76-93%10 µM concentration[5]
Benzofuran pyrazole Pain Inhibition% Inhibition60%Acetic acid-induced writhing[17]
Tetrasubstituted pyrazoles Anti-inflammatory% Inhibition47-71%Egg albumin denaturation[7]

Experimental Protocol: Cell-Based Kinase Inhibition Assay

This protocol provides a general workflow for evaluating a novel nitrophenyl-pyrazole kinase inhibitor in a cell-based assay, adapted from established methodologies.[13]

Objective: To determine the effect of a pyrazole inhibitor on the phosphorylation of a downstream target of a specific kinase within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., HCT116 for Akt studies).

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics.

  • Nitrophenyl-pyrazole inhibitor (dissolved in DMSO).

  • Vehicle control (DMSO).

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE and Western blotting equipment.

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

Workflow Diagram:

G A 1. Seed Cells Plate cells in 6-well plates and allow them to adhere overnight. B 2. Treat Cells Treat with various concentrations of pyrazole inhibitor and DMSO control. A->B C 3. Incubate Incubate for a predetermined time (e.g., 2, 6, or 24 hours). B->C D 4. Lyse Cells Wash with cold PBS and add ice-cold lysis buffer. C->D E 5. Quantify Protein Determine protein concentration of the lysate using BCA assay. D->E F 6. Western Blot Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies. E->F G 7. Analyze Results Image the blot and quantify band intensity to determine the reduction in target phosphorylation. F->G

References

Illuminating the Pyrazole Core: A Theoretical and Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study the pyrazole ring system, a cornerstone in modern medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document delves into the quantum chemical properties, molecular interactions, and structure-activity relationships that underpin the therapeutic potential of pyrazole-based compounds. Through a detailed exploration of computational workflows, experimental protocols, and data-driven insights, this guide serves as an essential resource for the rational design of next-generation pyrazole-containing drugs.

Introduction: The Privileged Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in drug discovery, forming the core of numerous approved drugs with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The versatility of the pyrazole nucleus allows for substitutions at multiple positions, enabling the fine-tuning of its steric and electronic properties for high-affinity and selective targeting of various biological macromolecules.[1][3] Computational chemistry has become an indispensable tool in accelerating the discovery and optimization of these potent therapeutic agents.[3]

Theoretical and Computational Methodologies

A variety of computational techniques are employed to investigate the pyrazole ring system, providing deep insights into its structure, reactivity, and interaction with biological targets.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method used to accurately determine the electronic structure and properties of molecules by focusing on the electron density.[4] It is a go-to method for analyzing pyrazole derivatives due to its favorable balance of computational cost and accuracy.[4]

Typical Protocol for DFT Calculations of a Pyrazole Derivative:

  • Structure Input: A 3D structure of the pyrazole molecule is generated using a molecular editor and is often pre-optimized using a molecular mechanics force field.[4]

  • Geometry Optimization: The molecular geometry is then fully optimized using a DFT functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to find the lowest energy conformation.[4][5]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.[4]

  • Property Calculations: From the optimized geometry, a range of properties can be calculated:

    • Spectroscopic Properties: IR, Raman, and NMR spectra can be predicted and compared with experimental data for structure validation.[4][6] The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for NMR chemical shift calculations.[4]

    • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap provides an indication of the molecule's stability.[4][5]

    • Molecular Electrostatic Potential (MEP): The MEP map helps to identify the electron-rich and electron-deficient regions of the molecule, which is important for predicting sites of electrophilic and nucleophilic attack and intermolecular interactions.[5]

    • Mulliken Population Analysis: This analysis provides the distribution of charge among the atoms in the molecule, offering insights into its polarity and reactivity.[5][7]

A general workflow for DFT calculations is depicted below:

DFT_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Property Analysis Input_Structure 1. Input Structure Generation Geometry_Optimization 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input_Structure->Geometry_Optimization Frequency_Calculation 3. Frequency Calculation Geometry_Optimization->Frequency_Calculation Property_Calculations 4. Property Calculations (HOMO-LUMO, MEP, NMR, etc.) Frequency_Calculation->Property_Calculations

A streamlined workflow for DFT calculations on pyrazole derivatives.
Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (e.g., a pyrazole derivative) when bound to a target protein.[6] It is instrumental in virtual screening and understanding the molecular basis of ligand-target interactions.[6]

General Protocol for Molecular Docking of Pyrazole Inhibitors:

  • Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-factors are typically removed, and polar hydrogen atoms are added.[6]

  • Preparation of the Ligand: The 3D structure of the pyrazole derivative is generated and its energy is minimized.

  • Docking Simulation: A docking program (e.g., AutoDock) is used to place the ligand into the active site of the receptor. The simulation explores various conformations and orientations of the ligand, and a scoring function is used to estimate the binding affinity for each pose.[6] Genetic algorithms are often employed to search for the optimal binding mode.[6]

  • Analysis of Results: The docking results are analyzed to identify the most favorable binding pose based on the lowest binding energy and to visualize the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.[6]

The logical flow of a molecular docking study is illustrated below:

Docking_Workflow Prepare_Receptor 1. Prepare Receptor (from PDB) Docking_Simulation 3. Perform Docking Simulation (e.g., AutoDock) Prepare_Receptor->Docking_Simulation Prepare_Ligand 2. Prepare Ligand (Pyrazole Derivative) Prepare_Ligand->Docking_Simulation Analyze_Results 4. Analyze Results (Binding Energy, Interactions) Docking_Simulation->Analyze_Results

A typical workflow for molecular docking of pyrazole-based inhibitors.
Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[8] These models are valuable for predicting the activity of novel compounds and for guiding lead optimization.[8]

A General Workflow for 2D/3D-QSAR Model Development:

  • Data Set Preparation: A dataset of pyrazole derivatives with their experimentally determined biological activities (e.g., IC50 values) is compiled. The dataset is typically divided into a training set for model development and a test set for model validation.[9]

  • Descriptor Calculation: A variety of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each molecule in the dataset.[10]

  • Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.[9][11]

  • Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external (using the test set) validation techniques.[11]

  • Interpretation and Application: The validated QSAR model can be used to predict the activity of new, unsynthesized pyrazole derivatives and to identify the key structural features that contribute to their biological activity.[9]

Quantitative Data from Computational Studies

Computational studies provide a wealth of quantitative data that characterize the pyrazole ring system. The following tables summarize key parameters calculated for pyrazole and some of its derivatives from various studies.

Table 1: Calculated Bond Lengths and Bond Angles for Pyrazole

ParameterBond/AngleCalculated Value (Å or °)Computational Method
Bond LengthN1-N21.329MP2/6-31G(d,p)[12]
N2-C31.341MP2/6-31G(d,p)[12]
C3-C41.428MP2/6-31G(d,p)[12]
C4-C51.381MP2/6-31G(d,p)[12]
C5-N11.352MP2/6-31G(d,p)[12]
Bond AngleC5-N1-N2112.5MP2/6-31G(d,p)[12]
N1-N2-C3104.9MP2/6-31G(d,p)[12]
N2-C3-C4111.6MP2/6-31G(d,p)[12]
C3-C4-C5103.9MP2/6-31G(d,p)[12]
C4-C5-N1107.1MP2/6-31G(d,p)[12]

Table 2: Calculated Mulliken Atomic Charges for Pyrazole

AtomMulliken ChargeComputational Method
N1-0.273MP2/6-31G(d,p)[12]
N2-0.101MP2/6-31G(d,p)[12]
C30.052MP2/6-31G(d,p)[12]
C4-0.245MP2/6-31G(d,p)[12]
C50.046MP2/6-31G(d,p)[12]
H (on N1)0.287MP2/6-31G(d,p)[12]
H (on C3)0.082MP2/6-31G(d,p)[12]
H (on C4)0.076MP2/6-31G(d,p)[12]
H (on C5)0.076MP2/6-31G(d,p)[12]

Table 3: Calculated HOMO-LUMO Energies and Energy Gaps for Pyrazole Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Computational Method
Pyrazole-9.8171.76411.581MP2/6-31G(d,p)[12]
4-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)benzo[c][3][6]oxadiazole-5.5971-2.45983.1373B3LYP/6-31G(d,p)[5]
Pyrazole-thiophene-based amide derivative-6.31-1.384.93Not specified[13]

Experimental Protocols

The synthesis and characterization of pyrazole derivatives are fundamental to validating computational predictions and advancing drug discovery programs.

General Synthesis of 1,3,5-Substituted Pyrazoles (Knorr Synthesis)

A common method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[14]

Protocol:

  • Reaction Setup: A 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) and a hydrazine (e.g., phenylhydrazine) are dissolved in a suitable solvent, such as ethanol.[2][14] A catalytic amount of acid is often added.[14]

  • Reaction: The reaction mixture is typically heated under reflux for a specified period.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[15]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product may precipitate out. The solid product is collected by filtration, washed, and then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure pyrazole derivative.[4][14]

Characterization Techniques

The synthesized pyrazole derivatives are characterized using various spectroscopic and analytical methods to confirm their structure and purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and connectivity of atoms.[14]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[16]

  • Elemental Analysis: To determine the elemental composition of the compound.[17]

  • X-ray Crystallography: To determine the precise 3D arrangement of atoms in a single crystal of the compound.[12]

Signaling Pathways Involving Pyrazole-Based Drugs

Several FDA-approved drugs containing a pyrazole core target key signaling pathways implicated in various diseases, particularly cancer and inflammatory disorders.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling that regulates cell growth, differentiation, and immune responses.[18] Dysregulation of this pathway is associated with autoimmune diseases and cancers.

Ruxolitinib , a pyrazole-containing drug, is a potent inhibitor of JAK1 and JAK2.[18] By blocking the activity of these kinases, Ruxolitinib disrupts the downstream signaling cascade, leading to its therapeutic effects in conditions like myelofibrosis.[18]

JAK_STAT_Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression alters Ruxolitinib Ruxolitinib (Pyrazole Derivative) Ruxolitinib->JAK inhibits

Inhibition of the JAK-STAT pathway by the pyrazole drug Ruxolitinib.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[18] Mutations in components of this pathway, such as BRAF, are common in certain cancers like melanoma.[18]

Encorafenib , a pyrazole derivative, is a potent inhibitor of the BRAF kinase, particularly the V600E mutant form.[1] By inhibiting BRAF, Encorafenib blocks the downstream activation of MEK and ERK, thereby suppressing tumor cell proliferation.[18]

MAPK_ERK_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS activates BRAF BRAF RAS->BRAF activates MEK MEK BRAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation promotes Encorafenib Encorafenib (Pyrazole Derivative) Encorafenib->BRAF inhibits

Encorafenib, a pyrazole-based drug, inhibiting the MAPK/ERK signaling pathway.

Conclusion

The pyrazole ring system continues to be a highly fruitful area of research in medicinal chemistry. The integration of theoretical and computational studies with traditional synthetic and pharmacological approaches has significantly enhanced our ability to design and develop novel pyrazole-based therapeutics. This guide has provided a comprehensive overview of the key computational methodologies, presented quantitative data, outlined experimental protocols, and visualized the role of pyrazole drugs in critical signaling pathways. It is anticipated that the continued application of these powerful tools will lead to the discovery of new and improved drugs for a wide range of human diseases.

References

A Technical Guide to the Medicinal Applications of Pyrazole Compounds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its versatile structure allows for extensive chemical modification, leading to a broad spectrum of pharmacological activities.[3][4] Dozens of pyrazole-containing drugs have received FDA approval, highlighting their therapeutic success in treating a wide range of conditions, from inflammation and cancer to cardiovascular and neurological disorders.[5][6] This technical guide provides an in-depth exploration of the current research applications of pyrazole derivatives in key therapeutic areas. It details their mechanisms of action, summarizes critical quantitative data, outlines relevant experimental protocols, and visualizes key pathways and workflows to support ongoing research and development efforts in this dynamic field.

Introduction to the Pyrazole Scaffold

Pyrazole and its derivatives are a cornerstone of modern drug discovery, valued for their wide array of biological functions.[7][8] The pyrazole nucleus is a feature in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the anticancer drug Ruxolitinib, and the anti-obesity drug Rimonabant.[1][5][7] The success of these compounds stems from the pyrazole ring's unique physicochemical properties, which can enhance potency, selectivity, and pharmacokinetic profiles by serving as a bioisostere for other aromatic rings like benzene or imidazole.[5] This structural versatility has enabled the development of pyrazole derivatives that act as potent inhibitors for a variety of biological targets, solidifying their importance in the pharmaceutical landscape.[3][9]

Anticancer Applications

Pyrazole derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use and many more in development.[10][11] Their efficacy is often attributed to the inhibition of key enzymes and signaling pathways that are dysregulated in cancer cells.[12]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which pyrazole compounds exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[10] Many pyrazole derivatives have been designed to target specific kinases that are overactive in various cancers.[11]

  • JAK/STAT Pathway: The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in hematopoiesis and immune response.[13] Its aberrant activation is a hallmark of myeloproliferative neoplasms.[14] Ruxolitinib, a pyrazole-based drug, is a potent inhibitor of JAK1 and JAK2, effectively downregulating this pathway.[15] By blocking JAK-mediated phosphorylation of STAT proteins, Ruxolitinib prevents their translocation to the nucleus, thereby inhibiting the transcription of genes involved in cell proliferation and inflammation.[14]

JAK-STAT Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus receptor Cytokine Receptor jak JAK receptor->jak activates cytokine Cytokine cytokine->receptor binds jak->jak stat STAT jak->stat jak->stat phosphorylates p_stat p-STAT (Dimer) stat->p_stat nucleus Nucleus p_stat->nucleus translocates to transcription Gene Transcription (Proliferation, Inflammation) nucleus->transcription ruxolitinib Ruxolitinib ruxolitinib->jak inhibits

Caption: Inhibition of the JAK/STAT pathway by Ruxolitinib.

  • Other Kinase Targets: Pyrazole derivatives have been developed to inhibit a range of other kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and Cyclin-Dependent Kinases (CDKs), which are all pivotal in tumor growth and progression.[10][11]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro activity of selected pyrazole derivatives against various cancer cell lines.

Compound IDTargetCancer Cell LineIC₅₀ (µM)Reference
Compound 43 PI3 KinaseMCF-7 (Breast)0.25[10]
Compound 27 VEGFR-2MCF-7 (Breast)16.50[10]
Compound 59 DNA Minor GrooveHepG2 (Liver)2.0[10]
Compound C5 EGFRMCF-7 (Breast)0.08[16]
Derivative 42 Not SpecifiedMCF-7 (Breast)0.16[1]
Derivative 49 EGFR/HER-2Not Specified0.26 / 0.20[1]
Compound 5a Not SpecifiedHepG2 (Liver)6 µg/mL[17]
Compound 111c Not SpecifiedMCF-7 / HeLa-[18]

Anti-inflammatory Applications

The development of pyrazole-based anti-inflammatory drugs represents one of the scaffold's greatest contributions to medicine. These compounds primarily function by inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory process.[19]

Mechanism of Action: Selective COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by blocking the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[20][21] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation.[19]

Celecoxib is a diaryl-substituted pyrazole that acts as a selective COX-2 inhibitor.[22][23] Its chemical structure allows it to bind effectively to the active site of the COX-2 enzyme, which is larger than that of COX-1.[23] This selective inhibition reduces the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[20][23]

COX-2 Inhibition Pathway aa Arachidonic Acid cox2 COX-2 Enzyme aa->cox2 pgh2 Prostaglandin H₂ cox2->pgh2 prostaglandins Pro-inflammatory Prostaglandins (PGE₂) pgh2->prostaglandins inflammation Pain & Inflammation prostaglandins->inflammation celecoxib Celecoxib celecoxib->cox2 inhibits

Caption: Selective inhibition of COX-2 by Celecoxib.

Quantitative Data: Anti-inflammatory Activity

The table below presents the COX inhibitory activity and selectivity of various pyrazole derivatives. The Selectivity Index (SI) is calculated as COX-1 IC₅₀ / COX-2 IC₅₀.

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Reference
Celecoxib --8.17[24]
Compound 125a --8.22[24]
Compound 125b --9.31[24]

Antimicrobial Applications

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents.[25] Pyrazole derivatives have demonstrated a wide spectrum of activity against various pathogenic bacteria and fungi, making them promising candidates for new drug development.[26][27][28]

Spectrum of Activity and Mechanisms

Pyrazole compounds have shown efficacy against both Gram-positive bacteria (e.g., Staphylococcus aureus, including MRSA) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[4][25] Some derivatives are also active against fungal strains like Candida albicans and Aspergillus fumigatus.[26]

The proposed mechanisms of action are diverse. Some pyrazole-thiazole hybrids are thought to target bacterial topoisomerase II and IV, enzymes essential for DNA replication.[25] Other derivatives are predicted to act as DNA gyrase inhibitors.[25]

Quantitative Data: Antimicrobial Activity

This table summarizes the Minimum Inhibitory Concentration (MIC) values for representative pyrazole compounds against various microorganisms.

Compound IDMicroorganismTypeMIC (µg/mL)Reference
Thiazolo-pyrazole (17) MRSAGram-positive4[25]
Pyrazole-thiazole (10) S. aureusGram-positive1.9 - 3.9[25]
Imidazo-pyridine (18) E. coliGram-negative<1[25]
Hydrazone 21a S. aureusGram-positive62.5 - 125[29]
Hydrazone 21a C. albicansFungus2.9 - 7.8[29]

Applications in Neurological Disorders

Pyrazoline derivatives, a dihydro form of pyrazoles, are being actively investigated for their potential in treating neurodegenerative and psychiatric disorders.[30][31][32] Their mode of action often involves the modulation of key enzymes in the central nervous system.[33]

Key Targets in the CNS
  • Monoamine Oxidase (MAO) Inhibition: MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of neurotransmitters like serotonin and dopamine.[31] Inhibition of these enzymes can alleviate symptoms of depression and Parkinson's disease.[32] Pyrazoline derivatives have been identified as potent inhibitors of both MAO-A and MAO-B.[30][31]

  • Cholinesterase Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitors are used to treat the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine.[30] Several pyrazoline-thiazole derivatives have shown significant inhibitory activity against AChE and BChE.[30][32]

Quantitative Data: Neurological Activity

The following table lists the inhibitory concentrations of pyrazoline derivatives against neurological targets.

Compound IDTarget EnzymeIC₅₀ (µM)Reference
Compound 8b COMT0.048[30]
Compound 3f AChE0.382[30]
Compound 3g AChE0.338[30]
Compound 3g BChE2.087[30]
Compound A08 β-amyloid aggregation60[33]

Key Experimental Protocols

This section provides generalized methodologies for the synthesis and evaluation of pyrazole compounds, based on common practices reported in the literature.

General Synthesis of 1,3,5-Substituted Pyrazoles

A common and efficient method for synthesizing pyrazoles involves the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[7]

Protocol:

  • Reactant Preparation: Dissolve the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1 equivalent) and the substituted hydrazine (e.g., phenylhydrazine, 1 equivalent) in a suitable solvent such as ethanol.[7]

  • Catalysis: Add a catalytic amount of an acid (e.g., acetic acid) or a solid catalyst (e.g., nano-ZnO) to the mixture.[2][7]

  • Reaction: Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product. If not, evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure pyrazole derivative.[2]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[26][34]

Experimental Workflow synthesis Synthesis purification Purification (Recrystallization/ Chromatography) synthesis->purification characterization Characterization (NMR, MS, FTIR) purification->characterization screening Biological Screening (In Vitro Assays) characterization->screening sar SAR & Lead Optimization screening->sar sar->synthesis Design New Derivatives

Caption: A general workflow for drug discovery with pyrazoles.

In Vitro Antimicrobial Susceptibility Testing (MIC Determination)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

  • Preparation: Prepare a stock solution of the test pyrazole compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add a standardized suspension of the target microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL) to each well.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (medium only). A standard antibiotic (e.g., ciprofloxacin) is also tested as a reference.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[25]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Conclusion and Future Perspectives

Pyrazole-containing compounds have unequivocally demonstrated their value and versatility in medicinal chemistry.[1][35] From selective COX-2 inhibitors for inflammation to targeted kinase inhibitors for cancer, the pyrazole scaffold continues to provide a robust framework for the design of novel therapeutics.[10][35] Current research is expanding into new frontiers, including treatments for complex neurological and infectious diseases.[25][30] The future of pyrazole-based drug discovery appears bright, with ongoing efforts focused on synthesizing novel derivatives with improved selectivity, reduced toxicity, and novel mechanisms of action. The integration of computational docking studies with synthetic chemistry will further accelerate the identification of potent lead compounds, ensuring that the pyrazole nucleus remains a vital component in the arsenal of medicinal chemists for years to come.[12][36]

References

A Technical Guide to 3-(4-nitrophenyl)-1H-pyrazole: Physical Characteristics and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties and synthetic pathways of novel compounds is paramount. This guide provides an in-depth look at 3-(4-nitrophenyl)-1H-pyrazole, a heterocyclic compound with significant potential in medicinal and materials chemistry.

Core Physical and Chemical Properties

This compound presents as yellow needles in its solid state.[1] A summary of its key physical and chemical characteristics is provided in the table below, offering a compiled overview from various analytical sources.

PropertyValueReference
Molecular Formula C₉H₇N₃O₂[1][2]
Molecular Weight 189.17 g/mol [1][3]
Melting Point 192-198 °C[1]
Appearance Yellow needles[1]
Solubility Soluble in chloroform, methanol, and dimethyl sulfoxide (data for a related compound, 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde)[4]
Storage Temperature 0-8 °C[1]

Experimental Protocols: Synthesis and Characterization

The synthesis of this compound can be achieved through several established methods. A common and effective approach involves the cyclization of a chalcone precursor with hydrazine hydrate.

Synthesis of this compound from Chalcone

This synthetic route involves a two-step process starting with the Claisen-Schmidt condensation to form a chalcone, followed by a cyclization reaction to yield the pyrazole.

Step 1: Synthesis of 1-(4-nitrophenyl)-3-(aryl)prop-2-en-1-one (Chalcone)

  • Dissolve p-nitroacetophenone (0.01 mol) in ethanol.

  • Add an appropriate aromatic aldehyde (0.01 mol) to the solution.

  • Heat the solution to boiling.

  • With constant stirring, add a 40% aqueous solution of sodium hydroxide (NaOH) dropwise.

  • Continue stirring and maintain the reaction overnight.

  • Acidify the resulting mixture with 10% hydrochloric acid (HCl).

  • Wash the precipitate with a 10% sodium bicarbonate (NaHCO₃) solution and then with water.

  • Recrystallize the crude product from ethanol to obtain the purified chalcone.[5]

Step 2: Synthesis of 3-(4-nitrophenyl)-5-(aryl)-1H-pyrazoline

  • Dissolve the synthesized chalcone (I) in ethanol (25 ml).

  • Add hydrazine hydrate (0.02 mol) to the solution.

  • Reflux the reaction mixture for 2 hours.

  • Cool and concentrate the solution.

  • Allow the mixture to stand overnight to facilitate precipitation.

  • Filter the resulting solid and recrystallize it from ethanol to yield the pyrazoline derivative.[5]

Note: While the provided reference details the synthesis of a pyrazoline derivative, a similar principle of reacting a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine is a classical method for pyrazole synthesis.

Characterization Methods

The structural confirmation and purity of the synthesized this compound are typically determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to elucidate the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the N-H bond in the pyrazole ring and the nitro group.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_characterization Characterization start Starting Materials (p-nitroacetophenone, aldehyde) chalcone Claisen-Schmidt Condensation (Chalcone Synthesis) start->chalcone NaOH, Ethanol pyrazole Cyclization with Hydrazine (Pyrazole Formation) chalcone->pyrazole Hydrazine Hydrate, Ethanol purification Purification (Recrystallization) pyrazole->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms

Caption: Synthesis and characterization workflow for this compound.

References

The Pyrazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Rise of a Privileged Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility is demonstrated by its presence in a wide array of FDA-approved drugs, targeting a diverse range of clinical conditions from inflammation and cancer to viral infections and neurological disorders.[3][4][5] The unique physicochemical properties of the pyrazole ring, including its ability to act as a bioisostere and engage in various non-covalent interactions, contribute to the favorable pharmacokinetic and pharmacodynamic profiles of pyrazole-containing drugs.[5][6] This guide provides a comprehensive overview of the pyrazole core, covering its synthesis, key therapeutic applications, structure-activity relationships, and the experimental protocols used in its development.

Synthesis of the Pyrazole Scaffold

The construction of the pyrazole ring is a well-established area of organic chemistry, with several reliable methods available to researchers. The two most prominent strategies are the cyclocondensation of hydrazines with 1,3-dielectrophilic compounds and the 1,3-dipolar cycloaddition of diazo compounds with alkynes.[7][8]

Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this method remains a cornerstone for pyrazole synthesis.[9][10] It involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[9][11] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[9] A key consideration in this synthesis, especially with unsymmetrical dicarbonyls, is regioselectivity, which can be influenced by the steric and electronic properties of the substrates and the reaction pH.[9]

1,3-Dipolar Cycloaddition

This method involves the [3+2] cycloaddition reaction between a 1,3-dipole, such as a diazoalkane, and a dipolarophile, typically an alkyne or alkene.[7][8] This approach offers a high degree of control over regioselectivity and is particularly useful for synthesizing polysubstituted pyrazoles.[11]

Medicinal Chemistry Profile and Therapeutic Applications

The pyrazole scaffold is a key pharmacophore in numerous biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective effects.[12][13][14]

Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][15] The pyrazole ring is a privileged structure for designing potent and selective protein kinase inhibitors (PKIs).[2][16] Several FDA-approved PKIs, such as Ruxolitinib, Crizotinib, and Asciminib, feature a pyrazole core.[2][16][17] These inhibitors often target key kinases in oncogenic signaling pathways, including Janus Kinases (JAKs), Cyclin-Dependent Kinases (CDKs), and Bcr-Abl.[15][16][18]

The following diagram illustrates the inhibition of the JAK/STAT pathway, a critical signaling cascade in immunity and cell growth, by a pyrazole-based inhibitor.

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Gene Target Gene Transcription Dimer->Gene 5. Nuclear Translocation Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor Pyrazole JAK Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Inhibition

Figure 1: Inhibition of the JAK/STAT signaling pathway by a pyrazole-based drug.

Anti-inflammatory Activity

The discovery of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, highlighted the potential of pyrazoles as potent anti-inflammatory agents.[10][19] Many pyrazole derivatives exert their effects by inhibiting COX enzymes, which are key to the synthesis of prostaglandins involved in pain and inflammation.[20][21] The structural features of the pyrazole ring allow for selective binding to the COX-2 isoform, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.[19]

Anticancer Activity

Beyond kinase inhibition, pyrazole derivatives exhibit a wide range of anticancer activities.[22][23] They have been shown to induce apoptosis, inhibit cell proliferation, and act as antiangiogenic agents through various mechanisms.[22][24][25] Structure-activity relationship (SAR) studies have revealed that substitutions on the pyrazole ring can significantly enhance anticancer efficacy and selectivity against various cancer cell lines.[22][26] For instance, certain pyrazole-benzothiazole hybrids have shown potent activity against multiple cancer cell lines with IC₅₀ values in the low micromolar range.[22]

Other Therapeutic Areas

The therapeutic reach of the pyrazole scaffold extends to numerous other areas:

  • Anticoagulants : Apixaban is a widely prescribed anticoagulant that functions as a direct Factor Xa inhibitor.[7][17]

  • Neurodegenerative Diseases : Pyrazole derivatives are being explored for the treatment of Alzheimer's and Parkinson's diseases, targeting enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO).[7][27][28][29]

  • Anti-obesity : Rimonabant, though later withdrawn, was a notable pyrazole derivative that acted as a cannabinoid receptor (CB1) antagonist.[3][30]

Data Presentation: FDA-Approved Drugs and Biological Activity

Quantitative data is crucial for evaluating the potential of new chemical entities. The following tables summarize key data for selected pyrazole-containing compounds.

Table 1: Selected FDA-Approved Drugs Featuring a Pyrazole Scaffold

Drug Name Target / Mechanism of Action Therapeutic Area Year of Approval (US)
Celecoxib Selective COX-2 Inhibitor Anti-inflammatory, Pain 1998
Sildenafil PDE5 Inhibitor Erectile Dysfunction 1998
Ruxolitinib [17] JAK1/JAK2 Inhibitor Myelofibrosis, Cancer 2011
Crizotinib [17] ALK/ROS1/MET Inhibitor Non-Small Cell Lung Cancer 2011
Apixaban [17] Factor Xa Inhibitor Anticoagulant 2012
Niraparib [4] PARP Inhibitor Ovarian Cancer 2017
Pralsetinib [17] RET Tyrosine Kinase Inhibitor Lung and Thyroid Cancer 2020
Asciminib [17] Allosteric BCR-ABL1 Inhibitor Chronic Myeloid Leukemia 2021

| Pirtobrutinib [17] | Bruton's Tyrosine Kinase (BTK) Inhibitor | Mantle Cell Lymphoma | 2023 |

Table 2: Representative Biological Activity of Experimental Pyrazole Derivatives

Compound Class / Example Target Biological Assay / Cell Line Activity Metric (IC₅₀ / EC₅₀) Citation(s)
Pyrazole Benzothiazole Hybrid Anticancer (various) HT29, PC3, A549, U87MG 3.17 - 6.77 µM [22]
Polysubstituted Pyrazole Anticancer (DNA binding) HepG2 2.0 µM [22]
Ruxolitinib JAK1 / JAK2 Kinase Assay ~3 nM [16]
3-Amino-1H-pyrazole derivative CDK/PCTAIRE Inhibitor Cellular Assay (Antiproliferative) 33.0 - 124.0 nM [18]
Pyrazole-Thiazolidinone Hybrid Anticancer Lung Cancer Cell Line 31.01% inhibition (moderate) [26]

| 1,5-Diaryl Pyrazole Derivative | COX-2 | Enzyme Inhibition Assay | 2.52 µM |[6] |

Experimental Protocols

Detailed and reproducible experimental methods are fundamental to drug discovery. Below are representative protocols for the synthesis and evaluation of pyrazole derivatives.

General Experimental Workflow for Kinase Inhibitor Evaluation

The following diagram outlines a typical workflow for identifying and characterizing a novel pyrazole-based kinase inhibitor.

Workflow A 1. Library Synthesis (Pyrazole Derivatives) B 2. Primary Screening (Biochemical Kinase Assay) A->B High-Throughput C 3. Hit Confirmation & Potency (IC₅₀ Determination) B->C Active Hits D 4. Selectivity Profiling (Kinase Panel) C->D Confirmed Hits E 5. Cell-Based Assays (Target Engagement, Viability) D->E Potent & Selective Hits F 6. SAR & Lead Optimization E->F F->A Iterative Design G 7. In Vivo Studies (PK/PD, Efficacy Models) F->G Optimized Lead H Preclinical Candidate G->H

Figure 2: General workflow for the evaluation of a novel kinase inhibitor.

Protocol: Knorr Synthesis of a Substituted Pyrazole

This protocol provides a general methodology for the synthesis of a 1,3,5-trisubstituted pyrazole derivative.[9]

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1 equivalent)

  • Substituted hydrazine (e.g., phenylhydrazine) (1.1 equivalents)

  • Solvent (e.g., Ethanol or Glacial Acetic Acid)

  • Magnetic stirrer and hot plate

  • Round-bottom flask with reflux condenser

  • Thin-Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup : Dissolve the 1,3-dicarbonyl compound (1 eq.) in the chosen solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Hydrazine : To the stirring solution, add the substituted hydrazine (1.1 eq.) dropwise at room temperature. If using glacial acetic acid as the solvent, it also acts as the catalyst. If using ethanol, a catalytic amount of acid (e.g., a few drops of concentrated HCl) can be added.

  • Heating : Heat the reaction mixture to reflux (typically 80-100°C) and maintain for 1-4 hours.[9]

  • Monitoring : Monitor the reaction progress using TLC until the starting materials are consumed.

  • Work-up : Once complete, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration. If not, the solvent is removed under reduced pressure.

  • Purification : The crude product is then purified. This can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).[9]

  • Characterization : The structure and purity of the final pyrazole product are confirmed using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Protocol: Cell Viability (MTT) Assay

This assay is commonly used to assess the cytotoxic effects of potential anticancer compounds on cancer cell lines.[15][25]

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrazole test compound, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the pyrazole test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) controls and untreated controls.

  • Incubation : Incubate the plate for 48-72 hours.

  • MTT Addition : Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement : Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting viability versus log[concentration] and fitting the data to a dose-response curve.

Conclusion and Future Outlook

The pyrazole scaffold is unequivocally a cornerstone of modern medicinal chemistry. Its synthetic tractability and ability to form the basis of compounds with high affinity and selectivity for a multitude of biological targets have solidified its status as a privileged structure.[1][3][16] The continued success of pyrazole-containing drugs in the clinic, from kinase inhibitors in oncology to novel anticoagulants, ensures that this versatile heterocycle will remain a focus of intensive research. Future efforts will likely concentrate on developing pyrazole derivatives with improved selectivity profiles, novel mechanisms of action, and applications in emerging therapeutic areas, further expanding the remarkable legacy of this essential chemical scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(4-Nitrophenyl)-1H-pyrazole from Chalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3-(4-nitrophenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the Claisen-Schmidt condensation of 4'-nitroacetophenone and benzaldehyde to yield the intermediate chalcone, (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one. This is followed by a cyclization reaction of the chalcone with hydrazine hydrate to afford the final pyrazole product. Detailed experimental protocols for both steps are presented, along with a summary of reaction parameters and characterization data. The straightforward nature of this synthetic route makes it an accessible method for obtaining this valuable pyrazole derivative for further research and development applications.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a prominent scaffold in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The this compound moiety, in particular, serves as a crucial building block in the synthesis of various pharmaceutical agents. The presence of the nitro group offers a site for further chemical modification, allowing for the generation of diverse compound libraries for drug discovery programs.

The synthesis of pyrazoles from α,β-unsaturated ketones (chalcones) and hydrazine derivatives is a well-established and versatile method. This application note details a reliable two-step protocol for the preparation of this compound, suitable for laboratory-scale synthesis.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepReactionReactantsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Melting Point (°C)
1Chalcone Synthesis4'-Nitroacetophenone, BenzaldehydeNaOH / EthanolRoom Temperature2-4~85-95160-164
2Pyrazole Synthesis(E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one, Hydrazine HydrateAcetic Acid or EthanolReflux4-8~70-85198-202

Table 2: Spectroscopic Data for this compound

TechniqueSolventCharacteristic Peaks
¹H-NMR CDCl₃δ ~7.0-8.5 ppm (aromatic protons), δ ~10.0-11.0 ppm (N-H proton)
FTIR (KBr) -~3300-3400 cm⁻¹ (N-H stretch), ~1590-1610 cm⁻¹ (C=N stretch), ~1500-1530 cm⁻¹ & ~1340-1360 cm⁻¹ (NO₂ stretch)

Experimental Protocols

Step 1: Synthesis of (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one (Chalcone)

This protocol is based on the Claisen-Schmidt condensation reaction.

Materials:

  • 4'-Nitroacetophenone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4'-nitroacetophenone (0.05 mol) and benzaldehyde (0.05 mol) in 100 mL of 95% ethanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add a solution of NaOH (0.1 mol) in 20 mL of water to the reaction mixture.

  • Continue stirring the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing 400 mL of ice-cold water.

  • Acidify the mixture with dilute HCl to neutralize the excess NaOH.

  • A yellow solid precipitate of the chalcone will form.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one.

  • Dry the purified product in a desiccator.

Step 2: Synthesis of this compound

This protocol describes the cyclization of the synthesized chalcone with hydrazine hydrate.

Materials:

  • (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one

  • Hydrazine Hydrate (80-95%)

  • Glacial Acetic Acid or Ethanol

  • Reflux apparatus

  • Magnetic stirrer and stir bar

  • Beaker

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add the synthesized chalcone (0.02 mol).

  • Add 50 mL of glacial acetic acid (or ethanol).

  • To this mixture, add hydrazine hydrate (0.04 mol) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain it for 4-8 hours. Monitor the reaction progress using TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 200 mL of crushed ice.

  • A solid precipitate of this compound will form.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain the purified pyrazole.

  • Dry the final product and determine its melting point and characterize by spectroscopic methods (¹H-NMR, FTIR).

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Pyrazole Synthesis Reactants1 4'-Nitroacetophenone + Benzaldehyde Reaction1 Claisen-Schmidt Condensation (NaOH, Ethanol, RT) Reactants1->Reaction1 Product1 (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one (Chalcone) Reaction1->Product1 Reactants2 Chalcone + Hydrazine Hydrate Product1->Reactants2 Intermediate Reaction2 Cyclization (Acetic Acid/Ethanol, Reflux) Reactants2->Reaction2 Product2 This compound Reaction2->Product2

Caption: Overall workflow for the two-step synthesis of this compound.

Signaling_Pathway Chalcone Chalcone (α,β-Unsaturated Ketone) Intermediate Hydrazone Intermediate Chalcone->Intermediate 2. Dehydration Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Chalcone 1. Nucleophilic Attack (on Carbonyl Carbon) Pyrazole This compound Intermediate->Pyrazole 3. Intramolecular Cyclization & Tautomerization

Caption: Reaction mechanism for the formation of the pyrazole ring from chalcone.

Detailed experimental protocol for 3-(4-nitrophenyl)-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 3-(4-nitrophenyl)-1H-pyrazole

This document provides a detailed experimental protocol for the synthesis of this compound, a versatile heterocyclic compound utilized in the development of novel pharmaceuticals and agrochemicals.[1] The protocol outlines a two-step process commencing with the formation of an enaminone intermediate from 4-nitroacetophenone, followed by a cyclization reaction with hydrazine hydrate to yield the final pyrazole product.[2][3][4]

Reaction Principle

The synthesis proceeds in two main stages:

  • Enaminone Formation: 4-Nitroacetophenone is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA acts as a one-carbon synthon, condensing with the ketone to form the intermediate, 1-(4-nitrophenyl)-3-N,N-dimethylamino-2-propen-1-one.[5][6]

  • Pyrazole Cyclization: The enaminone intermediate undergoes a cyclocondensation reaction with hydrazine hydrate. The hydrazine molecule displaces the dimethylamino group and subsequently cyclizes to form the stable pyrazole ring.[2][7][8]

I. Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )PuritySupplier
4-NitroacetophenoneC₈H₇NO₃165.15≥98%Sigma-Aldrich
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)C₅H₁₃NO₂119.16≥95%Sigma-Aldrich
Hydrazine hydrateH₆N₂O50.0685%Sigma-Aldrich
Ethanol (EtOH)C₂H₅OH46.07AnhydrousFisher Scientific
TolueneC₇H₈92.14AnhydrousFisher Scientific

II. Experimental Protocols

Step 1: Synthesis of 1-(4-nitrophenyl)-3-N,N-dimethylamino-2-propen-1-one

This procedure is based on the general reactivity of ketones with DMF-DMA to form enaminones.[6]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-nitroacetophenone (16.5 g, 0.1 mol) and anhydrous toluene (100 mL).

  • Addition of Reagent: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (17.9 g, 0.15 mol) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting material.

  • Drying: Dry the resulting yellow solid, 1-(4-nitrophenyl)-3-N,N-dimethylamino-2-propen-1-one, under vacuum. The expected yield is typically high for this type of reaction.

Step 2: Synthesis of this compound

This protocol is adapted from a verified synthetic procedure.[2]

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve the 1-(4-nitrophenyl)-3-N,N-dimethylamino-2-propen-1-one (27.3 g, ~0.124 mol, from Step 1) in ethanol (250 mL).

  • Addition of Hydrazine: To this solution, add 85% hydrazine hydrate (23.6 g, ~0.4 mol).

  • Reaction: Heat the solution at 60°C for one hour with constant stirring.

  • Crystallization: Upon heating, the product will begin to crystallize from the solution. After the heating period, allow the mixture to cool to room temperature.

  • Isolation: Collect the crystallized solid by vacuum filtration.

  • Purification: The collected solid can be used as is or recrystallized from ethanol if higher purity is required. The final product is this compound.[2]

III. Data Presentation

Table 1: Reaction Parameters and Yields
StepProductStarting MaterialsMolar RatioSolventTemp.TimeYieldM.p. (°C)
1Enaminone Intermediate4-Nitroacetophenone : DMF-DMA1 : 1.5Toluene110°C4-6 h>85% (Typical)-
2This compoundEnaminone : Hydrazine Hydrate1 : 3.2Ethanol60°C1 h18.5 g (80%)196-197[2]

IV. Visualizations

Overall Reaction Pathway

G r1 4-Nitroacetophenone s1 Step 1: Condensation r1->s1 r2 DMF-DMA r2->s1 r3 Hydrazine Hydrate s2 Step 2: Cyclization r3->s2 i1 1-(4-nitrophenyl)-3-N,N- dimethylamino-2-propen-1-one i1->s2 p1 This compound s1->i1 s2->p1

Caption: Two-step synthesis of this compound.

Experimental Workflow

G cluster_step1 Step 1: Enaminone Synthesis cluster_step2 Step 2: Pyrazole Synthesis A Mix 4-Nitroacetophenone and Toluene B Add DMF-DMA A->B C Heat to Reflux (4-6 hours) B->C D Cool to Room Temp C->D E Filter and Wash with cold EtOH D->E F Dry Intermediate Product E->F G Dissolve Intermediate in Ethanol F->G Use in next step H Add Hydrazine Hydrate G->H I Heat at 60°C (1 hour) H->I J Cool to Room Temp I->J K Filter Crystalline Solid J->K L Dry Final Product K->L

References

Applications of 3-(4-nitrophenyl)-1H-pyrazole in Pharmaceutical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. The derivative, 3-(4-nitrophenyl)-1H-pyrazole, has emerged as a versatile building block and a pharmacophore of interest in the development of novel therapeutic agents. The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences the compound's electronic properties, often enhancing its biological efficacy and modulating its mechanism of action. This document provides a detailed overview of the applications of this compound in pharmaceutical development, including its synthesis, and its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Synthesis of this compound

The synthesis of this compound is typically achieved through a cyclization reaction involving a precursor containing the 4-nitrophenyl moiety. A common and efficient method involves the reaction of a chalcone derivative with hydrazine hydrate.[1][2]

General Synthesis Workflow

Synthesis Workflow 4-Nitroacetophenone 4-Nitroacetophenone Chalcone 1-(4'-nitrophenyl)-3-(4'-hydroxy-3'-methoxyphenyl)-2-propen-1-one 4-Nitroacetophenone->Chalcone Claisen-Schmidt Condensation Vanillin Vanillin Vanillin->Chalcone This compound derivative 1-phenyl-3-(4'-nitrophenyl)-5-(4'-hydroxy-3'-methoxyphenyl)-2-pyrazoline Chalcone->this compound derivative Cyclization Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->this compound derivative

Caption: General synthesis workflow for a this compound derivative.

Pharmaceutical Applications and Biological Activities

Derivatives of this compound have demonstrated promising activities across several therapeutic areas. The following sections detail these applications, supported by quantitative data and experimental protocols.

Anti-inflammatory Activity

Application Note: Pyrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. The 4-nitrophenyl moiety can contribute to the binding affinity and selectivity of these compounds. A derivative of this compound has shown notable anti-inflammatory effects.[3][4]

Quantitative Data:

Compound IDStructureIn Vitro Anti-inflammatory Activity (IC50)Reference
1 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideNot specified, but noted as having better activity than Diclofenac sodium[3]

Experimental Protocol: In Vitro COX Inhibition Assay [5][6][7]

This protocol outlines a general method for determining the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • Arachidonic acid (substrate)

  • Test compound (this compound derivative)

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., glutathione, hematin)

  • Detection reagent (e.g., ELISA-based prostaglandin detection kit)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents and buffers as per the manufacturer's instructions.

  • Compound Dilution: Prepare a series of dilutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

  • Assay Reaction: a. In a 96-well plate, add the assay buffer, cofactors, and the test compound or reference inhibitor. b. Add the COX-1 or COX-2 enzyme to the respective wells. c. Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Detection: Measure the amount of prostaglandin (e.g., PGE2) produced using an ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Proposed Mechanism of Action: COX Inhibition

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Substrate Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Catalysis Inflammation Inflammation Prostaglandins->Inflammation Mediation Pyrazole_Derivative This compound Derivative Pyrazole_Derivative->COX_Enzyme Inhibition

Caption: Inhibition of prostaglandin synthesis via COX enzyme by a pyrazole derivative.

Antimicrobial Activity

Application Note: Several derivatives of this compound have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal strains. The presence of the nitrophenyl group is often associated with enhanced antimicrobial efficacy.[3][8]

Quantitative Data:

Compound IDStructureTest OrganismMIC (µg/mL)Reference
2 2-({3-[5-(4-Nitrophenyl)-2-furyl]-1H-pyrazol-4-yl}methylene)malononitrileS. aureus ATCC 25923>100[8]
E. coli ATCC 25922>100[8]
C. albicans ATCC 885-653>100[8]
3 A pyrazole derivative containing a 4-nitrophenyl groupE. coli0.25[3]
4 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideS. epidermidis0.25[3]

Experimental Protocol: Broth Microdilution Method for MIC Determination [9]

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against bacterial strains.

Materials:

  • Test compound (this compound derivative)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Incubator

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the growth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a positive control (inoculum with a standard antibiotic) and a negative control (broth only).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Application Note: Pyrazole derivatives have been extensively investigated for their anticancer potential. Compounds bearing a 4-nitrophenyl group have shown cytotoxic activity against various cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis through the generation of reactive oxygen species (ROS).[10][11][12]

Quantitative Data:

Compound IDStructureCancer Cell LineIC50 (µM)Reference
5 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (related derivative)MDA-MB-468 (Triple Negative Breast Cancer)14.97 (24h)[10][11]
6.45 (48h)[10][11]

Experimental Protocol: MTT Assay for Cytotoxicity [10][11]

This protocol details the use of the MTT assay to assess the cytotoxic effects of a compound on cancer cells.

Materials:

  • Cancer cell line (e.g., MDA-MB-468)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Proposed Mechanism of Action: Induction of Apoptosis via ROS Generation

Apoptosis_Induction Pyrazole_Derivative This compound Derivative Cancer_Cell Cancer Cell Pyrazole_Derivative->Cancer_Cell ROS_Generation ↑ Reactive Oxygen Species (ROS) Cancer_Cell->ROS_Generation Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Application Notes and Protocols: 3-(4-nitrophenyl)-1H-pyrazole in Agrochemical Synthesis and Crop Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in the field of agrochemical research, forming the core of numerous commercial fungicides, insecticides, and herbicides. The specific intermediate, 3-(4-nitrophenyl)-1H-pyrazole, and its derivatives are of significant interest due to the electronic properties conferred by the nitrophenyl group, which can enhance biological activity and provide a handle for further synthetic modifications. These application notes provide a comprehensive overview of the synthesis of nitrophenyl-pyrazole derivatives and their application in crop protection, complete with detailed experimental protocols, quantitative data, and pathway visualizations. While this compound is a valuable synthetic intermediate, this document will focus on the synthesis of a closely related and biologically active pyrazoline derivative, demonstrating a common and effective route to novel agrochemical candidates.

Introduction

Pyrazole-containing compounds represent a cornerstone in the development of modern agrochemicals. Their versatile structure allows for a wide range of substitutions, leading to derivatives with potent biological activities. The introduction of a 4-nitrophenyl group at the 3-position of the pyrazole ring is a strategic synthetic choice. The nitro group is a strong electron-withdrawing group that can influence the molecule's interaction with biological targets. Furthermore, it can be chemically reduced to an amino group, providing a key point for further diversification of the molecular structure to explore structure-activity relationships (SAR).

This document outlines the synthesis of a 3-(4-nitrophenyl)-pyrazoline derivative, a common synthetic target in agrochemical discovery programs, and discusses the broader context of nitrophenyl-pyrazole derivatives in crop protection.

Synthesis of 3-(4-nitrophenyl)-pyrazoline Derivatives

A prevalent and efficient method for synthesizing 3-aryl-pyrazolines is through the cyclization of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine hydrate. This section details a two-step process: the synthesis of a chalcone precursor followed by its conversion to the corresponding pyrazoline.

Protocol 1: Synthesis of (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one (Chalcone Precursor)

This protocol describes the Claisen-Schmidt condensation of 4-nitroacetophenone with furan-2-carbaldehyde to yield the chalcone intermediate.

Materials and Reagents:

  • 4-nitroacetophenone

  • Furan-2-carbaldehyde

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH), 6M solution

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve 0.01 mol of 4-nitroacetophenone and 0.01 mol of furan-2-carbaldehyde in 10 mL of methanol.

  • Cool the flask in an ice-water bath.

  • While stirring, slowly add 3.5 mL of a 6M aqueous solution of sodium hydroxide (NaOH).

  • Continue stirring the reaction mixture in the ice bath for 10 minutes, during which a precipitate should form.

  • After 10 minutes, add 2 mL of ice-cold water to the flask to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the crystals with 5 mL of water, followed by 3-5 mL of ice-cold methanol.

  • Dry the product, (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, to be used in the next step.

Protocol 2: Synthesis of 5-(furan-2-yl)-4,5-dihydro-3-(4-nitrophenyl)-1H-pyrazole

This protocol details the cyclization of the previously synthesized chalcone with hydrazine hydrate to form the pyrazoline derivative.[1]

Materials and Reagents:

  • (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one (from Protocol 1)

  • Hydrazine hydrate

  • Methanol (MeOH)

  • Reflux apparatus

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend the chalcone synthesized in Protocol 1 in methanol.

  • Add hydrazine hydrate to the suspension.

  • Heat the reaction mixture to reflux for 3 hours.

  • After the reflux period, cool the reaction mixture in an ice-water bath until crystal formation is complete.[1]

  • Add ice-cold water to the flask to facilitate further precipitation.

  • Collect the solid product, 5-(furan-2-yl)-4,5-dihydro-3-(4-nitrophenyl)-1H-pyrazole, by vacuum filtration.

  • Wash the product with water and then dry. For higher purity, the product can be recrystallized from ethanol.[1]

Application in Crop Protection

While direct agrochemical applications of this compound are not extensively documented in commercial products, its derivatives, particularly pyrazolines, have shown significant potential in insect control. The pyrazoline and pyrazole scaffolds are known to target the nervous system of insects, offering a valuable mode of action for pest management.

Insecticidal Activity

Pyrazoline derivatives have been investigated for their insecticidal properties against a range of agricultural pests. Their primary mode of action is often the antagonism of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect's central nervous system. This disruption leads to hyperexcitation, convulsions, and eventual death of the insect.

Compound IDTarget PestActivityReference
A21 Plutella xylostellaLC₅₀ = 1.2 µg/mL[2]
A21 Spodoptera frugiperdaLC₅₀ = 13.2 µg/mL[2]
Ethiprole Plutella xylostellaLC₅₀ = 2.9 µg/mL[2]
Fipronil Spodoptera frugiperdaLC₅₀ = 78.8 µg/mL[2]

Table 1: Comparative insecticidal activity of a pyrazoline derivative (A21) against commercial insecticides.

Fungicidal and Herbicidal Potential

The broader class of pyrazole derivatives exhibits a wide spectrum of agrochemical activities. Pyrazole carboxamides, for example, are a well-established class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain. While specific fungicidal data for this compound is limited, the scaffold is considered a viable starting point for the synthesis of novel SDHI candidates.

Similarly, various pyrazole derivatives have been developed as herbicides. These compounds can target different plant-specific enzymes. For example, some pyrazole-based herbicides are known to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone biosynthesis, leading to bleaching symptoms and plant death.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazoline Synthesis A 4-Nitroacetophenone C (E)-3-(furan-2-yl)-1- (4-nitrophenyl)prop-2-en-1-one A->C B Furan-2-carbaldehyde B->C E 5-(furan-2-yl)-4,5-dihydro-3- (4-nitrophenyl)-1H-pyrazole C->E C->E Cyclization D Hydrazine Hydrate D->E

Synthetic pathway for a nitrophenyl-pyrazoline derivative.
Hypothetical Mode of Action

MoA_Pathway cluster_neuron Insect Neuron GABA_R GABA Receptor Chloride_Channel Chloride Ion Channel GABA_R->Chloride_Channel Activates Neuron Hyperpolarization Neuron Hyperpolarization Chloride_Channel->Neuron Hyperpolarization Cl- influx leads to Blocked Cl- Influx Blocked Cl- Influx Pyrazoline Nitrophenyl-Pyrazoline Derivative Pyrazoline->GABA_R Blocks GABA GABA GABA->GABA_R Binds to Hyperexcitation & Death Hyperexcitation & Death Blocked Cl- Influx->Hyperexcitation & Death

Antagonism of the GABA receptor by pyrazoline insecticides.

Conclusion

This compound and its derivatives, such as the pyrazolines discussed herein, are valuable scaffolds for the development of novel agrochemicals. The synthetic protocols provided offer a reliable pathway to these compounds, enabling further investigation into their biological activities. The demonstrated insecticidal potential of related pyrazoline structures highlights the promise of this chemical class for crop protection. Future research should focus on the synthesis and screening of a broader range of derivatives to optimize their efficacy against various pests, diseases, and weeds, while also evaluating their environmental safety profiles.

References

Application Notes & Protocols: Synthesis of Novel Derivatives from 3-(4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(4-nitrophenyl)-1H-pyrazole is a versatile heterocyclic compound that serves as a valuable starting material in medicinal chemistry and materials science.[1] The presence of three key reactive sites—the pyrazole N-H, the aromatic nitro group, and the pyrazole ring C-H bonds—allows for diverse structural modifications. The synthesis of novel derivatives from this scaffold is crucial for exploring structure-activity relationships (SAR) and developing new therapeutic agents or functional materials. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3] This document provides detailed protocols for the synthesis of various derivatives through N-alkylation, nitro group reduction followed by acylation, and palladium-catalyzed cross-coupling reactions.

Overall Synthetic Workflow

The general workflow for synthesizing and characterizing novel derivatives from this compound is outlined below. This process involves the initial synthesis of derivatives through various chemical transformations, followed by purification and comprehensive structural characterization, and concluding with biological evaluation.

G General Workflow for Pyrazole Derivative Synthesis cluster_synthesis Synthetic Derivatization start Starting Material This compound protocol1 Protocol 1: N-Alkylation start->protocol1 Select Protocol protocol2 Protocol 2: Nitro Reduction & Amide Formation start->protocol2 Select Protocol protocol3 Protocol 3: C-H Functionalization (e.g., Suzuki Coupling) start->protocol3 Select Protocol purification Purification (Chromatography, Recrystallization) protocol1->purification protocol2->purification protocol3->purification characterization Structural Characterization (NMR, MS, FTIR) purification->characterization Purity Check evaluation Biological Evaluation (e.g., Antimicrobial Assays) characterization->evaluation Structure Confirmed

Caption: Workflow from starting material to biological evaluation.

Protocol 1: Synthesis of 1-Alkyl-3-(4-nitrophenyl)-1H-pyrazole Derivatives

This protocol describes the derivatization at the N1 position of the pyrazole ring via a standard nucleophilic substitution reaction.

Methodology:

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.2 eq.) to the solution and stir at room temperature for 30 minutes to deprotonate the pyrazole nitrogen.

  • Alkylation: Add the corresponding alkyl halide (e.g., iodomethane, benzyl bromide) (1.2 eq.) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat to 50-60°C for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water. A solid precipitate will form.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry under a vacuum. If necessary, purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Quantitative Data Summary:

EntryAlkyl Halide (R-X)ProductYield (%)M.p. (°C)
1Iodomethane1-Methyl-3-(4-nitrophenyl)-1H-pyrazole92155-157
2Ethyl Bromide1-Ethyl-3-(4-nitrophenyl)-1H-pyrazole88121-123
3Benzyl Bromide1-Benzyl-3-(4-nitrophenyl)-1H-pyrazole95130-132

Protocol 2: Synthesis of N-(4-(1H-Pyrazol-3-yl)phenyl)acetamide Derivatives

This two-step protocol involves the reduction of the nitro group to an amine, followed by N-acylation to form an amide derivative.

Part A: Reduction of the Nitro Group

  • Setup: To a solution of this compound (1.0 eq.) in ethanol, add tin(II) chloride dihydrate (SnCl₂, 5.0 eq.).

  • Reaction: Heat the mixture to reflux (approximately 78°C) and add concentrated hydrochloric acid (HCl) dropwise. Continue refluxing for 3-5 hours until TLC analysis shows the complete consumption of the starting material.

  • Neutralization: Cool the reaction mixture to room temperature and neutralize by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude 4-(1H-pyrazol-3-yl)aniline.

Part B: N-Acylation

  • Dissolution: Dissolve the crude 4-(1H-pyrazol-3-yl)aniline (1.0 eq.) in dichloromethane (DCM) or tetrahydrofuran (THF).

  • Acylation: Add triethylamine (Et₃N, 1.5 eq.) to the solution, followed by the dropwise addition of an acylating agent such as acetyl chloride or benzoyl chloride (1.2 eq.) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Quantitative Data Summary:

EntryAcylating AgentProductOverall Yield (%)M.p. (°C)
1Acetyl ChlorideN-(4-(1H-Pyrazol-3-yl)phenyl)acetamide75210-212
2Benzoyl ChlorideN-(4-(1H-Pyrazol-3-yl)phenyl)benzamide81235-237

Protocol 3: Synthesis via C4-Bromination and Suzuki-Miyaura Cross-Coupling

This protocol enables the formation of C-C bonds at the C4 position of the pyrazole ring, allowing for the introduction of various aryl or heteroaryl substituents.

Part A: Bromination at C4-Position

  • Dissolution: Dissolve this compound (1.0 eq.) in glacial acetic acid.

  • Bromination: Add a solution of bromine (1.1 eq.) in acetic acid dropwise while stirring at room temperature.

  • Reaction: Stir the mixture for 12-16 hours.

  • Work-up: Pour the reaction mixture into a large volume of cold water.

  • Purification: Collect the resulting precipitate by filtration, wash with a dilute sodium thiosulfate solution to remove excess bromine, then with water, and dry to yield 4-bromo-3-(4-nitrophenyl)-1H-pyrazole.

Part B: Suzuki-Miyaura Cross-Coupling The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and a boronic acid.[4] The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[4]

G Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd_complex R1-Pd(II)L_n-X oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_complex2 R1-Pd(II)L_n-R2 transmetal->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R1-R2 (Coupled Product) reductive_elim->product reactants R1-X + R2-B(OH)2 (Py-X + Ar-B(OH)2) base Base

Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Setup: In a reaction vessel, combine 4-bromo-3-(4-nitrophenyl)-1H-pyrazole (1.0 eq.), the desired arylboronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (K₂CO₃, 2.0 eq.).[5]

  • Solvent: Add a solvent mixture, typically dioxane/water (4:1).

  • Degassing: Purge the mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen.

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 8-16 hours. Monitor completion by TLC.

  • Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-3-(4-nitrophenyl)-1H-pyrazole.

Quantitative Data Summary:

EntryBoronic AcidProductYield (%)M.p. (°C)
1Phenylboronic acid4-Phenyl-3-(4-nitrophenyl)-1H-pyrazole85198-200
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazole78215-217
3Thiophene-3-boronic acid4-(Thiophen-3-yl)-3-(4-nitrophenyl)-1H-pyrazole72205-207

Experimental Protocols: Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized derivatives.[6]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Application Note: ¹H and ¹³C NMR are primary techniques for structural elucidation. ¹H NMR provides information on the proton environments, while ¹³C NMR details the carbon skeleton.[7]

  • Experimental Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

    • Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

    • Data Analysis: Analyze chemical shifts (δ), coupling constants (J), and integration values to confirm the proposed structure.

2. Mass Spectrometry (MS)

  • Application Note: Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain structural information from fragmentation patterns.

  • Experimental Protocol:

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analysis: Introduce the sample into the mass spectrometer, typically using Electrospray Ionization (ESI).

    • Data Analysis: Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion peak ([M+H]⁺ or [M-H]⁻).

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Application Note: FTIR is used to identify the functional groups present in the molecule.

  • Experimental Protocol:

    • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film.

    • Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Data Analysis: Identify characteristic absorption bands for key functional groups (e.g., N-H, C=O, C=N, NO₂).[2]

References

Application Note: Standardized Methods for Antimicrobial Screening of 3-(4-nitrophenyl)-1H-pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents.[1] Pyrazole derivatives are a class of heterocyclic compounds that have demonstrated a wide range of biological activities, including antimicrobial potential.[2][3][4] This application note provides detailed protocols for the preliminary and quantitative antimicrobial screening of 3-(4-nitrophenyl)-1H-pyrazole compounds. The described methods, agar well diffusion and broth microdilution, are standard, reliable techniques for evaluating the efficacy of new chemical entities against a panel of pathogenic microorganisms.[1][5]

Part 1: Preliminary Screening by Agar Well Diffusion Method

The agar well diffusion method is a widely used preliminary technique to screen for antimicrobial activity.[1][6] It is based on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism. The presence of an antimicrobial agent results in a zone of inhibition, a clear area around the well where microbial growth is prevented. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[1]

Experimental Protocol: Agar Well Diffusion
  • Preparation of Media: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour approximately 20-25 mL into sterile 100 mm Petri dishes. Allow the agar to solidify completely on a level surface.

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours old), select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline (0.85%) or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[7]

  • Inoculation of Agar Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the standardized suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Swab the entire surface of the MHA plate uniformly in three directions to ensure even distribution of the inoculum.[6]

  • Well Preparation and Sample Application:

    • Using a sterile cork borer (e.g., 6 mm in diameter), punch wells into the inoculated agar plate.[1]

    • Prepare stock solutions of the this compound test compounds in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Aseptically add a defined volume (e.g., 100 µL) of the test compound solution into each well.[1]

    • Include positive controls (a standard antibiotic like Ciprofloxacin) and a negative control (the solvent, e.g., 10% DMSO) in separate wells on the same plate.[1][8]

  • Incubation:

    • Allow the plates to stand for approximately 30 minutes to permit diffusion of the compound into the agar.[1]

    • Invert the plates and incubate at 37°C for 18-24 hours.[8]

  • Data Collection:

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm) using calipers.

    • Tests should be performed in triplicate for reproducibility.

Workflow for Agar Well Diffusion

AgarWellDiffusion cluster_prep Preparation cluster_assay Assay Execution cluster_results Incubation & Results A Prepare Standardized Inoculum (0.5 McFarland) C Swab Inoculum onto Mueller-Hinton Agar Plate A->C B Prepare Test Compound & Control Solutions E Add Test Compounds & Controls to Wells B->E D Aseptically Bore Wells in Agar C->D D->E F Incubate at 37°C for 18-24 hours E->F G Measure Diameter of Inhibition Zones (mm) F->G

Caption: Experimental workflow for the agar well diffusion method.
Data Presentation: Zone of Inhibition

Summarize the results in a table for clear comparison.

Test Compound IDConcentration (µ g/well )Test MicroorganismAverage Zone of Inhibition (mm) ± SD
Pyrazole-001100Staphylococcus aureus ATCC 2921318 ± 1.0
Pyrazole-001100Escherichia coli ATCC 2592212 ± 0.5
Ciprofloxacin10Staphylococcus aureus ATCC 2921325 ± 1.2
Ciprofloxacin10Escherichia coli ATCC 2592228 ± 1.5
DMSO (Solvent)100 µLStaphylococcus aureus ATCC 292130

Part 2: Quantitative Analysis by Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9] The MIC is defined as the lowest concentration of the agent that completely inhibits the visible in vitro growth of a microorganism after a standardized incubation period.[7][10][11] This method is considered a gold standard for susceptibility testing.[7]

Experimental Protocol: Broth Microdilution
  • Preparation of Test Compound Dilutions:

    • Dissolve the this compound compound in a suitable solvent to create a high-concentration stock solution. Sterilize by filtration if necessary.[7]

    • Dispense 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.[7]

    • Add 100 µL of the compound stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to achieve a range of concentrations. Discard 100 µL from the last well in the dilution series.[12]

  • Preparation of Standardized Inoculum:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described previously.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[10][11]

  • Inoculation of the Microtiter Plate:

    • Within 15 minutes of its preparation, add 100 µL of the final standardized inoculum to each well containing the serially diluted compound.[7] The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control: Include wells containing 100 µL of CAMHB and 100 µL of the inoculum, with no test compound.[9]

    • Sterility Control: Include wells containing 200 µL of uninoculated CAMHB to check for contamination.[9]

    • Positive Control: Use a standard antibiotic with a known MIC for the quality control strain.

  • Incubation:

    • Cover the plate with a lid to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[5][7]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plate for turbidity (an indicator of bacterial growth). The growth control well should be turbid, and the sterility control well should be clear.[9]

    • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[10]

    • Optionally, a colorimetric indicator like p-iodonitrotetrazolium chloride (INT) can be added to aid in visualizing viability.[13]

Workflow for MIC Determination by Broth Microdilution

BrothMicrodilution cluster_plate Plate Preparation cluster_inoculum Inoculum Preparation cluster_final Final Steps A Dispense 100µL Broth into all Wells B Add 100µL Compound Stock to First Well A->B C Perform 2-fold Serial Dilutions Across Plate B->C F Inoculate Plate Wells with 100µL of Final Inoculum C->F D Prepare Inoculum to 0.5 McFarland Standard E Dilute to Final Concentration (5x10^5 CFU/mL) D->E E->F G Incubate Plate at 35-37°C for 16-20 hours F->G H Visually Inspect for Turbidity and Determine MIC G->H

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Data Presentation: Minimum Inhibitory Concentration (MIC)

Present the final quantitative data in a structured table.

Test Compound IDTest MicroorganismMIC (µg/mL)Standard AntibioticMIC (µg/mL)
Pyrazole-001S. aureus ATCC 2921316Ciprofloxacin0.5
Pyrazole-001E. coli ATCC 2592264Ciprofloxacin0.015
Pyrazole-001P. aeruginosa ATCC 27853>128Ciprofloxacin0.25
Pyrazole-001C. albicans ATCC 1023132Clotrimazole1.0

Note: The interpretation of MIC values as Susceptible, Intermediate, or Resistant requires comparison to established clinical breakpoints defined by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7]

References

Application Notes: Anti-inflammatory and Analgesic Activity Assays for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a versatile and privileged scaffold in medicinal chemistry.[1][2] Derivatives of pyrazole are renowned for their significant pharmacological activities, particularly their anti-inflammatory and analgesic properties.[3][4] A prominent example is Celecoxib, a diaryl-substituted pyrazole that acts as a selective cyclooxygenase-2 (COX-2) inhibitor, highlighting the therapeutic potential of this chemical class.[1][5] The primary mechanism for the anti-inflammatory and analgesic effects of many pyrazole derivatives is the selective inhibition of COX-2, an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[5][6][7] This selective action allows for the reduction of inflammation and pain while potentially minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform.[7][8]

These application notes provide detailed protocols for key in vivo assays used to evaluate the anti-inflammatory and analgesic efficacy of novel pyrazole derivatives, facilitating the screening and development of new therapeutic agents.

Core Signaling Pathway: Cyclooxygenase-2 (COX-2) in Inflammation and Pain

Inflammatory stimuli, such as cytokines and bacterial endotoxins, trigger the induction of the COX-2 enzyme.[7][9] COX-2 then catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2).[10] PGH2 is a precursor to various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2).[9][10] These prostaglandins sensitize peripheral nociceptors and mediate key inflammatory responses, including vasodilation, increased vascular permeability, and fever, leading to the classic signs of inflammation and pain.[6][11] Pyrazole derivatives, like Celecoxib, selectively bind to and inhibit the COX-2 enzyme, thereby blocking the production of these pro-inflammatory prostaglandins and alleviating pain and inflammation.[5][7]

COX2_Pathway cluster_membrane Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) COX2 COX-2 Enzyme Inflammatory_Stimuli->COX2 Upregulates Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Catalyzes Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to Pyrazole Pyrazole Derivatives (e.g., Celecoxib) Pyrazole->COX2 Inhibits Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Precursor for Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediate

Caption: COX-2 signaling pathway in inflammation and its inhibition by pyrazole derivatives.

Anti-inflammatory Activity Assay

Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a standard and highly reproducible in vivo assay for screening the acute anti-inflammatory activity of compounds.[12][13] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic acute inflammatory response.[12] The initial phase involves the release of histamine and serotonin, while the later phase (after the first hour) is primarily mediated by the production of prostaglandins, involving the induction of COX-2.[14] The extent of edema is quantified by measuring the increase in paw volume or thickness over time. The ability of a test compound to reduce this swelling indicates its potential anti-inflammatory properties.

  • Animals: Wistar rats or Swiss albino mice of either sex (typically 150-200g for rats, 20-30g for mice) are used. Animals are acclimatized for at least one week before the experiment.

  • Grouping (n=5-6 per group):

    • Group I (Vehicle Control): Receives the vehicle (e.g., 0.9% saline with 0.5% Tween 80).

    • Group II (Test Compound): Receives the pyrazole derivative at various doses (e.g., 10, 20, 50 mg/kg), administered orally (p.o.) or intraperitoneally (i.p.).

    • Group III (Positive Control): Receives a standard NSAID like Indomethacin or Diclofenac (e.g., 10 mg/kg, p.o.).[12]

  • Procedure:

    • Measure the initial volume of the right hind paw (V₀) of each animal using a digital plethysmometer.[14]

    • Administer the test compounds, positive control, or vehicle as per the assigned groups.

    • One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% w/v carrageenan solution (in 0.9% saline) into the subplantar region of the right hind paw.[12][14]

    • Measure the paw volume (Vₜ) at regular intervals, typically at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[14]

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the Percentage Inhibition of Edema using the following formula:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Carrageenan_Workflow Start Start: Acclimatized Rodents Grouping Animal Grouping (Control, Test, Standard) Start->Grouping Measure_V0 Measure Initial Paw Volume (V₀) using Plethysmometer Grouping->Measure_V0 Dosing Administer Vehicle, Pyrazole Derivative, or Standard Drug (e.g., p.o.) Measure_V0->Dosing Wait Wait for 1 Hour Dosing->Wait Inject Induce Inflammation: Inject 0.1 mL 1% Carrageenan into Subplantar Region Wait->Inject Measure_Vt Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5 hours Inject->Measure_Vt Analyze Calculate Edema Volume & Percent Inhibition Measure_Vt->Analyze End End: Evaluate Anti-inflammatory Effect Analyze->End

Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Compound Class/ExampleDose (mg/kg)Max. Edema Inhibition (%)Time Point (hours)Reference
Pyrazole Derivative (K-3)10052.04[15]
3,5-diarylpyrazoles1065 - 803[16]
Pyrazole-thiazole hybridNot Specified75Not Specified[16]
5AP Derivative (35a)5091.1Not Specified[17]
Celecoxib (Standard)10~82.8Not Specified[18]
Indomethacin (Standard)10~553[16]

Analgesic Activity Assays

Analgesic activity is typically assessed using models of thermal-induced pain (central analgesia) and chemically-induced visceral pain (peripheral analgesia).

Hot Plate Test (Central Analgesic Activity)

The hot plate test is a classic method for evaluating centrally acting analgesics.[19][20] It assesses the response of an animal to a thermal pain stimulus. The time it takes for the animal to exhibit a pain response (e.g., licking a paw or jumping) when placed on a heated surface is measured.[19] An increase in this reaction time (latency) indicates an analgesic effect, suggesting that the compound is acting at the level of the central nervous system.[21]

  • Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 1°C.[22]

  • Animals: Swiss albino mice (20-30g).

  • Grouping (n=5-6 per group):

    • Group I (Vehicle Control): Receives vehicle.

    • Group II (Test Compound): Receives the pyrazole derivative at various doses.

    • Group III (Positive Control): Receives a standard central analgesic like Morphine or Diclofenac.[22]

  • Procedure:

    • Before drug administration, each mouse is placed individually on the hot plate to record its baseline reaction time (latency). The response is noted as either paw licking or jumping.[19]

    • A cut-off time (typically 30-60 seconds) is established to prevent tissue damage.[21]

    • Administer the test compounds, positive control, or vehicle.

    • At specified time intervals after administration (e.g., 30, 60, 90 minutes), place the mouse back on the hot plate and record the post-treatment reaction time.

  • Data Analysis:

    • The increase in latency period is calculated. A significant increase in reaction time compared to the control group indicates central analgesic activity.

HotPlate_Workflow Start Start: Select Mice Grouping Animal Grouping (Control, Test, Standard) Start->Grouping Baseline Measure Baseline Latency: Place mouse on hot plate (55°C) Record time to paw lick/jump Grouping->Baseline Dosing Administer Vehicle, Pyrazole Derivative, or Standard Drug Baseline->Dosing Wait Wait for 30, 60, 90 min Dosing->Wait Post_Treat Measure Post-Treatment Latency: Place mouse on hot plate again Record reaction time Wait->Post_Treat Analyze Calculate Increase in Reaction Time (Latency) Post_Treat->Analyze End End: Evaluate Central Analgesic Effect Analyze->End

Caption: Experimental workflow for the hot plate analgesic test.
Compound Class/ExampleDoseObservationReference
Pyrazole Derivative (N9)Not SpecifiedSignificant increase in reaction time[23][24]
Pyrazole Derivative (N7)Not SpecifiedSignificant increase in reaction time[23][24]
FR140423Dose-dependentIncreased pain threshold; effect blocked by naloxone[25]
Morphine (Standard)Standard DoseSignificant increase in reaction time[26]

Acetic Acid-Induced Writhing Test (Peripheral Analgesic Activity)

The acetic acid-induced writhing test is a chemical method used to screen for peripheral analgesic activity.[27][28] The intraperitoneal injection of dilute acetic acid irritates the peritoneal cavity, causing the release of endogenous mediators like prostaglandins and bradykinin.[26] This leads to a characteristic, quantifiable behavior known as "writhing," which includes abdominal contractions and stretching of the hind limbs.[26][28] Analgesics, particularly those that inhibit prostaglandin synthesis, reduce the number of writhes.

  • Animals: Swiss albino mice (20-30g).

  • Grouping (n=5-6 per group):

    • Group I (Vehicle Control): Receives vehicle.

    • Group II (Test Compound): Receives the pyrazole derivative at various doses (p.o. or i.p.).

    • Group III (Positive Control): Receives a standard analgesic like Aspirin or Diclofenac.

  • Procedure:

    • Administer the test compounds, positive control, or vehicle.

    • Wait for a pre-determined absorption time (typically 30-60 minutes).

    • Administer 0.6% v/v acetic acid solution intraperitoneally (dose volume is typically 10 mL/kg).[27]

    • Immediately after the acetic acid injection, place the mouse in an individual observation chamber.

    • After a 5-minute latency period, count the total number of writhes for a set duration (e.g., 10 or 20 minutes).[27]

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Calculate the Percentage Protection (Analgesia) using the following formula:

      • % Protection = [ (Mean writhes_control - Mean writhes_treated) / Mean writhes_control ] x 100

Writhing_Workflow Start Start: Select Mice Grouping Animal Grouping (Control, Test, Standard) Start->Grouping Dosing Administer Vehicle, Pyrazole Derivative, or Standard Drug Grouping->Dosing Wait Wait for 30-60 min (Absorption) Dosing->Wait Induce Induce Pain: Inject 0.6% Acetic Acid (i.p.) Wait->Induce Observe Observe & Count Writhes for 10-20 min after a 5 min latency period Induce->Observe Analyze Calculate Mean Writhes & Percent Protection Observe->Analyze End End: Evaluate Peripheral Analgesic Effect Analyze->End

Caption: Experimental workflow for the acetic acid-induced writhing test.
Compound Class/ExampleDose (mg/kg)Protection against Writhing (%)Reference
Pyrazole Derivative (2e)Not SpecifiedPotent inhibition of nociception[2]
Pyrazole-1,2,4-triazole hybridsNot SpecifiedConfirmed antinociceptive activity[29]
N1-Substituted PyrazolesNot SpecifiedUp to 100% protection[30]
Pyrazoles (7a, 7b, 7j)Not SpecifiedConfirmed analgesic activity[31]
Celecoxib (Standard)10Significant protection[31]

References

Designing Enzyme Inhibitors Using the 3-(4-Nitrophenyl)-1H-pyrazole Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(4-nitrophenyl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the design of potent and selective enzyme inhibitors. Its unique electronic and structural features allow for diverse substitutions, enabling the fine-tuning of inhibitory activity against a range of therapeutically relevant enzymes. This document provides detailed application notes and experimental protocols for researchers engaged in the design, synthesis, and evaluation of novel enzyme inhibitors based on this promising scaffold.

Overview of the this compound Scaffold

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms, which can participate in hydrogen bonding and other non-covalent interactions within enzyme active sites. The presence of the 4-nitrophenyl group at the 3-position of the pyrazole ring introduces a key pharmacophoric element. The nitro group is a strong electron-withdrawing group that can influence the overall electronic properties of the molecule and participate in specific interactions with enzyme residues. This scaffold has been successfully employed in the development of inhibitors for various enzyme classes, including kinases and cyclooxygenases, which are implicated in diseases such as cancer and inflammation.

Key Enzyme Targets and Inhibitory Activities

Derivatives of the this compound scaffold have demonstrated significant inhibitory activity against several key enzyme targets. The following tables summarize the quantitative data for selected compounds, showcasing the potential of this scaffold in enzyme inhibitor design.

Table 1: Kinase Inhibition Profile of Pyrazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
3f JAK13.4Ruxolitinib-
JAK22.2
JAK33.5
11b JAK2 (in HEL cells)350Ruxolitinib-
JAK2 (in K562 cells)370

Note: While not direct derivatives of the this compound scaffold, compounds 3f and 11b are 4-amino-(1H)-pyrazole derivatives that demonstrate the potential of the pyrazole core in potent JAK inhibition.[1][2]

Table 2: Cyclooxygenase (COX) Inhibition Profile of a Structurally Related Derivative

Compound IDTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference CompoundIC50 (µM)
ODZ2 COX-20.48>132.83Celecoxib-

Note: ODZ2 is 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, a compound structurally related to the target scaffold, highlighting the potential for COX-2 inhibition.[3][4]

Signaling Pathways Modulated by Pyrazole-Based Inhibitors

The therapeutic effects of enzyme inhibitors are often mediated through the modulation of specific cellular signaling pathways. Pyrazole derivatives have been shown to interfere with key pathways involved in cell proliferation, survival, and inflammation.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) Proliferation Cell Proliferation & Survival Akt->Proliferation Downstream Signaling mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Inhibitor Pyrazole Derivative (e.g., Pyrazolinone Chalcones) Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Caption: PI3K/Akt Signaling Pathway Inhibition.

JAK_STAT_Signaling_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation GeneExpression Gene Expression (Inflammation, Proliferation) Nucleus->GeneExpression Inhibitor Pyrazole Derivative (e.g., 4-Amino-(1H)-pyrazoles) Inhibitor->JAK Inhibition

Caption: JAK/STAT Signaling Pathway Inhibition.

Experimental Protocols

General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of the core this compound scaffold, which can be further modified.

Synthesis_Workflow cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Pyrazoline Formation cluster_2 Step 3: Aromatization/Derivatization pNitro p-Nitroacetophenone Chalcone 1-(4-nitrophenyl)-3-aryl- prop-2-en-1-one (Chalcone) pNitro->Chalcone Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Pyrazoline 3-(4-nitrophenyl)-5-aryl- 4,5-dihydro-1H-pyrazole Chalcone->Pyrazoline Cyclocondensation Hydrazine Hydrazine Hydrate Hydrazine->Pyrazoline FinalProduct Substituted 3-(4-nitrophenyl)- 1H-pyrazole Pyrazoline->FinalProduct Oxidation Oxidation or Further Reaction Oxidation->FinalProduct

Caption: General Synthesis Workflow.

Protocol 1: Synthesis of 1-Acetyl-3-(4-nitrophenyl)-5-(substituted phenyl)pyrazoline

Materials:

  • p-Nitroacetophenone

  • Substituted aromatic aldehyde

  • Ethanol

  • 40% Sodium hydroxide solution

  • Hydrazine hydrate

  • Acetyl chloride

  • Glacial acetic acid

Procedure:

  • Chalcone Synthesis:

    • Dissolve p-nitroacetophenone (1 equivalent) and the desired substituted aromatic aldehyde (1 equivalent) in ethanol.

    • Add 40% aqueous NaOH dropwise with stirring.

    • Continue stirring at room temperature for 2-4 hours.

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated chalcone, wash with water, and recrystallize from ethanol.

  • Pyrazoline Synthesis:

    • Reflux a mixture of the synthesized chalcone (1 equivalent) and hydrazine hydrate (2 equivalents) in glacial acetic acid for 4-6 hours.

    • Cool the reaction mixture and pour it into ice-cold water.

    • Filter the solid product, wash with water, and dry.

  • N-Acetylation:

    • Reflux the synthesized pyrazoline (1 equivalent) in acetyl chloride for 2-3 hours.

    • Cool the reaction mixture and carefully pour it into ice-cold water.

    • Filter the resulting solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the final product.

In Vitro Enzyme Inhibition Assay Protocols

The following are generalized protocols that can be adapted for evaluating the inhibitory activity of this compound derivatives against specific enzymes.

Assay_Workflow ReagentPrep Prepare Reagents (Buffer, Enzyme, Substrate) Incubation Pre-incubate Enzyme with Test Compound ReagentPrep->Incubation CompoundPrep Prepare Test Compound Serial Dilutions CompoundPrep->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Enzyme Activity (e.g., Absorbance, Fluorescence) Reaction->Measurement Analysis Calculate % Inhibition and IC50 Value Measurement->Analysis

Caption: General Enzyme Inhibition Assay Workflow.

Protocol 2: General Kinase Inhibition Assay (e.g., JAKs)

Materials:

  • Kinase (e.g., recombinant human JAK1, JAK2, JAK3)

  • Kinase buffer (specific to the kinase)

  • ATP

  • Peptide substrate (specific to the kinase)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a multi-well plate, add the kinase, peptide substrate, and test compound to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent and a plate reader.

  • Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay

Materials:

  • COX-1 and COX-2 enzymes (e.g., ovine or human recombinant)

  • Assay buffer (e.g., Tris-HCl)

  • Cofactors (e.g., hematin, glutathione)

  • Substrate (e.g., arachidonic acid)

  • Test compounds dissolved in DMSO

  • Detection probe (e.g., Amplex Red)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, cofactors, detection probe, and test compound.

  • Add the COX-1 or COX-2 enzyme to the wells.

  • Pre-incubate the plate at 37 °C for 10-15 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.

  • Calculate the rate of the reaction for each well.

  • Determine the percent inhibition of COX activity for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel enzyme inhibitors. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for structure-activity relationship (SAR) studies. Future research in this area could focus on expanding the library of derivatives to explore a wider range of enzyme targets, optimizing the pharmacokinetic properties of lead compounds, and elucidating the detailed molecular mechanisms of inhibition through techniques such as X-ray crystallography and computational modeling. The protocols and data presented herein provide a solid foundation for researchers to build upon in their quest for new and effective therapeutic agents.

References

Application Note: Analytical Techniques for the Characterization of 3-(4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(4-nitrophenyl)-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a nitrophenyl group. This scaffold is of significant interest in medicinal chemistry and materials science due to its versatile applications, including in the development of novel pharmaceutical agents like anti-inflammatory and antimicrobial drugs.[1] Pyrazole derivatives are recognized for a wide range of biological activities.[2] Given its potential, rigorous analytical characterization is crucial to confirm its identity, purity, and structural integrity, ensuring reliable and reproducible results in research and development.

This document provides a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₉H₇N₃O₂[1]
Molecular Weight 189.17 g/mol [1]
CAS Number 20583-31-7[1]
Appearance Yellow needles[1]
Melting Point 192-198 °C[1]
Purity (Typical) ≥ 99% (HPLC)[1]

Spectroscopic Characterization Protocols

Spectroscopic methods are essential for the structural elucidation and confirmation of functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise molecular structure of this compound by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Use a standard NMR spectrometer operating at a frequency of 300 MHz or higher.

  • Data Acquisition (¹H NMR): Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Acquisition (¹³C NMR): Acquire the carbon spectrum. Techniques like DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ groups.[3]

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Expected Spectral Data: The presence of an electron-withdrawing group like –NO₂ typically shifts proton signals downfield.[3]

NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~13.5 - 13.0broad singletN-H proton of pyrazole
~8.3 - 8.1doubletProtons ortho to -NO₂ on phenyl ring
~8.0 - 7.8doubletProtons meta to -NO₂ on phenyl ring
~7.8 - 7.6doubletC₅-H of pyrazole ring
~6.8 - 6.6doubletC₄-H of pyrazole ring
¹³C NMR ~150 - 145singletC-NO₂ on phenyl ring
~145 - 140singletC₃ of pyrazole ring
~135 - 120multiple signalsAromatic carbons
~110 - 100singletC₄/C₅ of pyrazole ring

Note: Exact chemical shifts can vary based on solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a solid sample by mixing a small amount of the compound (~1 mg) with dry potassium bromide (KBr, ~100 mg) and pressing it into a thin, transparent pellet.

  • Background Collection: Record a background spectrum of the empty sample compartment.

  • Sample Analysis: Place the KBr pellet in the sample holder and record the IR spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Vibrational Frequencies:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3100N-H StretchingPyrazole N-H
3100 - 3000C-H StretchingAromatic C-H
1600 - 1580C=C StretchingAromatic Ring
1550 - 1500N-O Asymmetric StretchingNitro Group (-NO₂)
1350 - 1300N-O Symmetric StretchingNitro Group (-NO₂)
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and provides information about its fragmentation pattern.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode to generate the molecular ion.

  • Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Expected Mass-to-Charge Ratios (m/z):

AdductFormulaCalculated m/z
[M+H]⁺[C₉H₈N₃O₂]⁺190.06
[M+Na]⁺[C₉H₇N₃O₂Na]⁺212.04
[M-H]⁻[C₉H₆N₃O₂]⁻188.05

Data derived from predicted values for the compound.[4]

Chromatographic Purity Assessment

Chromatographic techniques are vital for separating the target compound from impurities and for quantitative analysis.

Thin-Layer Chromatography (TLC)

TLC is a rapid and simple method for monitoring reaction progress and assessing the purity of the synthesized compound.[3][5]

Experimental Protocol:

  • Stationary Phase: Use silica gel 60 F₂₅₄ coated aluminum plates.

  • Sample Application: Dissolve the sample in a volatile solvent (e.g., ethyl acetate) and spot it onto the TLC plate.

  • Mobile Phase: Develop the plate in a sealed chamber containing a suitable eluent system, such as Ethyl Acetate/n-Hexane (1:5, v/v).[6]

  • Visualization: After development, dry the plate and visualize the spots under a UV lamp at 254 nm.

  • Rf Calculation: Calculate the Retention factor (Rf) value for the main spot.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for determining the purity of this compound with high accuracy and for quantification.[1]

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Further dilute as needed.

  • Chromatographic Conditions: Set up the HPLC system according to the parameters in the table below. This method is adapted from a protocol for a similar pyrazole derivative.[7]

  • Injection: Inject a fixed volume (e.g., 10 µL) of the sample solution.

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Recommended HPLC Method Parameters:

ParameterCondition
Column Newcrom R1 or equivalent C18 (e.g., 4.6 x 150 mm, 5 µm)[7]
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid)
Gradient Isocratic or Gradient, e.g., 60:40 (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Workflow and Data Relationship Diagrams

G cluster_synthesis Synthesis & Isolation cluster_preliminary Preliminary Checks cluster_structural Structural Elucidation cluster_final Final Purity & Confirmation synthesis Synthesis of Crude Product purification Purification (e.g., Recrystallization) synthesis->purification tlc TLC Purity Check purification->tlc mp Melting Point Determination tlc->mp nmr NMR (¹H, ¹³C) mp->nmr ms Mass Spectrometry (MS) nmr->ms ftir FTIR Spectroscopy ms->ftir hplc HPLC Purity Assay (>99%) ftir->hplc elemental Elemental Analysis hplc->elemental final_product Characterized Product elemental->final_product

// Central Molecule molecule [label="this compound", shape=ellipse, fillcolor="#F1F3F4", fontsize=14, pos="0,0!"];

// Structural Features node [shape=box, fillcolor="#FBBC05"]; nitrophenyl [label="Nitrophenyl Group", pos="-3,2!"]; pyrazole [label="Pyrazole Ring (C-H, N-H)", pos="3,2!"]; functional_groups [label="Functional Groups (-NO₂, N-H)", pos="0,-3!"]; skeleton [label="Overall Structure & Connectivity", pos="-3,-2!"]; mw [label="Molecular Weight", pos="3,-2!"];

// Analytical Techniques node [shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nmr [label="NMR", pos="0,4!"]; ftir [label="FTIR", pos="-4,-4!"]; ms [label="MS", pos="4,-4!"];

// Edges edge [style=dashed, color="#EA4335", arrowhead=none, len=1.5]; nmr -- pyrazole; nmr -- nitrophenyl; nmr -- skeleton;

edge [style=dashed, color="#34A853", arrowhead=none, len=1.5]; ftir -- functional_groups;

edge [style=dashed, color="#202124", arrowhead=none, len=1.5]; ms -- mw; ms -- skeleton; } caption="Relationship between molecular features and key spectroscopic techniques."

References

Application Notes: Experimental Setup for Reflux and Crystallization in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup and protocols for the synthesis of pyrazole derivatives using the classical Knorr pyrazole synthesis, which involves a cyclocondensation reaction under reflux followed by purification via crystallization.

Introduction

Pyrazoles are a critical class of heterocyclic compounds widely featured in pharmaceuticals due to their diverse biological activities.[1] The Knorr pyrazole synthesis, first reported in the late 19th century, remains a fundamental and versatile method for their preparation.[2][3] This reaction typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, often catalyzed by an acid and promoted by heating under reflux.[2] Subsequent purification of the crude product is commonly achieved by recrystallization to yield the pure pyrazole derivative.

Quantitative Data Summary

The following tables summarize typical reaction conditions, yields, and characterization data for the synthesis of various pyrazole derivatives.

Table 1: Reaction Conditions and Yields for Pyrazole Synthesis

1,3-Dicarbonyl CompoundHydrazine DerivativeSolventCatalystTemp (°C) / Time (h)Yield (%)Reference
AcetylacetoneHydrazine Sulfate10% NaOH (aq)-15 °C / 1 h77-81[4]
AcetylacetoneHydrazine HydrateEthanol-Reflux / 1 h~95[5][6]
Ethyl AcetoacetatePhenylhydrazineNone-135-145 °C / 1 hHigh[7]
Ethyl BenzoylacetateHydrazine Hydrate1-PropanolAcetic Acid~100 °C / 1 hGood[2][8]
Substituted 1,3-DiketonesArylhydrazinesN,N-Dimethylacetamide-Room Temp59-98[3]

Table 2: Characterization Data for Selected Pyrazole Derivatives

CompoundMolecular FormulaMelting Point (°C)AppearanceReference
3,5-DimethylpyrazoleC₅H₈N₂107-108Crystalline Solid[4]
3-Methyl-1-phenyl-5-pyrazoloneC₁₀H₁₀N₂O125-127Powdered Solid[7]
5-Amino-3-(4-chlorophenyl)-1H-pyrazoleC₉H₈ClN₃174-175Ivory Solid[9]
3-Methyl-5-phenyl-1H-pyrazoleC₁₀H₁₀N₂124-125Ivory Solid[9]

Experimental Protocols

Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[8]

Protocol 1: Synthesis of 3,5-Dimethylpyrazole via Reflux

This protocol details the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine hydrate, a common example of the Knorr synthesis.[6]

Materials:

  • Hydrazine hydrate (6 mL)

  • Acetylacetone (2,4-pentanedione) (10 mL)[6]

  • Ethanol (50 mL)

  • n-Hexane (for washing/recrystallization)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add hydrazine hydrate (6 mL) followed by ethanol (50 mL).[6]

  • Cooling: Place the flask in an ice bath to cool the solution for approximately 10 minutes with continuous stirring.[6]

  • Reactant Addition: While maintaining the low temperature in the ice bath, add acetylacetone (10 mL) dropwise to the stirred solution over a period of about 20 minutes.[6]

  • Reflux: Remove the flask from the ice bath and allow it to warm to room temperature. Assemble a reflux condenser on top of the flask and heat the mixture to reflux (approximately 110°C oil bath temperature) for 1 hour with continuous stirring.[6]

  • Work-up: After the reflux period, allow the reaction mixture to cool to room temperature.

  • Isolation of Crude Product: Remove the solvent (ethanol) under reduced pressure using a rotary evaporator. This will leave a solid or semi-solid residue.[6]

  • Purification by Crystallization:

    • Add a small amount of n-hexane to the flask and warm gently to dissolve the crude product.[6]

    • Place the flask in a refrigerator to induce crystallization.[6]

    • Collect the crystalline solid by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of cold n-hexane.[6]

  • Drying and Characterization: Air-dry the purified crystals on the filter paper or in a desiccator. Determine the yield and characterize the product by measuring its melting point (expected: 107-108°C) and acquiring spectroscopic data (NMR, IR).[4]

Protocol 2: General Purification by Recrystallization

This protocol outlines a general procedure for purifying crude pyrazole products when a suitable single or mixed solvent system is identified.

Materials:

  • Crude pyrazole product

  • Recrystallization solvent(s) (e.g., ethanol, water, ethanol/water, hexane/ethyl acetate)[10]

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which the pyrazole is highly soluble at high temperatures but poorly soluble at low temperatures. Common choices include ethanol, methanol, water, or mixed systems like ethanol/water.[10]

  • Dissolution: Place the crude pyrazole in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid. This should be done on a hot plate with gentle heating and stirring.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. To maximize yield, the flask can then be placed in an ice bath.[10]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly, either by air-drying on the filter paper or in a desiccator.[10]

Visualizations

Experimental Workflow

G start Start setup Reaction Setup: - 1,3-Dicarbonyl Compound - Hydrazine Derivative - Solvent & Catalyst start->setup reflux Heating under Reflux setup->reflux monitor Reaction Monitoring (TLC) reflux->monitor monitor->reflux Incomplete workup Work-up: - Cooling - Precipitation/Extraction monitor->workup Reaction Complete isolate Isolate Crude Product (Filtration) workup->isolate purify Purification: - Recrystallization isolate->purify characterize Product Characterization: - Yield, M.P., Spectroscopy purify->characterize end_node End characterize->end_node

Caption: Experimental workflow for pyrazole synthesis via reflux and crystallization.

Logical Relationship of Key Steps

G reactants 1,3-Dicarbonyl + Hydrazine Derivative process_reflux Reflux (Condensation) reactants->process_reflux hydrazone Hydrazone Intermediate process_cyclize Intramolecular Cyclization & Dehydration hydrazone->process_cyclize crude_pyrazole Crude Pyrazole in Solution process_dissolve Dissolution (in hot solvent) crude_pyrazole->process_dissolve hot_solution Saturated Hot Solution process_cool Slow Cooling (Crystallization) hot_solution->process_cool pure_crystals Pure Pyrazole Crystals process_reflux->hydrazone process_cyclize->crude_pyrazole process_dissolve->hot_solution process_cool->pure_crystals

Caption: Logical process flow from reactants to pure pyrazole crystals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(4-nitrophenyl)-1H-pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most prevalent and well-documented method is a two-step synthesis. The first step involves the Claisen-Schmidt condensation of 4-nitroacetophenone with a suitable aldehyde to form a chalcone intermediate, specifically 1-(4-nitrophenyl)-3-(substituted phenyl)prop-2-en-1-one.[1] The second step is the cyclization of this chalcone with hydrazine hydrate to form the pyrazole ring.[1][2][3]

Q2: My overall yield is low. What are the critical factors affecting the yield in this synthesis?

A2: Low yields can often be attributed to several factors across the two main stages of the synthesis:

  • Chalcone Formation (Step 1): Incomplete reaction, side product formation, or difficult purification. The choice of base catalyst and reaction temperature is crucial.

  • Cyclization (Step 2): The reaction conditions, including the choice of solvent, catalyst (acid or base), and temperature, can significantly impact the efficiency of the ring-closing reaction. The formation of the intermediate pyrazoline, which may not fully convert to the final pyrazole product, is a common issue.[1][2]

Q3: How can I optimize the Claisen-Schmidt condensation to improve the chalcone yield?

A3: To optimize chalcone synthesis, consider the following:

  • Base Catalyst: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.[1][4] The concentration of the base can be adjusted; for instance, 40% NaOH has been used effectively.[1]

  • Solvent: Ethanol is a widely used solvent for this reaction.[1]

  • Temperature: The reaction is often initiated at room temperature or cooler (0°C) and may be stirred for several hours.[5] One procedure involves heating the solution to boiling before adding the base catalyst.[1]

  • Purification: After the reaction, the mixture is typically poured into cold water or acidified to precipitate the chalcone, which is then filtered, washed, and recrystallized from a suitable solvent like ethanol.[1][2]

Q4: What are the best conditions for the cyclization of the chalcone to form the pyrazole?

A4: The cyclization step is critical for high yield. Key parameters to control are:

  • Reagent: Hydrazine hydrate is the standard reagent for forming the unsubstituted 1H-pyrazole.[1][3] Using an excess of hydrazine (e.g., 10 equivalents) has been shown to improve yields in similar pyrazole syntheses.[6]

  • Solvent and Catalyst: The reaction is often carried out in ethanol.[1] The addition of a catalytic amount of a weak acid, such as glacial acetic acid, can promote the reaction and lead to excellent yields in a shorter time.[2][3][5] Some protocols also use stronger acids like HCl.[4]

  • Temperature: The reaction mixture is typically heated under reflux for several hours (e.g., 2-8 hours) to ensure the completion of the cyclization.[1][2]

Q5: I seem to be isolating the pyrazoline intermediate instead of the pyrazole. What should I do?

A5: The reaction of a chalcone with hydrazine often first produces a pyrazoline (a 4,5-dihydro-1H-pyrazole), which must then be oxidized to the aromatic pyrazole.[7] If you are isolating the pyrazoline, you can add a subsequent oxidation step. Alternatively, reaction conditions can be modified to favor direct pyrazole formation. Simply heating the pyrazoline intermediate in DMSO under an oxygen atmosphere can be an effective method for oxidation to the pyrazole.[8]

Troubleshooting Guide

Issue 1: Low Yield in Chalcone Synthesis (Step 1)
Potential Cause Troubleshooting Steps
Incomplete Reaction 1. Increase Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.[2] 2. Adjust Temperature: While some protocols use room temperature, heating the mixture can sometimes drive the reaction to completion.[1] 3. Optimize Catalyst Concentration: Vary the amount of NaOH or KOH catalyst used.
Side Product Formation 1. Control Temperature: Run the reaction at a lower temperature (e.g., 0-5 °C) to minimize side reactions. 2. Purification: Ensure thorough washing of the crude product to remove impurities before recrystallization. Washing with a sodium bicarbonate solution can help remove acidic impurities.[1]
Poor Precipitation 1. Acidification: After the reaction, carefully acidify the mixture with a dilute acid like 10% HCl to ensure full precipitation of the chalcone product.[1] 2. Solvent Choice: Ensure the chalcone is insoluble in the precipitation medium (typically water).
Issue 2: Low Yield in Pyrazole Formation (Step 2)
Potential Cause Troubleshooting Steps
Incomplete Cyclization 1. Increase Reflux Time: Extend the reflux period and monitor by TLC.[2] 2. Add a Catalyst: Introduce glacial acetic acid as a catalyst to facilitate the cyclization and dehydration steps.[3][5] 3. Increase Hydrazine Amount: Use a molar excess of hydrazine hydrate (e.g., 2 equivalents or more).[1]
Formation of Pyrazoline 1. Introduce an Oxidant: If pyrazoline is the main product, add an in-situ oxidation step. Heating in DMSO with an oxygen supply is a benign option.[8] 2. Modify Reaction Conditions: Using a catalyst like molecular iodine has been reported to favor pyrazole formation and give excellent yields.[5]
Difficult Purification 1. Recrystallization: Test different solvents for recrystallization to obtain a pure product. Ethanol is commonly used.[1] 2. Column Chromatography: If recrystallization is insufficient, purify the crude product using silica gel column chromatography.[6]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-nitrophenyl)-3-phenyl-prop-2-en-1-one (Chalcone Intermediate)

This protocol is adapted from a standard Claisen-Schmidt condensation procedure.[1]

  • Dissolve Reactants: In a round-bottom flask, dissolve 4-nitroacetophenone (0.01 mol) and benzaldehyde (0.01 mol) in ethanol (30 mL).

  • Heat: Heat the solution to boiling.

  • Add Catalyst: While stirring constantly, add 40% sodium hydroxide (NaOH) solution dropwise. A yellow-orange solid should begin to form.

  • React: Allow the mixture to stand overnight at room temperature.

  • Precipitate and Wash: Acidify the mixture with 10% hydrochloric acid (HCl). Filter the resulting solid. Wash the precipitate with 10% sodium bicarbonate (NaHCO₃) solution, followed by a water wash.

  • Purify: Recrystallize the crude chalcone from ethanol to yield the pure product.

Protocol 2: Synthesis of this compound

This protocol is based on the cyclization of the chalcone intermediate.[1]

  • Dissolve Chalcone: In a round-bottom flask equipped with a reflux condenser, dissolve the 1-(4-nitrophenyl)-3-phenyl-prop-2-en-1-one (0.01 mol) from Step 1 in ethanol (25 mL).

  • Add Hydrazine: Add hydrazine hydrate (0.02 mol). For potentially higher yields, glacial acetic acid (1-2 mL) can be added as a catalyst.[2]

  • Reflux: Heat the reaction mixture under reflux for 2-4 hours. Monitor the reaction progress with TLC.

  • Isolate Product: Cool the reaction mixture and reduce the volume under vacuum. Allow the mixture to stand overnight.

  • Purify: Filter the solid that separates out and recrystallize it from ethanol to obtain pure this compound.

Data Summary

The following table summarizes reaction conditions from various literature sources for the synthesis of pyrazoles from chalcones.

Step Catalyst Solvent Temperature Time Yield Reference
Chalcone Synthesis 40% NaOHEthanolBoiling, then RTOvernightNot specified[1]
Chalcone Synthesis Methanolic NaOHMethanol0°C10 hGood to Excellent[5]
Pyrazoline Synthesis -EthanolReflux2 hNot specified[1]
Pyrazoline Synthesis Glacial Acetic AcidEthanol80°C (Reflux)6 hNot specified[2]
Pyrazoline Synthesis PhenylhydrazineEthanol80°C (Reflux)4 h75%[2]
Pyrazole Synthesis Hydrazine HydrateEthanol60°C1 hNot specified[9]

Visualizations

The synthesis of this compound can be visualized as a two-step workflow.

G cluster_0 Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) cluster_1 Step 2: Pyrazole Formation (Cyclization) A 4-Nitroacetophenone C NaOH / Ethanol A->C B Benzaldehyde B->C D 1-(4-nitrophenyl)-3-phenyl- prop-2-en-1-one (Chalcone) C->D Condensation F Ethanol / Acetic Acid (Reflux) D->F E Hydrazine Hydrate E->F G This compound F->G Cyclization

Caption: General workflow for the two-step synthesis of this compound.

References

Technical Support Center: Purification of Crude 3-(4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-(4-nitrophenyl)-1H-pyrazole. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities present.

Q2: What is the best solvent for recrystallizing this compound?

A2: Ethanol is a highly effective solvent for the recrystallization of this compound. The compound is soluble in hot ethanol and crystallizes upon cooling.[1][2] A mixed solvent system of ethanol and water can also be utilized for polar pyrazole derivatives.[3]

Q3: What are the likely impurities in my crude this compound?

A3: The impurities will depend on the synthetic route used. If synthesized from 1-(4-nitrophenyl)-3-N,N-dimethylamino-2-propen-1-one and hydrazine hydrate, the primary impurities are likely unreacted starting materials.[1] If synthesized from 4-nitroacetophenone, potential impurities include unreacted ketone and byproducts from side reactions involving hydrazine.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. To prevent this, you can try the following:

  • Increase the solvent volume: Add more hot solvent to decrease the saturation point.

  • Cool the solution slowly: Allow the flask to cool to room temperature gradually before placing it in an ice bath.

  • Use a different solvent system: Experiment with a mixed solvent system, such as ethanol/water.[3]

  • Scratch the inner surface of the flask: Use a glass rod to create nucleation sites for crystal growth.

Q5: My recovery yield after recrystallization is very low. How can I improve it?

A5: Low recovery can be due to several factors. To improve your yield:

  • Use the minimum amount of hot solvent: Using excess solvent will result in more of your compound remaining in the mother liquor upon cooling.

  • Ensure complete cooling: Allow the solution to cool thoroughly, including in an ice bath, to maximize crystal precipitation.

  • Minimize transfers: Each transfer of the solution or crystals can lead to loss of material.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
The compound does not dissolve in hot ethanol. Insufficient solvent.Add more hot ethanol in small portions until the compound dissolves completely.
The compound is highly impure.Consider a preliminary purification step like column chromatography before recrystallization.
No crystals form upon cooling. The solution is not supersaturated.Evaporate some of the solvent to increase the concentration and then allow it to cool again.
Nucleation is slow.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
The purified crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce your yield slightly.
The melting point of the purified crystals is broad or lower than the literature value. The crystals are still wet with solvent.Dry the crystals thoroughly under vacuum.
The compound is still impure.Perform a second recrystallization.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
The compound does not move down the column. The eluent is not polar enough.Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate in the hexane:ethyl acetate mixture. A small amount of methanol can be added for very polar compounds.
The compound has poor solubility in the eluent.Choose a different solvent system in which the compound is more soluble.
The compound elutes too quickly with the solvent front. The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of hexane.
The separation between the desired compound and impurities is poor (overlapping bands). The polarity difference between the compound and impurities is small.Use a shallower gradient, running more column volumes of each solvent mixture to improve separation.
The column was not packed properly.Ensure the silica gel is packed uniformly without any cracks or channels.
Streaking or tailing of the compound band. The compound is interacting too strongly with the silica gel.Add a small amount of a modifier to the eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds.
The sample was overloaded on the column.Use a larger column or a smaller amount of crude material.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

Materials:

  • Crude this compound

  • Ethanol

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to the flask.

  • Gently heat the mixture on a hot plate while stirring until the ethanol begins to boil.

  • Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • If charcoal was added, perform a hot gravity filtration to remove it.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography on Silica Gel

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the column: Pack a chromatography column with silica gel using a slurry method with hexane.

  • Load the sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution:

    • Start eluting the column with a non-polar solvent system, such as 9:1 hexane:ethyl acetate.

    • Gradually increase the polarity of the eluent. A typical gradient could be:

      • 9:1 Hexane:Ethyl Acetate

      • 4:1 Hexane:Ethyl Acetate

      • 2:1 Hexane:Ethyl Acetate

      • 1:1 Hexane:Ethyl Acetate

    • Collect fractions in separate tubes.

  • Monitor the separation: Monitor the fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.

  • Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow crude_recrys Crude Product dissolve Dissolve in minimal hot ethanol crude_recrys->dissolve charcoal Add Activated Charcoal (optional for color) dissolve->charcoal cool Slow Cooling & Ice Bath hot_filter Hot Filtration (if charcoal used) charcoal->hot_filter hot_filter->cool vacuum_filter_recrys Vacuum Filtration cool->vacuum_filter_recrys wash_recrys Wash with cold ethanol vacuum_filter_recrys->wash_recrys dry_recrys Dry Crystals wash_recrys->dry_recrys pure_product_recrys Pure Product dry_recrys->pure_product_recrys

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_logic start Purification Issue Encountered method Which Purification Method? start->method recrys_issue Recrystallization Issue? method->recrys_issue Recrystallization column_issue Column Chromatography Issue? method->column_issue Column Chromatography no_crystals No Crystals Form recrys_issue->no_crystals Yes oiling_out Compound Oils Out recrys_issue->oiling_out Yes low_yield Low Yield recrys_issue->low_yield Yes no_movement Compound Not Moving column_issue->no_movement Yes poor_separation Poor Separation column_issue->poor_separation Yes streaking Band Streaking column_issue->streaking Yes solution_recrys Concentrate Solution or Add Seed Crystal no_crystals->solution_recrys solution_oiling Increase Solvent Volume or Slow Cooling oiling_out->solution_oiling solution_yield Use Minimal Hot Solvent & Ensure Full Cooling low_yield->solution_yield solution_movement Increase Eluent Polarity no_movement->solution_movement solution_separation Use Shallower Gradient poor_separation->solution_separation solution_streaking Add Eluent Modifier streaking->solution_streaking

Caption: Logical relationship diagram for troubleshooting common purification issues.

References

Identifying common side products in 3-(4-nitrophenyl)-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-nitrophenyl)-1H-pyrazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of common side products.

Issue 1: Low Yield of the Desired this compound

Potential Cause Suggested Solution Expected Outcome
Incomplete reaction of starting materials.- Increase reaction time. - Increase reaction temperature. - Ensure stoichiometric amounts of reactants.Higher conversion of starting materials to the desired product.
Formation of the pyrazoline intermediate.- Introduce an oxidizing agent (e.g., air, I₂, Br₂) after the initial cyclization. - Extend the reaction time at elevated temperatures to promote spontaneous aromatization.Conversion of the pyrazoline intermediate to the pyrazole, increasing the final yield.
Sub-optimal reaction conditions.- Screen different solvents (e.g., ethanol, acetic acid, DMF). - Use a catalyst (e.g., acid or base) to promote cyclization.Improved reaction kinetics and higher product yield.
Unwanted side reactions.- Lower the reaction temperature to minimize the formation of degradation products. - Purify starting materials to remove impurities that may catalyze side reactions.Reduced formation of byproducts and a cleaner reaction mixture.

Issue 2: Presence of Significant Impurities in the Final Product

Observed Impurity Identification Method Potential Cause Mitigation Strategy
3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole (Pyrazoline) ¹H NMR: Characteristic peaks for CH₂ and CH protons in the pyrazoline ring (typically in the 3-5 ppm region). Mass Spectrometry: Molecular ion peak corresponding to the pyrazoline (M+2 compared to pyrazole).Incomplete oxidation/aromatization of the pyrazoline intermediate.- Reflux the crude product in a high-boiling solvent (e.g., DMF) to promote aromatization. - Treat the crude product with an oxidizing agent like bromine in acetic acid or simply expose it to air at elevated temperatures.
5-(4-nitrophenyl)-1H-pyrazole (Regioisomer) ¹H NMR and ¹³C NMR: Different chemical shifts for the pyrazole ring protons and carbons compared to the desired 3-substituted isomer. Requires careful analysis and comparison with known spectra.Use of an unsymmetrical 1,3-dicarbonyl precursor or its equivalent, leading to a lack of regioselectivity in the cyclization with hydrazine.- Employ a synthetic route that ensures regioselectivity, such as the reaction of 1-(4-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one with hydrazine. - If using a chalcone, reaction conditions can sometimes influence the regioselectivity. Experiment with different solvents and temperatures.
Unreacted Starting Materials TLC, HPLC, ¹H NMRIncomplete reaction.- Increase reaction time or temperature. - Ensure proper stoichiometry of reactants.
Hydrazone of 4-nitroacetophenone ¹H NMR, Mass SpectrometryIncomplete cyclization of the initially formed hydrazone intermediate.- Add an acid catalyst (e.g., acetic acid, HCl) to promote cyclization. - Increase the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods are:

  • From a Chalcone Intermediate: This involves the Claisen-Schmidt condensation of 4-nitroacetophenone with a suitable aldehyde (e.g., formaldehyde or a protected form) to form a 1-(4-nitrophenyl)prop-2-en-1-one (a chalcone). This intermediate is then cyclized with hydrazine hydrate.[1]

  • From an Enaminone Intermediate: This route starts with the reaction of 4-nitroacetophenone with a reagent like N,N-dimethylformamide dimethyl acetal (DMFDMA) to form 1-(4-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one. This enaminone is then reacted with hydrazine hydrate to yield the pyrazole. This method often provides better regioselectivity.

Q2: My ¹H NMR spectrum shows unexpected peaks around 3-5 ppm. What could they be?

A2: Peaks in the 3-5 ppm region, often appearing as multiplets, are characteristic of the non-aromatic CH and CH₂ protons of the 3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole (pyrazoline) intermediate. This indicates that the aromatization step is incomplete.

Q3: How can I be sure I have the 3-(4-nitrophenyl) and not the 5-(4-nitrophenyl) regioisomer?

A3: Distinguishing between these regioisomers requires careful spectroscopic analysis. 2D NMR techniques like HMBC and NOESY can be invaluable in establishing the connectivity and spatial relationships within the molecule. Comparing the obtained spectra with literature data for both isomers is the most reliable method. The choice of synthetic route can also strongly favor the formation of one isomer over the other.

Q4: What is the role of an oxidizing agent in the synthesis from chalcones?

A4: The reaction of a chalcone with hydrazine initially forms a pyrazoline. The pyrazole is an aromatic ring, and the conversion from the pyrazoline to the pyrazole is an oxidation process (loss of two hydrogen atoms). While this can occur spontaneously through aerial oxidation, especially at higher temperatures, the addition of a mild oxidizing agent can facilitate a more efficient and complete conversion, thus improving the yield and purity of the final product.

Q5: Can the nitro group be reduced during the synthesis?

A5: While possible under certain reductive conditions, the standard methods for pyrazole synthesis using hydrazine are generally not reductive enough to affect the nitro group. However, if strong reducing agents are present or if catalytic hydrogenation conditions are used for other purposes, reduction of the nitro group to an amino group could occur. It is crucial to use reaction conditions that are compatible with the nitro functionality.

Experimental Protocols

Protocol 1: Synthesis of this compound via a Chalcone Intermediate

This two-step protocol is a common method for synthesizing the target compound.

Step 1: Synthesis of 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one (A representative chalcone)

  • Dissolve 4-nitroacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (50 mL).

  • Add a solution of aqueous sodium hydroxide (20 mmol in 10 mL of water) dropwise to the stirred solution at room temperature.

  • Continue stirring for 2-4 hours. The formation of a precipitate indicates product formation.

  • Filter the solid, wash thoroughly with water until the washings are neutral, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Step 2: Synthesis of 3-(4-nitrophenyl)-5-phenyl-1H-pyrazole

  • Suspend the chalcone (5 mmol) in ethanol (30 mL).

  • Add hydrazine hydrate (10 mmol) to the suspension.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize from a suitable solvent like ethanol or an ethanol/water mixture.

Protocol 2: Synthesis of this compound from an Enaminone Intermediate

This protocol offers a highly regioselective route to the target molecule.

  • A solution of 1-(4-nitrophenyl)-3-N,N-dimethylamino-2-propen-1-one (10 mmol) and 85% hydrazine hydrate (20 mmol) in ethanol (50 mL) is heated at 60°C for one hour.

  • Upon cooling, the product crystallizes from the solution.

  • The crystallized solid is filtered, washed with a small amount of cold ethanol, and dried to give 3-(4-nitrophenyl)-pyrazole.

Data Presentation

Table 1: Comparison of Yields for Different Synthetic Routes

Synthetic Route Starting Materials Typical Yield of this compound Key Side Products
Chalcone Route4-nitroacetophenone, formaldehyde equivalent, hydrazine60-80%3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole
Enaminone Route4-nitroacetophenone, DMFDMA, hydrazine75-90%Minimal, highly regioselective

Visualizations

experimental_workflow cluster_chalcone Chalcone Route cluster_enaminone Enaminone Route A1 4-Nitroacetophenone + Aldehyde B1 Claisen-Schmidt Condensation A1->B1 C1 Chalcone Intermediate B1->C1 D1 Cyclization with Hydrazine C1->D1 E1 Pyrazoline Intermediate D1->E1 F1 Aromatization (Oxidation) E1->F1 G1 This compound F1->G1 A2 4-Nitroacetophenone + DMFDMA B2 Enaminone Formation A2->B2 C2 Enaminone Intermediate B2->C2 D2 Cyclization with Hydrazine C2->D2 E2 This compound D2->E2

Caption: Synthetic workflows for this compound.

troubleshooting_logic Start Low Yield or Impure Product CheckPurity Analyze Crude Product (TLC, NMR, MS) Start->CheckPurity ImpurityFound Impurity Detected? CheckPurity->ImpurityFound IdentifyImpurity Identify Impurity ImpurityFound->IdentifyImpurity Yes Purify Purify Final Product (Recrystallization, Chromatography) ImpurityFound->Purify No Pyrazoline Is it Pyrazoline? IdentifyImpurity->Pyrazoline Oxidize Action: Promote Aromatization/Oxidation Pyrazoline->Oxidize Yes Regioisomer Is it a Regioisomer? Pyrazoline->Regioisomer No Oxidize->Purify ChangeRoute Action: Modify Synthetic Route for Regioselectivity Regioisomer->ChangeRoute Yes StartingMaterial Unreacted Starting Material? Regioisomer->StartingMaterial No ChangeRoute->Start OptimizeConditions Action: Optimize Reaction Conditions (Time, Temp) StartingMaterial->OptimizeConditions Yes StartingMaterial->Purify No OptimizeConditions->Start End Pure Product Purify->End

Caption: Troubleshooting logic for pyrazole synthesis.

References

Optimizing reaction conditions (solvent, temperature) for pyrazole formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyrazole synthesis. The focus is on optimizing reaction conditions, specifically solvent and temperature, to improve yield, purity, and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyrazoles?

The most prevalent method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis.[1] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] The process begins with a nucleophilic attack by one of the hydrazine's nitrogen atoms on a carbonyl carbon of the 1,3-dicarbonyl compound.[1] This is followed by the elimination of a water molecule to form an intermediate. The second nitrogen atom of the hydrazine then performs an intramolecular attack on the other carbonyl carbon, leading to cyclization.[1] A final dehydration step results in the formation of the stable, aromatic pyrazole ring.[1]

Q2: How do solvent and temperature choices impact the outcome of pyrazole synthesis?

Solvent and temperature are critical parameters that can significantly influence the yield, reaction rate, and even the type of product formed.

  • Solvent: Traditionally, solvents like ethanol, methanol, and acetonitrile have been used, but they can lead to lower yields and pose environmental concerns.[3] The choice of solvent can dramatically impact regioselectivity, especially in the synthesis of unsymmetrical pyrazoles.[4] Polar, hydrogen-bond-donating solvents, such as fluorinated alcohols (TFE and HFIP), have been shown to enhance the preference for a single regioisomer.[4] Modern, greener alternatives like Deep Eutectic Solvents (DESs) can act as both the solvent and catalyst, accelerating reaction rates and simplifying product isolation.[3] In some cases, reactions can be performed under solvent-free conditions, often aided by microwave irradiation or specific catalysts.[5][6][7]

  • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn influences the product ratio.[4] For instance, raising the temperature to 60 °C or 80 °C has been shown to improve product yields in certain reactions.[2][5] In a notable example of temperature-controlled divergent synthesis, reacting the same starting materials at room temperature versus 95 °C in ethanol resulted in two different pyrazole products.[8][9] Microwave-assisted synthesis often utilizes elevated temperatures (e.g., 120-140 °C) to dramatically shorten reaction times.[4][7]

Troubleshooting Guide

Issue 1: My pyrazole synthesis is resulting in a low yield.

Low yield is a common problem that can arise from suboptimal reaction conditions, reagent stability issues, or competing side reactions.[1]

Potential Causes & Solutions:

  • Suboptimal Conditions: The solvent and temperature may not be ideal for your specific substrates. A systematic optimization is recommended.

  • Reagent Stoichiometry: Using an excess of the hydrazine reagent (approximately 2 equivalents) can sometimes improve yields.[1]

  • Reaction Time: Conventional batch methods can suffer from long reaction times, which may lead to degradation.[10] Consider alternative methods like microwave-assisted synthesis to reduce reaction times.[11]

  • Side Reactions: The formation of by-products can consume starting materials. Analyze the crude reaction mixture to identify potential side products and adjust conditions to minimize them.

Troubleshooting Workflow for Low Reaction Yield

G start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents adjust_reagents Adjust Hydrazine Equivalents (e.g., ~2 eq.) check_reagents->adjust_reagents Impurity or incorrect ratio optimize_solvent Screen Different Solvents (e.g., EtOH, HFIP, DES, Solvent-free) check_reagents->optimize_solvent Reagents OK adjust_reagents->optimize_solvent optimize_temp Optimize Reaction Temperature (e.g., Room Temp, 60°C, 95°C, Microwave) optimize_solvent->optimize_temp analyze Analyze Reaction Mixture (TLC, LCMS) optimize_temp->analyze analyze->optimize_solvent Incomplete conversion or side products observed purify Purify Product analyze->purify Reaction complete end Improved Yield purify->end

Caption: A troubleshooting workflow for diagnosing and resolving low yield in pyrazole synthesis.

Issue 2: My reaction is producing a mixture of regioisomers.

This is a frequent challenge when using unsymmetrical 1,3-dicarbonyls, where the initial hydrazine attack can occur at either of the two different carbonyl carbons.[4]

Potential Causes & Solutions:

  • Steric and Electronic Effects: If the substituents on the dicarbonyl compound have similar properties, there may be little inherent preference for one reaction site.[4]

  • Solvent Choice: The solvent plays a crucial role in directing regioselectivity. Switching to a polar, hydrogen-bond-donating solvent can provide a dramatic improvement. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are particularly effective at favoring the formation of one regioisomer.[4]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens, influencing the site of attack.[4]

Data on Reaction Condition Optimization

The following tables summarize quantitative data from various studies, illustrating the impact of solvent and temperature on pyrazole synthesis.

Table 1: Effect of Solvent on Regioselectivity

Reaction: 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine. Desired Isomer: 5-furyl-3-CF₃ pyrazole.

SolventTemperature (°C)Reaction Time (h)Isomer Ratio (Desired:Undesired)Reference
Methanol2521 : 1.1[4]
Toluene80121 : 1.1[4]
Acetic Acid2522.3 : 1[4]
HFIP251>50 : 1[4]

Table 2: Effect of Temperature on Product Formation

Reaction: Cyclization of 1,3-diphenylprop-2-yn-1-ylidene-4-methylbenzenesulfonohydrazide.

SolventTemperatureReaction Time (h)ProductYield (%)Reference
Ethanol (with DBU)Room Temp0.51-Tosyl-1H-pyrazole95[8]
Ethanol (with DBU)95 °C121H-pyrazole65[8]
[HDBU][OAc] (Ionic Liquid)95 °C121H-pyrazole85[8]

Key Experimental Protocols

Protocol 1: Regioselective Synthesis Using HFIP Solvent [4]

This protocol details a method for achieving high regioselectivity in the synthesis of pyrazoles from unsymmetrical 1,3-diketones.

  • Materials:

    • 1,3-Diketone (1.0 mmol)

    • Methylhydrazine (1.1 mmol)

    • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL)

  • Procedure:

    • In a round-bottom flask, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

    • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the HFIP solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to isolate the major regioisomer.[4]

Protocol 2: Microwave-Assisted Synthesis in Acetic Acid [4]

This protocol provides a rapid synthesis method that can favor the thermodynamically preferred isomer.

  • Materials:

    • α,β-Unsaturated ketone (1.0 mmol)

    • Arylhydrazine (1.1 mmol)

    • Glacial Acetic Acid (5 mL)

  • Procedure:

    • Combine the α,β-unsaturated ketone (1.0 mmol) and arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

    • Add glacial acetic acid (5 mL) to act as both solvent and catalyst.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a specific duration (e.g., 15-20 minutes).[4]

    • After the reaction, allow the vessel to cool to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry.

Optimization and Decision-Making Diagrams

General Workflow for Optimizing Pyrazole Synthesis

G cluster_0 Reaction Setup cluster_1 Execution & Monitoring cluster_2 Analysis & Optimization select_reactants Select 1,3-Dicarbonyl & Hydrazine select_solvent Choose Initial Solvent (e.g., Ethanol) select_reactants->select_solvent select_temp Choose Initial Temperature (e.g., Room Temp) select_solvent->select_temp run_reaction Run Reaction select_temp->run_reaction monitor_progress Monitor by TLC/LCMS run_reaction->monitor_progress workup Work-up & Isolation monitor_progress->workup Reaction Complete analyze_outcome Analyze Yield, Purity, & Regioselectivity workup->analyze_outcome optimize Modify Conditions: - Solvent (HFIP, DES) - Temperature (Heat, MW) - Catalyst analyze_outcome->optimize Suboptimal Result end Target Pyrazole Achieved analyze_outcome->end Goals Met optimize->run_reaction

Caption: A general workflow for the systematic optimization of pyrazole synthesis reaction conditions.

References

Troubleshooting low conversion rates in chalcone to pyrazoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazolines from chalcones.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazolines.

Q1: My pyrazoline synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

Low conversion rates in the cyclization of chalcones to pyrazolines can be attributed to several factors, ranging from the purity of starting materials to suboptimal reaction conditions. Conventional methods for this synthesis often report yields of less than 70%.[1]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure that both the chalcone and the hydrazine derivative are of high purity. Impurities in the chalcone or degradation of the hydrazine reagent can lead to side reactions and reduce the yield.

  • Optimize Reaction Stoichiometry: A slight excess of the hydrazine reagent (typically 1.1 to 1.25 equivalents) can help drive the reaction to completion.[2]

  • Choice of Catalyst: The reaction can be catalyzed by either acid or base, and the choice can significantly impact the yield.

    • Acid Catalysis: Glacial acetic acid is commonly used and often gives good yields.[3][4] Other acids like sulfuric acid can also be employed.[2]

    • Base Catalysis: Bases such as sodium hydroxide or potassium hydroxide in an alcoholic solvent are also effective.[3][5]

  • Solvent Selection: Ethanol is the most common solvent for this reaction.[3][5] Other solvents like methanol or 1,4-dioxane can also be used. The choice of solvent can influence the solubility of reactants and the reaction rate.[2]

  • Reaction Temperature and Time: The reaction is typically carried out at reflux temperature (around 80°C in ethanol) for 4 to 6 hours.[2] However, some reactions proceed at room temperature with longer reaction times. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of degradation products.[2]

  • Microwave Irradiation: This technique has been shown to improve reaction times and yields compared to conventional heating.[6]

Q2: I am observing the formation of an N-acetylated pyrazoline as a side product. How can I avoid this?

The formation of N-acetylated pyrazolines is a common side reaction when using glacial acetic acid as both the catalyst and solvent, as it can react with the hydrazine and the newly formed pyrazoline.

Avoidance Strategies:

  • Use a catalytic amount of acid: Instead of using acetic acid as the solvent, use an alcohol like ethanol and add only a catalytic amount of glacial acetic acid or another acid catalyst.

  • Stir at room temperature: Performing the reaction at room temperature instead of refluxing can sometimes prevent the N-acetylation.

  • Alternative Catalysts: Consider using a base catalyst like sodium hydroxide in ethanol to avoid the presence of acetic acid altogether.[5]

Q3: My reaction mixture has turned dark, and I am having trouble purifying the product. What could be the cause?

Discoloration of the reaction mixture can occur due to the formation of colored impurities, especially when using hydrazine salts.[4] These impurities can complicate the purification process.

Purification and Decolorization Strategies:

  • Recrystallization: This is the most common and effective method for purifying the crude pyrazoline product. Ethanol is a widely used solvent for recrystallization.[2]

  • Activated Charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can help remove colored impurities.

  • Column Chromatography: If recrystallization is not sufficient to achieve the desired purity, silica gel column chromatography can be employed. A common eluent system is a mixture of n-hexane and ethyl acetate.

Q4: How do the substituents on the chalcone affect the reaction?

The electronic and steric properties of the substituents on the aromatic rings of the chalcone can influence the reaction rate and yield.

  • Electron-withdrawing groups on the benzaldehyde ring of the chalcone can make the β-carbon more electrophilic, potentially facilitating the initial nucleophilic attack by hydrazine.

  • Electron-donating groups on the acetophenone ring can increase the nucleophilicity of the enolate in the preceding chalcone synthesis (Claisen-Schmidt condensation).

The specific impact of substituents can vary, and empirical optimization for each new substrate is often necessary.

Data Presentation

The following tables summarize quantitative data on the synthesis of pyrazolines from chalcones under various reaction conditions.

Table 1: Effect of Catalyst and Reaction Conditions on Pyrazoline Yield

Chalcone DerivativeHydrazine DerivativeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
(E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneHydrazine hydrate-Ethanol80573.07[7]
(E)-1-(4-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-oneHydrazine hydrateGlacial Acetic AcidEthanol80652.54[7]
(E)-1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-onePhenylhydrazine-Ethanol80475[7]
(E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-onePhenylhydrazineGlacial Acetic Acid-75-80466.57[3]
3,4,5-trimethoxyacetophenone derived chalconesHydrazine hydrateAcetic Acid---50.8 - 82.4[8]
3,4,5-trimethoxyacetophenone derived chalconesHydrazine hydratePropionic Acid---4.9 - 79.7[8]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for Pyrazoline Synthesis

Chalcone DerivativeMethodTimeYield (%)Reference
Pyridine based chalconesConventional5-7 h72-85[6]
Pyridine based chalconesMicrowave3-5 min80-92[6]

Experimental Protocols

Protocol 1: General Acid-Catalyzed Synthesis of Pyrazolines

This protocol describes a general method for the cyclization of a chalcone with a hydrazine derivative using an acid catalyst.

Materials:

  • Chalcone (1 mmol)

  • Hydrazine hydrate or Phenylhydrazine (1.1 mmol)

  • Ethanol or Glacial Acetic Acid (10-20 mL)

  • Catalytic amount of glacial acetic acid or sulfuric acid (if using ethanol as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1 mmol) in ethanol (15 mL).[2]

  • Add hydrazine hydrate or phenylhydrazine (1.1 mmol) to the solution.[2]

  • Add a few drops of glacial acetic acid as a catalyst.[2]

  • Heat the reaction mixture to reflux (approximately 80°C) with stirring for 4-6 hours.[2]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., n-hexane:ethyl acetate, 7:3).

  • After the reaction is complete (as indicated by the disappearance of the chalcone spot on TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.[2]

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.[2]

  • Dry the crude product and purify it by recrystallization from ethanol.[2]

Protocol 2: General Base-Catalyzed Synthesis of Pyrazolines

This protocol outlines a general procedure for the synthesis of pyrazolines using a base catalyst.

Materials:

  • Chalcone (1 mmol)

  • Hydrazine hydrate (1.2 mmol)

  • Ethanol (20 mL)

  • Sodium hydroxide pellets or a concentrated aqueous solution

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • Dissolve the chalcone (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add hydrazine hydrate (1.2 mmol) to the solution.

  • Add a catalytic amount of sodium hydroxide.

  • Reflux the mixture with stirring for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize with dilute HCl if necessary to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol.

Mandatory Visualizations

G cluster_chalcone Stage 1: Chalcone Synthesis cluster_pyrazoline Stage 2: Pyrazoline Synthesis Aryl_Aldehyde Aryl Aldehyde Chalcone Chalcone (α,β-unsaturated ketone) Aryl_Aldehyde->Chalcone Aryl_Ketone Aryl Ketone Aryl_Ketone->Chalcone Base_Catalyst Base Catalyst (e.g., NaOH, KOH) Base_Catalyst->Chalcone Claisen-Schmidt Condensation Pyrazoline Pyrazoline Derivative Chalcone->Pyrazoline Hydrazine Hydrazine Derivative (e.g., Hydrazine Hydrate) Hydrazine->Pyrazoline Catalyst Acid or Base Catalyst Catalyst->Pyrazoline Cyclocondensation

General two-stage synthesis of pyrazoline derivatives.

G Start Low Pyrazoline Yield Check_Purity Assess Purity of Chalcone and Hydrazine Start->Check_Purity Optimize_Stoichiometry Optimize Reactant Stoichiometry (1.1-1.25 eq. Hydrazine) Check_Purity->Optimize_Stoichiometry Pure Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents Impure Vary_Catalyst Vary Catalyst (Acid vs. Base) Optimize_Stoichiometry->Vary_Catalyst Vary_Conditions Optimize Reaction Temperature and Time Vary_Catalyst->Vary_Conditions Monitor_TLC Monitor Reaction by TLC Vary_Conditions->Monitor_TLC Purify Purify Product (Recrystallization/ Chromatography) Monitor_TLC->Purify Success Improved Yield Purify->Success Purify_Reagents->Check_Purity

Troubleshooting workflow for low pyrazoline conversion rates.

References

Degradation and stability issues of 3-(4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of 3-(4-nitrophenyl)-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound?

A1: The stability of this compound can be influenced by several factors, including exposure to high temperatures, extreme pH conditions (both acidic and basic), oxidizing agents, and light. The nitro group on the phenyl ring makes the compound susceptible to reduction, while the pyrazole ring itself can be subject to cleavage under harsh conditions.

Q2: How should I properly store this compound to ensure its stability?

A2: To maintain the integrity of this compound, it is recommended to store the compound in a cool, dark, and dry place. For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) is advisable to minimize degradation from atmospheric moisture, oxygen, and light.

Q3: What are the likely degradation products of this compound?

A3: Under forced degradation conditions, potential degradation products may arise from hydrolysis, oxidation, or photolysis. For instance, hydrolysis under acidic or basic conditions could potentially lead to the cleavage of the pyrazole ring. Oxidation may result in the formation of N-oxides or hydroxylated derivatives. The nitro group could also be reduced to an amino group under certain reductive environments.

Q4: Is this compound sensitive to light?

A4: Compounds containing a nitrophenyl group can be sensitive to light. Photodegradation can occur upon exposure to UV or even ambient light over extended periods. It is crucial to protect solutions and solid samples of this compound from light to prevent the formation of photolytic degradation products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Verify the purity of your this compound stock using a suitable analytical method like HPLC or NMR. Ensure the compound is stored under the recommended conditions (cool, dark, and dry). Prepare fresh solutions for each experiment.
Appearance of unexpected peaks in HPLC analysis Formation of degradation products during sample preparation or analysis.Prepare samples immediately before analysis. Avoid prolonged exposure of samples to ambient light and temperature. Use a mobile phase with a pH that ensures the stability of the compound. If degradation is suspected, perform a forced degradation study to identify potential degradation products.
Low yield in a synthesis reaction involving this compound Instability of the compound under the reaction conditions (e.g., high temperature, strong acid/base).Optimize the reaction conditions by lowering the temperature or using milder reagents. Monitor the reaction progress closely using TLC or LC-MS to avoid prolonged reaction times that could lead to degradation. Ensure the purification method does not contribute to degradation.
Discoloration of the compound or its solutions This could indicate degradation, particularly photodecomposition or oxidation.Discard the discolored material and use a fresh, pure sample. Always handle the compound and its solutions in a manner that minimizes exposure to light and oxygen.

Stability Data

The following tables summarize the expected stability of this compound under various forced degradation conditions. These are representative data based on general knowledge of similar compounds and should be confirmed by experimental studies.

Table 1: Hydrolytic Stability of this compound

Condition Time (hours) % Degradation
0.1 M HCl (60°C)24< 5%
1 M HCl (80°C)2410-15%
Water (60°C)24< 2%
0.1 M NaOH (60°C)245-10%
1 M NaOH (80°C)2415-25%

Table 2: Oxidative and Thermal Stability of this compound

Condition Time (hours) % Degradation
3% H₂O₂ (Room Temp)245-10%
30% H₂O₂ (Room Temp)24> 30%
Dry Heat (80°C)48< 5%

Table 3: Photostability of this compound

Condition Exposure % Degradation
UV Light (254 nm)24 hours10-20%
Ambient Light7 days< 5%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 80°C. Withdraw aliquots at 0, 4, 8, 12, and 24 hours. Neutralize the aliquots with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 80°C. Withdraw aliquots at the same time points as for acid hydrolysis and neutralize with 1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep the mixture at room temperature, protected from light. Withdraw aliquots at 0, 4, 8, 12, and 24 hours.

  • Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C. At specified time points, dissolve a portion of the solid in the initial solvent to the stock concentration.

  • Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol) to a UV lamp (254 nm). Keep a control sample in the dark. Analyze both samples after 24 hours.

3. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products. A C18 column with a gradient elution of a buffered aqueous phase and an organic modifier is a common starting point.

Protocol 2: Purity Assessment by HPLC

This protocol describes a general HPLC method for assessing the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient: Start with 30% B, increase to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 10 mL of methanol.

Visualizations

Potential Degradation Workflow

cluster_0 This compound cluster_1 Stress Conditions cluster_2 Potential Degradation Products start Pure Compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation (H2O2) start->oxidation heat Thermal Stress start->heat light Photolytic Stress start->light hydrolysis_prod Ring Cleavage Products acid->hydrolysis_prod base->hydrolysis_prod oxidation_prod N-oxides / Hydroxylated Derivatives oxidation->oxidation_prod reduction_prod Amino-phenyl-pyrazole oxidation->reduction_prod Potential side reaction heat->hydrolysis_prod photo_prod Photolytic Isomers/Fragments light->photo_prod

Caption: Potential degradation pathways of this compound under various stress conditions.

Experimental Workflow for Stability Testing

prep Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions (Acid, Base, H2O2, Heat, Light) prep->stress sampling Withdraw Aliquots at Defined Time Intervals stress->sampling neutralize Neutralize/Quench Reaction (if applicable) sampling->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze data Quantify Degradation and Identify Degradants analyze->data

Caption: A general experimental workflow for conducting stability testing of this compound.

Generic Kinase Inhibitor Signaling Pathway

cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TargetProtein Target Protein Kinase2->TargetProtein Phosphorylation Response Proliferation / Survival TargetProtein->Response Inhibitor This compound (Potential Kinase Inhibitor) Inhibitor->Kinase2 Inhibition

Caption: A generic signaling pathway illustrating the potential mechanism of action for a pyrazole-based kinase inhibitor.

How to avoid regioisomer formation during substituted pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to regioisomer formation during substituted pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their formation a concern?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different substitution patterns on the final pyrazole product.[1][2][3] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.

Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[1]

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1]

  • Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in favor of one isomer.[4][5][6] Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), can also enhance regioselectivity.[7]

  • Temperature: Reaction temperature can influence whether a reaction is under kinetic or thermodynamic control, which can affect the final ratio of regioisomers.[8][9]

Troubleshooting Guide

Problem: My pyrazole synthesis is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?

This guide provides a systematic approach to troubleshooting and optimizing the regioselectivity of your pyrazole synthesis.

Step 1: Analyze the Starting Materials

Carefully examine the steric and electronic properties of your unsymmetrical 1,3-dicarbonyl compound and substituted hydrazine.

  • Guidance: If there is a significant difference in the steric bulk or electronic nature of the substituents at the C1 and C3 positions of the dicarbonyl compound, you can often predict the major regioisomer. The initial attack of the more nucleophilic nitrogen of the hydrazine will likely occur at the more electrophilic or less sterically hindered carbonyl carbon.

Step 2: Optimize the Reaction Solvent

The solvent plays a crucial role in controlling regioselectivity. If you are using a standard solvent like ethanol and observing poor selectivity, consider the following alternatives.

  • Recommendation: Switch to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been demonstrated to dramatically increase the regioselectivity in the formation of pyrazoles.[4][5][6]

  • Alternative: For reactions involving arylhydrazines, consider using aprotic polar solvents like N,N-dimethylacetamide (DMAc).[7]

Step 3: Adjust the Reaction pH

The pH of the reaction medium can significantly influence the outcome.

  • Acidic Conditions: Adding a catalytic amount of acid (e.g., acetic acid) can protonate the more basic nitrogen of a substituted hydrazine, reducing its nucleophilicity and promoting attack from the other nitrogen atom.

  • Basic Conditions: The use of a base can deprotonate the 1,3-dicarbonyl compound, and the subsequent reaction pathway may favor one regioisomer over the other.

Step 4: Modify the Reaction Temperature

Temperature can be a key parameter to control.

  • Recommendation: Try running the reaction at different temperatures (e.g., room temperature, 0 °C, or reflux) to see if it affects the regioisomeric ratio. Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product.

Step 5: Consider Alternative Synthetic Routes

If optimizing the Knorr synthesis does not yield the desired regioselectivity, alternative methods that offer inherent regiocontrol should be explored.

  • Synthesis from Tosylhydrazones and Terminal Alkynes: This method offers complete regioselectivity for the synthesis of 1,3,5-trisubstituted pyrazoles.[10][11]

  • Metal-Catalyzed Reactions: Iron-catalyzed reactions of diarylhydrazones and vicinal diols, or ruthenium-catalyzed hydrogen transfer of 1,3-diols with alkyl hydrazines can provide specific regioisomers.[10]

Data Presentation

The following tables summarize quantitative data on the effect of solvents on the regioselectivity of pyrazole synthesis.

Table 1: Effect of Solvent on the Reaction of 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione with Methylhydrazine

EntrySolventRegioisomer Ratio (3-CF₃ : 5-CF₃)Total Yield (%)
1EtOH36 : 6498
2TFE85 : 1595
3HFIP>95 : <592

Data adapted from Fustero, S., et al. (2008). J. Org. Chem.[4][5][6]

Table 2: Effect of Solvent on the Reaction of 4,4,4-Trifluoro-1-phenyl-1,3-butanedione with Phenylhydrazine Hydrochloride

EntrySolventRegioisomer Ratio (3-CF₃ : 5-CF₃)Yield (%)
1Ethanol50 : 5075
2Acetic Acid60 : 4070
3DMAc>99 : <183

Data adapted from Gosselin, F., et al. (2005). J. Org. Chem.[7]

Experimental Protocols

Protocol 1: Regioselective Pyrazole Synthesis Using a Fluorinated Alcohol Solvent

This protocol describes a general procedure for the synthesis of a substituted pyrazole with improved regioselectivity using 2,2,2-trifluoroethanol (TFE) as the solvent.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Substituted hydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.

  • Add the substituted hydrazine dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, remove the TFE under reduced pressure.

  • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1]

Protocol 2: Highly Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol outlines the synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes, which provides excellent regioselectivity.[11]

Materials:

  • N-alkylated tosylhydrazone (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Potassium tert-butoxide (2.0 eq)

  • 18-crown-6 (0.1 eq)

  • Pyridine

Procedure:

  • To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.

  • Cool the mixture to 0 °C in an ice bath.

  • Add potassium tert-butoxide in portions.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.[1][11]

Visualizations

Regioisomer_Formation cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Diketone Unsymmetrical 1,3-Diketone React Diketone->React Hydrazine Substituted Hydrazine Hydrazine->React Attack1 Attack at Carbonyl 1 React->Attack1 Pathway A Attack2 Attack at Carbonyl 2 React->Attack2 Pathway B RegioisomerA Regioisomer A Attack1->RegioisomerA RegioisomerB Regioisomer B Attack2->RegioisomerB

Caption: Formation of regioisomers in Knorr pyrazole synthesis.

Troubleshooting_Workflow Start Start: Poor Regioselectivity Analyze Step 1: Analyze Steric & Electronic Effects Start->Analyze Solvent Step 2: Optimize Solvent (e.g., TFE, HFIP, DMAc) Analyze->Solvent pH Step 3: Adjust Reaction pH (Acidic/Basic) Solvent->pH Temp Step 4: Modify Reaction Temperature pH->Temp Check Is Ratio > 95:5? Temp->Check Alternative Step 5: Consider Alternative Regioselective Routes End End: Desired Regioisomer Obtained Alternative->End Check->Alternative No Check->End Yes

Caption: Troubleshooting workflow for poor regioselectivity.

References

Challenges and solutions for scaling up 3-(4-nitrophenyl)-1H-pyrazole production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 3-(4-nitrophenyl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for efficient and safe production.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?

A1: Scaling up the synthesis of this compound from laboratory to industrial production presents several key challenges. These primarily include managing the exothermic reaction, ensuring regioselectivity, dealing with product isolation and purification, and handling hazardous reagents like hydrazine safely.[1] Inefficient heat transfer in larger reactors can lead to side reactions and decreased yield.[1]

Q2: How can the exothermic nature of the reaction between 4-nitroacetophenone and hydrazine be controlled on a large scale?

A2: The reaction is often exothermic and requires careful temperature management.[1] On a larger scale, this can be managed by:

  • Slow, controlled addition of reagents: Adding one reagent portion-wise to the other can help dissipate heat more effectively.

  • Efficient cooling systems: Jacketed reactors with a circulating coolant are essential for maintaining the optimal reaction temperature.

  • Use of a suitable solvent: A solvent with a good heat capacity can help to absorb and distribute the heat generated during the reaction.

Q3: What strategies can be employed to improve the yield and purity of this compound during scale-up?

A3: To enhance yield and purity, consider the following:

  • Process optimization: Fine-tuning reaction parameters such as temperature, reaction time, and molar ratios of reactants is crucial.

  • Continuous flow reactors: For industrial production, utilizing continuous flow reactors can improve efficiency and minimize the formation of by-products.[2]

  • Purification techniques: Recrystallization from a suitable solvent system is a common and effective method for purifying the final product.[3] Column chromatography can also be used, though it may be less practical for very large quantities.

Q4: Are there any specific safety precautions to consider when working with hydrazine hydrate on an industrial scale?

A4: Yes, hydrazine hydrate is a hazardous substance and requires strict safety protocols.[1] Key precautions include:

  • Use of personal protective equipment (PPE): This includes chemical-resistant gloves, safety goggles, and a lab coat.

  • Adequate ventilation: Work in a well-ventilated area or use a fume hood to avoid inhalation of vapors.

  • Avoidance of incompatible materials: Hydrazine can react violently with oxidizing agents.

  • Emergency preparedness: Have an emergency shower and eyewash station readily available.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction- Increase reaction time or temperature. - Ensure efficient mixing. - Check the quality of starting materials.[1]
Formation of by-products- Optimize reaction conditions (temperature, solvent) to improve selectivity.[1]
Product loss during workup- Optimize extraction and recrystallization solvents and procedures.[1]
Formation of Regioisomers Reaction conditions favor multiple isomers- Screen different solvents and catalysts. - Lowering the reaction temperature may improve selectivity.[1]
Product Discoloration Impurities in starting materials or formation of colored by-products- Use high-purity starting materials. - Purify the crude product by recrystallization or treatment with activated carbon.
Difficulty in Product Isolation Product is an oil or does not precipitate easily- Try different crystallization solvents or solvent mixtures. - If the product is an oil, consider converting it to a solid salt for easier handling and purification, followed by neutralization.
Exothermic Runaway Poor heat dissipation at a larger scale- Immediately stop the addition of reagents. - Ensure maximum cooling is applied. - For future runs, reduce the rate of addition, increase solvent volume, and ensure the cooling system is adequate for the scale.[1]

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound.

Materials:

  • 4-Nitroacetophenone

  • Hydrazine hydrate

  • Ethanol (or another suitable solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve 4-nitroacetophenone in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add hydrazine hydrate to the reaction mixture while monitoring the temperature.

  • After the addition is complete, heat the mixture to reflux and maintain for a specified period (typically 2-4 hours), monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Illustrative Quantitative Data for Synthesis

The following table provides representative data for the synthesis of this compound at different scales. Please note that actual results may vary depending on the specific reaction conditions and equipment used.

Scale 4-Nitroacetophenone (moles) Hydrazine Hydrate (moles) Solvent Volume (L) Typical Yield (%) Purity (HPLC, %)
Lab Scale11.20.585-95>98
Pilot Plant1012580-90>98
Industrial1001205075-85>99

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Reaction Not Complete side_products Significant Side Products check_reaction->side_products Reaction Complete, Impurities Present workup_loss Product Loss During Workup check_reaction->workup_loss Reaction Complete, Low Isolated Yield solution1 Increase Reaction Time or Temperature incomplete->solution1 solution4 Check Purity of Starting Materials incomplete->solution4 solution2 Optimize Reaction Conditions (Solvent, Catalyst) side_products->solution2 solution3 Optimize Extraction and Purification Steps workup_loss->solution3

Caption: A flowchart for troubleshooting low yield in pyrazole synthesis.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification arrow arrow reagents Prepare Reagents & Solvents reactor Set up Reactor reagents->reactor addition Controlled Reagent Addition reactor->addition reflux Reflux & Monitor (TLC/HPLC) addition->reflux cooling Cool Reaction Mixture reflux->cooling filtration Filter Crude Product cooling->filtration recrystallization Recrystallize filtration->recrystallization drying Dry Final Product recrystallization->drying

References

Interpreting complex NMR spectra of 3-(4-nitrophenyl)-1H-pyrazole impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the interpretation of complex NMR spectra of 3-(4-nitrophenyl)-1H-pyrazole and its associated impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My ¹H NMR spectrum shows more signals in the aromatic region than expected for my target molecule. What could be the cause?

A1: This is a common issue and can arise from several sources:

  • Regioisomers: The synthesis of this compound can also yield the 5-(4-nitrophenyl)-1H-pyrazole regioisomer. These two isomers will have distinct, though potentially overlapping, sets of signals in the aromatic region.

  • Unreacted Starting Materials: Residual starting materials, such as 4-nitroacetophenone, are common impurities and will exhibit their own characteristic aromatic signals.

  • Solvent Impurities: Residual non-deuterated solvents from your reaction or purification steps can appear in the aromatic region (e.g., toluene, benzene).

Troubleshooting Steps:

  • Check for Starting Materials: Compare your spectrum to the known NMR spectrum of 4-nitroacetophenone (see Table 1). A singlet around 2.68 ppm (for the methyl group) and two doublets between 8.10-8.31 ppm are indicative of this impurity.[1][2]

  • 2D NMR Analysis: To definitively distinguish between regioisomers, an HMBC (Heteronuclear Multiple Bond Correlation) experiment is highly recommended. This will show long-range correlations between protons and carbons. For example, the proton at position 5 of the pyrazole ring in the desired 3-substituted isomer should show a correlation to the carbon of the nitrophenyl ring attached at position 3.

  • Careful Integration: Integrate all signals in your ¹H NMR spectrum. The ratio of integrals for impurity signals to your product signals can quantify the level of contamination.

Q2: The N-H proton signal of the pyrazole ring is very broad or not visible at all. Why is this happening?

A2: The N-H proton signal in pyrazoles is often broad and can even be absent for several reasons:

  • Tautomerism: The proton on the nitrogen can rapidly exchange between the two nitrogen atoms of the pyrazole ring. This chemical exchange is often fast on the NMR timescale, leading to signal broadening.

  • Quadrupolar Broadening: The nitrogen-14 (¹⁴N) nucleus has a quadrupole moment which can cause rapid relaxation of the attached proton, resulting in a significantly broadened signal.

  • Exchange with Residual Water: Trace amounts of water (H₂O) in the NMR solvent can lead to rapid exchange with the N-H proton, causing its signal to broaden or even disappear into the baseline. In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will exchange with deuterium and become completely invisible in the ¹H NMR spectrum.

Troubleshooting Steps:

  • Use a Dry Solvent: Ensure your deuterated solvent is anhydrous. Storing solvents over molecular sieves can help.

  • Low-Temperature NMR: By lowering the temperature of the NMR experiment, you may be able to slow down the exchange processes enough to observe a sharper N-H signal.

  • D₂O Shake: To confirm if a broad peak is an exchangeable proton (like N-H or O-H), add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the ¹H NMR spectrum. If the signal disappears, it confirms it was an exchangeable proton.

Q3: The signals for the pyrazole ring protons are difficult to assign. How can I definitively identify them?

A3: Unambiguous assignment of the pyrazole ring protons (H4 and H5) often requires more than a simple 1D ¹H NMR spectrum.

Troubleshooting Steps:

  • ¹H-¹H COSY: A Correlation Spectroscopy (COSY) experiment will show which protons are coupled to each other. You should observe a cross-peak between the H4 and H5 protons of the pyrazole ring, confirming their connectivity.

  • HMBC and HSQC: A Heteronuclear Single Quantum Coherence (HSQC) experiment will identify which protons are directly attached to which carbons. An HMBC experiment will then show 2- and 3-bond correlations. For this compound, the H5 proton should show an HMBC correlation to the C3 carbon (which is attached to the nitrophenyl ring), while the H4 proton will not. This is a powerful method for distinguishing these two protons.

  • NOESY: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations. For example, the H5 proton of the pyrazole ring should show a NOESY correlation to the ortho protons of the 4-nitrophenyl ring.

Data Presentation

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and common impurities. Note that exact chemical shifts can vary depending on the solvent and concentration.

Compound/ImpurityPosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
This compound (Product) H4 (pyrazole)~6.8 - 7.0 (d)~105 - 108
H5 (pyrazole)~7.7 - 7.9 (d)~130 - 133
H (nitrophenyl)~8.0 - 8.3 (d)~124 - 125 (ortho)
H (nitrophenyl)~8.3 - 8.5 (d)~128 - 130 (meta)
N-HVariable, often broad-
C3 (pyrazole)-~150 - 153
C4 (pyrazole)-~105 - 108
C5 (pyrazole)-~130 - 133
C (nitrophenyl-ipso)-~135 - 138
C (nitrophenyl-nitro)-~147 - 149
5-(4-nitrophenyl)-1H-pyrazole (Regioisomer) H3 (pyrazole)~7.8 - 8.0 (d)~140 - 143
H4 (pyrazole)~6.7 - 6.9 (d)~103 - 106
H (nitrophenyl)~8.0 - 8.3 (d)~124 - 125 (ortho)
H (nitrophenyl)~8.3 - 8.5 (d)~128 - 130 (meta)
N-HVariable, often broad-
C3 (pyrazole)-~140 - 143
C4 (pyrazole)-~103 - 106
C5 (pyrazole)-~148 - 151
C (nitrophenyl-ipso)-~134 - 137
C (nitrophenyl-nitro)-~147 - 149
4-Nitroacetophenone (Starting Material) CH₃~2.6 - 2.7 (s)~27.0
H (aromatic)~8.1 - 8.3 (d)~123.9 (ortho)
H (aromatic)~8.3 - 8.5 (d)~129.3 (meta)
C=O-~196.3
C (aromatic-ipso)-~141.4
C (aromatic-nitro)-~150.4

Data compiled and estimated from various sources.[1][2][3] d = doublet, s = singlet.

Experimental Protocols

Sample Preparation for NMR Analysis
  • Dissolution: Accurately weigh approximately 5-10 mg of your sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Filtration (Optional but Recommended): If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. This prevents issues with magnetic field homogeneity (shimming).

  • Transfer: Transfer the clear solution to a standard 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Protocol for a Standard 2D HMBC Experiment (Bruker Spectrometer)

This protocol is a general guide for setting up a gradient-enhanced HMBC experiment (using the hmbcetgpl3nd pulse program) to determine long-range ¹H-¹³C correlations.

  • Acquire 1D Spectra:

    • Acquire a standard 1D ¹H spectrum and a 1D ¹³C spectrum.

    • Correctly reference the chemical shift for both spectra (e.g., to TMS at 0 ppm or the residual solvent signal).

    • Note the spectral width (SW) and the transmitter frequency offset (o1p) for both the ¹H and ¹³C spectra.

  • Set Up the HMBC Experiment:

    • Create a new experiment dataset.

    • Read in the standard Bruker parameter set for a gradient HMBC experiment by typing rpar hmbcetgpl3nd.

    • Transfer the spectral width and offset from your 1D ¹H spectrum to the F2 (direct) dimension and from the 1D ¹³C spectrum to the F1 (indirect) dimension.

    • Key Parameters:

      • TD (Time Domain): Set TD(F2) to 2K (2048) points and TD(F1) to 256 points.

      • NS (Number of Scans): Set to a multiple of 8 (e.g., 8, 16, 32) depending on sample concentration. Start with NS 8.

      • D1 (Relaxation Delay): A delay of 1-2 seconds is typical (e.g., d1 1.5).

      • CNST2 (¹JCH coupling constant): This is typically set to 145 Hz for one-bond couplings.

      • CNST13 (nJCH long-range coupling constant): This is the crucial parameter for optimizing the HMBC. A value of 8 Hz is a good starting point for detecting 2- and 3-bond correlations.

  • Acquisition:

    • Ensure the sample is not spinning.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Perform a gradient shim (gradshim) for optimal magnetic field homogeneity.

    • Check the receiver gain (rga) and start the acquisition (zg). The experiment time can be checked with the expt command.

  • Processing:

    • Once the acquisition is complete, process the data by typing xfb.

    • Phase correction is typically not required for magnitude-mode gradient-enhanced experiments.

    • Analyze the resulting 2D spectrum for cross-peaks, which indicate long-range coupling between a proton (F2 axis) and a carbon (F1 axis).

Visualizations

Troubleshooting_Workflow Start Complex NMR Spectrum Q1 More aromatic signals than expected? Start->Q1 Impurity_Check Check for Starting Material Signals (e.g., 4-Nitroacetophenone) Q1->Impurity_Check Yes Q2 N-H signal broad or absent? Q1->Q2 No Regioisomer_Check Presence of Regioisomer (e.g., 5-substituted pyrazole) Impurity_Check->Regioisomer_Check Regioisomer_Check->Q2 Exchange_Issue Chemical Exchange or Quadrupolar Broadening Q2->Exchange_Issue Yes Q3 Difficulty assigning pyrazole H4/H5? Q2->Q3 No D2O_Shake Perform D₂O Shake Experiment Exchange_Issue->D2O_Shake D2O_Shake->Q3 TwoD_NMR Perform 2D NMR (COSY, HSQC, HMBC) Q3->TwoD_NMR Yes Final_Assignment Definitive Signal Assignment Q3->Final_Assignment No TwoD_NMR->Final_Assignment

Caption: Troubleshooting workflow for complex NMR spectra.

Impurity_Relationships Synthesis Synthesis of this compound Product Desired Product: This compound Synthesis->Product Impurities Potential Impurities Synthesis->Impurities Starting_Materials Unreacted Starting Materials (e.g., 4-Nitroacetophenone, 1,3-dicarbonyl precursor) Impurities->Starting_Materials Side_Products Reaction Side-Products (e.g., Regioisomers like 5-(4-nitrophenyl)-1H-pyrazole) Impurities->Side_Products

Caption: Relationship between synthesis and potential impurities.

References

Catalyst selection and optimization for pyrazole synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrazole synthesis?

The primary methods for synthesizing the pyrazole nucleus include:

  • Cyclocondensation of 1,3-dicarbonyl compounds with hydrazines (Knorr Synthesis): This is the most widely used method for obtaining polysubstituted pyrazoles.[1][2][3] It typically involves the reaction of a β-ketoester or a 1,3-diketone with a hydrazine derivative, often in the presence of an acid catalyst.[1]

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of an alkyne or an alkene with a 1,3-dipolar compound like a diazo compound or a nitrilimine.[2]

  • Multicomponent Reactions: These reactions offer an efficient way to synthesize highly substituted pyrazoles in a single step from three or more starting materials.[2][4]

  • From α,β-Unsaturated Ketones and Hydrazines: This method typically forms pyrazoline intermediates which are then oxidized to pyrazoles.[2][5]

Q2: How do I choose the right catalyst for my pyrazole synthesis?

Catalyst selection depends on the specific reaction, substrates, and desired outcome (e.g., high yield, regioselectivity, green conditions). Common choices include:

  • Acid Catalysts: Used in Knorr synthesis, examples include sulfuric acid, hydrochloric acid, and acetic acid.[1][3]

  • Metal Catalysts:

    • Nano-ZnO: An efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazoles, offering excellent yields and short reaction times.[2][5]

    • Silver (Ag): Silver catalysts, such as AgOTf, can be used for the synthesis of trifluoromethyl-substituted pyrazoles.[5]

    • Copper (Cu): Copper triflate has been used in the synthesis of 1,3,5-trisubstituted pyrazoles from α,β-ethylenic ketones.[2][5]

    • Ruthenium (Ru): Ruthenium-catalyzed hydrogen transfer from 1,3-diols offers a route to 1,4-disubstituted pyrazoles.[6]

  • Green Catalysts:

    • Ionic Liquids: Can act as both solvent and catalyst, offering excellent yields and regioselectivity.[3]

    • Ammonium Chloride: A readily available, inexpensive, and non-toxic catalyst for Knorr pyrazole synthesis.[7]

Q3: What are the key factors affecting regioselectivity in pyrazole synthesis?

Regioselectivity, particularly in the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines, is influenced by:

  • Steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine.[1]

  • Reaction conditions such as pH and solvent.[1][2] For instance, using aprotic dipolar solvents like DMF or NMP can give better results than polar protic solvents like ethanol.[2]

Troubleshooting Guides

Issue 1: Low Reaction Yield

A low yield in pyrazole synthesis is a frequent problem. The following guide provides a systematic approach to troubleshooting this issue.[8]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_reagents 1. Check Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Verify Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents Hydrazine stability? Correct dicarbonyl? Accurate stoichiometry? (Excess hydrazine can help) check_reagents->sub_reagents check_side_reactions 3. Investigate Side Reactions check_conditions->check_side_reactions Conditions Correct sub_conditions Correct temperature? Appropriate solvent? Effective mixing? Reaction time sufficient? check_conditions->sub_conditions optimize 4. Optimize Parameters check_side_reactions->optimize Side Reactions Identified sub_side_reactions Formation of isomers? Polymerization? Degradation of starting material? check_side_reactions->sub_side_reactions solution Improved Yield optimize->solution sub_optimize Adjust temperature Screen solvents Modify catalyst loading Change reactant addition order optimize->sub_optimize

Caption: Troubleshooting workflow for addressing low reaction yield.

Summary of Conditions Affecting Yield

ParameterPotential IssueRecommended Action
Hydrazine Reagent Degradation or instability.Use fresh or purified hydrazine. Consider using a salt form (e.g., hydrazine hydrate).
Reaction Temperature Too low (slow reaction) or too high (decomposition).Optimize the temperature. For Knorr synthesis, heating at 100°C for 1 hour is a common starting point.[1]
Solvent Suboptimal polarity or solubility.Screen different solvents. Aprotic dipolar solvents can sometimes improve regioselectivity and yield.[2]
Catalyst Inactive or incorrect amount.Use a fresh catalyst and optimize its loading.
Stoichiometry Incorrect ratio of reactants.Using a slight excess of hydrazine (e.g., 2 equivalents) can sometimes improve yields.[8][9]
Issue 2: Impurity Formation and Reaction Discoloration

The formation of colored impurities is a common observation, particularly when using hydrazine derivatives.

Troubleshooting Workflow for Impurities

ImpurityTroubleshooting start Impurity/Color Formation Observed cause_analysis Analyze Potential Causes start->cause_analysis reagent_purity Starting Material Purity cause_analysis->reagent_purity side_reactions Side Reactions (e.g., oxidation of hydrazine) cause_analysis->side_reactions reaction_conditions Harsh Reaction Conditions cause_analysis->reaction_conditions purification Optimize Purification cause_analysis->purification prevention Optimize Reaction Conditions reagent_purity->prevention side_reactions->prevention reaction_conditions->prevention recrystallization Recrystallization purification->recrystallization chromatography Silica Plug/Column Chromatography purification->chromatography clean_product Clean Product purification->clean_product inert_atmosphere Run under inert atmosphere (N2, Ar) prevention->inert_atmosphere temp_control Lower reaction temperature prevention->temp_control prevention->clean_product

Caption: Decision tree for troubleshooting impurity formation.

Common Causes and Solutions

CauseSolution(s)
Oxidation/Decomposition of Hydrazine Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.[10] Use purified reagents.
Side Reactions Adjust the stoichiometry or the order of addition of reagents. Consider lowering the reaction temperature.
Impure Starting Materials Ensure the purity of the 1,3-dicarbonyl compound and the hydrazine derivative.
Ineffective Purification If direct crystallization is insufficient, try washing the crude product through a silica plug to remove baseline impurities before a final recrystallization or column chromatography.[10]

Experimental Protocols

Protocol 1: Knorr Pyrazole Synthesis of a Pyrazolone

This protocol describes the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine.[9]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine (excess, e.g., 2 equivalents)

  • 1-Propanol (solvent)

Procedure:

  • Combine the ethyl benzoylacetate and 1-propanol in a reaction vessel.

  • Add the excess hydrazine to the mixture.

  • Heat the reaction mixture under reflux for 1 hour.

  • Cool the resulting solution in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by filtration.

  • Wash the collected solid with a small amount of cold water and allow it to air dry.

  • The crude product can be further purified by recrystallization.

Protocol 2: Nano-ZnO Catalyzed Synthesis of 1,3,5-substituted Pyrazoles

This protocol outlines a green synthesis approach using a nano-ZnO catalyst.[2]

Materials:

  • Ethyl acetoacetate (1 equivalent)

  • Phenylhydrazine (1 equivalent)

  • Nano-ZnO catalyst

Procedure:

  • Mix ethyl acetoacetate and phenylhydrazine.

  • Add the nano-ZnO catalyst to the mixture.

  • The reaction can be carried out under solvent-free conditions or in an aqueous medium.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated through simple work-up procedures. This method is noted for its high yield (up to 95%) and short reaction time.[2][5]

Catalyst Performance Data

The following table summarizes the performance of various catalysts in pyrazole synthesis, highlighting the reaction conditions and reported yields.

CatalystReactantsSolventTemperatureTimeYield (%)Reference
Nano-ZnO Ethyl acetoacetate, Phenylhydrazine---95[2][5]
Copper Triflate α,β-ethylenic ketone, p-(4-(tert-butyl)phenyl)hydrazine--INVALID-LINK-----[2][5]
Silver (AgOTf) Trifluoromethylated ynones, Aryl/alkyl hydrazines-Room Temp1 hup to 99[5]
Ammonium Chloride Acetylacetone, HydrazineEthanolReflux--[7]
(TBA)2S2O8 Aldehydes, Arylhydrazines, β-diketonesSolvent-free---[4]
RuH2(PPh3)3CO 1,3-Diols, Alkyl hydrazinestert-Amyl alcohol--68[6]

Note: Dashes (-) indicate that the specific information was not provided in the cited source.

Catalyst Selection Logic

The choice of catalyst is a critical step in optimizing a pyrazole synthesis reaction. The following diagram illustrates a logical approach to catalyst selection.

CatalystSelection start Define Synthesis Goal reaction_type Identify Reaction Type start->reaction_type knorr Knorr Synthesis (1,3-dicarbonyl + hydrazine) reaction_type->knorr cycloaddition 1,3-Dipolar Cycloaddition (e.g., alkyne + diazo) reaction_type->cycloaddition mcr Multicomponent Reaction reaction_type->mcr other Other (e.g., from diols) reaction_type->other catalyst_choice Select Catalyst Category knorr->catalyst_choice acid_cat Acid Catalysts (H2SO4, AcOH) knorr->acid_cat Traditional green_cat Green Catalysts (Ionic Liquids, NH4Cl) knorr->green_cat Eco-friendly cycloaddition->catalyst_choice mcr->catalyst_choice other->catalyst_choice metal_cat Metal Catalysts (Nano-ZnO, Ag, Cu, Ru) other->metal_cat Specific for functional group transformation catalyst_choice->acid_cat catalyst_choice->metal_cat catalyst_choice->green_cat no_cat Catalyst-Free catalyst_choice->no_cat optimization Optimize Conditions acid_cat->optimization metal_cat->optimization green_cat->optimization no_cat->optimization

Caption: A decision-making diagram for catalyst selection in pyrazole synthesis.

References

Technical Support Center: Effective Workup and Extraction Procedures for Pyrazole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively working up and extracting pyrazole reaction mixtures.

Troubleshooting Guide

This guide addresses common issues encountered during the workup and purification of pyrazole compounds in a question-and-answer format.

Question: My pyrazole synthesis resulted in a low yield. What are the potential causes and solutions?

Answer: Low yields in pyrazole synthesis can stem from several factors. A systematic approach to troubleshooting can help identify and resolve the problem. Potential causes include incomplete reactions, side-product formation, or degradation of starting materials or products.

  • Incomplete Reaction: The cyclocondensation reaction can be slow. Ensure you are using an appropriate catalyst, such as a few drops of glacial acetic acid, to facilitate the initial hydrazone formation and subsequent cyclization. Consider moderately increasing the reaction time or temperature.

  • Side-Product Formation: The formation of byproducts, such as regioisomers or pyrazolines, can significantly reduce the yield of the desired pyrazole.

  • Degradation: Phenylhydrazine derivatives can be sensitive to air and light, leading to colored impurities and reduced reactivity. It is advisable to use fresh, high-purity hydrazine and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.

Question: My isolated product is a mixture of regioisomers. How can I separate them?

Answer: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The separation of these isomers can be achieved through several methods:

  • Column Chromatography: This is the most common and often most effective method for separating regioisomers. Careful selection of the stationary phase (e.g., silica gel or alumina) and the eluent system is crucial for achieving good separation.

  • Fractional Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective separation technique. This involves multiple recrystallization steps to progressively enrich one isomer.

  • Derivatization: In some cases, the mixture of isomers can be derivatized to introduce a functional group that allows for easier separation. After separation, the directing group can be removed to yield the pure regioisomers.

Question: The reaction mixture is highly colored (yellow/red), and the color persists in the isolated product. How can I remove these colored impurities?

Answer: The development of color in the reaction mixture is often due to the decomposition of the hydrazine starting material, particularly phenylhydrazine, or the formation of colored byproducts.

  • Activated Charcoal Treatment: Adding a small amount of activated charcoal to a solution of the crude product can effectively adsorb colored impurities. The charcoal is then removed by filtration through a pad of celite. Be aware that activated charcoal can also adsorb some of the desired product, potentially lowering the yield.

  • Acid-Base Extraction: Since pyrazoles are weakly basic, they can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble salt. This allows for their extraction into an aqueous acidic phase, leaving non-basic, colored impurities in the organic phase. The pyrazole can then be recovered by basifying the aqueous layer with a base (e.g., NaOH) and extracting with an organic solvent.

Question: My pyrazole compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to address this issue:

  • Increase the Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point, allowing crystallization to occur at a temperature below the compound's melting point.

  • Lower the Crystallization Temperature Slowly: Ensure the solution cools as slowly as possible. Using an insulated container or allowing the flask to cool to room temperature undisturbed before placing it in an ice bath can promote gradual cooling and prevent rapid precipitation as an oil.

  • Change the Solvent System: Experiment with different single solvents or mixed-solvent systems. A solvent with a lower boiling point might be beneficial.

  • Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.

  • Scratch the Inner Surface of the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for a Knorr pyrazole synthesis?

A1: A typical workup for a Knorr pyrazole synthesis involves the following steps:

  • Cooling: After the reaction is complete, the mixture is cooled to room temperature.

  • Precipitation/Extraction:

    • If the product precipitates upon cooling, it can be isolated by filtration. Often, adding water to the reaction mixture can induce precipitation of the pyrazole product.

    • If the product does not precipitate, the reaction solvent is typically removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with water, brine, and then dried over an anhydrous salt like sodium sulfate.

  • Isolation: The crude product is obtained by filtration (if precipitated) or by evaporation of the organic solvent.

  • Purification: The crude product is then purified, most commonly by recrystallization or column chromatography.

Q2: How do I choose a suitable solvent for recrystallizing my pyrazole derivative?

A2: The ideal recrystallization solvent is one in which the pyrazole is highly soluble at elevated temperatures but poorly soluble at low temperatures. The choice of solvent depends on the polarity of the pyrazole derivative.

  • For non-polar to moderately polar pyrazoles: A good starting point is a mixed solvent system like ethanol/water, methanol/water, or ethyl acetate/hexane. The crude product is dissolved in the minimum amount of the hot "good" solvent (e.g., ethanol, ethyl acetate), and the "poor" solvent (e.g., water, hexane) is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly.

  • For polar pyrazoles: Single polar solvents like ethanol, methanol, or isopropanol can be effective.

  • It is always recommended to perform small-scale solvent screening to identify the optimal recrystallization solvent or solvent system.

Q3: Can I use an acid-base extraction to purify my pyrazole?

A3: Yes, acid-base extraction can be a very effective purification technique for pyrazoles, especially for removing non-basic impurities. Pyrazoles are weakly basic due to the pyridine-like nitrogen atom and can be protonated by a sufficiently strong acid to form a water-soluble salt. The pKa of the pyrazolium ion is typically in the range of 2-3. Therefore, washing an organic solution of the crude pyrazole with a dilute aqueous acid (e.g., 1M HCl) will extract the pyrazole into the aqueous phase, leaving non-basic impurities in the organic layer. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Q4: What are the common byproducts in pyrazole synthesis and how can I identify them?

A4: Common byproducts include:

  • Regioisomers: Formed when using unsymmetrical starting materials. They can often be distinguished by NMR spectroscopy and separated by chromatography.

  • Pyrazolines: These are partially saturated intermediates that may form if the final aromatization step is incomplete. They can be identified by the presence of sp3-hybridized carbons in the 13C NMR spectrum.

  • Hydrazones: Incomplete cyclization can lead to the presence of hydrazone intermediates. These byproducts can be identified using techniques such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation

Table 1: pKa Values of Selected Pyrazole Derivatives

This table provides the pKa values for the conjugate acids of pyrazole and some of its derivatives, which is useful for planning acid-base extractions.

CompoundSubstituentpKa of Conjugate AcidReference
Pyrazole-H2.49[1]
4-Methylpyrazole4-CH₃ (Electron-donating)~3.3[2]
4-Nitropyrazole4-NO₂ (Electron-withdrawing)-1.9[2]
4-Chloropyrazole4-Cl (Electron-withdrawing)0.6[2]
4-Bromopyrazole4-Br (Electron-withdrawing)0.5

Note: The basicity of the pyrazole ring is influenced by the electronic nature of the substituents. Electron-donating groups increase the basicity (higher pKa of the conjugate acid), while electron-withdrawing groups decrease it.[3]

Table 2: Solubility of Pyrazole and Derivatives in Common Solvents

This table provides a qualitative guide to the solubility of pyrazoles in common laboratory solvents, which is essential for choosing appropriate extraction and recrystallization solvents.

Pyrazole DerivativeWaterEthanolAcetoneEthyl AcetateHexaneDichloromethane
Unsubstituted Pyrazole SolubleVery SolubleVery SolubleSolubleSparingly SolubleSoluble
Phenyl-substituted Pyrazoles InsolubleSolubleSolubleSolubleSparingly SolubleSoluble
Alkyl-substituted Pyrazoles Sparingly SolubleSolubleSolubleSolubleSolubleSoluble
Nitro-substituted Pyrazoles Sparingly SolubleSolubleSolubleSolubleSparingly SolubleSoluble
Amino-substituted Pyrazoles SolubleSolubleSolubleSparingly SolubleInsolubleSparingly Soluble
Carboxy-substituted Pyrazoles Soluble in baseSolubleSolubleSparingly SolubleInsolubleSparingly Soluble

Note: Solubility can vary significantly based on the specific substitution pattern and the presence of other functional groups. This table provides general trends.

Experimental Protocols

Detailed Methodology for a Typical Knorr Pyrazole Synthesis Workup and Recrystallization

Reaction: Synthesis of 1,3,5-trimethylpyrazole from acetylacetone and methylhydrazine.

Workup Procedure:

  • Reaction Quenching and Solvent Removal: Once the reaction is deemed complete by TLC analysis, the reaction mixture is cooled to room temperature. The solvent (e.g., ethanol) is removed under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Extraction:

    • The resulting residue is dissolved in a suitable organic solvent such as ethyl acetate (50 mL).

    • The organic solution is transferred to a separatory funnel and washed sequentially with:

      • Saturated aqueous sodium bicarbonate solution (2 x 25 mL) to neutralize any remaining acid catalyst.

      • Water (2 x 25 mL) to remove any water-soluble impurities.

      • Brine (1 x 25 mL) to facilitate the separation of the organic and aqueous layers and to begin the drying process.

  • Drying and Filtration: The organic layer is collected and dried over anhydrous sodium sulfate or magnesium sulfate. The drying agent is then removed by gravity or vacuum filtration.

  • Solvent Evaporation: The solvent is removed from the dried organic solution by rotary evaporation to yield the crude pyrazole product.

Recrystallization Protocol:

  • Solvent Selection: Based on small-scale solubility tests, an appropriate solvent system is chosen. For 1,3,5-trimethylpyrazole, a mixture of ethanol and water is often effective.

  • Dissolution: The crude product is placed in an Erlenmeyer flask, and a minimal amount of hot ethanol is added to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is quickly filtered through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Hot water is added dropwise to the hot ethanol solution with swirling until the solution just becomes turbid. A few drops of hot ethanol are then added to redissolve the precipitate and obtain a clear solution. The flask is covered and allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation of Crystals: The crystallized product is collected by vacuum filtration using a Büchner funnel. The crystals are washed with a small amount of cold ethanol/water mixture.

  • Drying: The purified crystals are dried in a desiccator under vacuum to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_purification Purification Phase start Start: Pyrazole Synthesis Reaction Mixture quench Quench Reaction / Cool start->quench extract Liquid-Liquid Extraction (e.g., EtOAc/Water) quench->extract wash Wash Organic Layer (e.g., NaHCO3, Brine) extract->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry evaporate Evaporate Solvent dry->evaporate crude Crude Pyrazole Product evaporate->crude dissolve Dissolve in Hot Solvent crude->dissolve crystallize Cool to Crystallize dissolve->crystallize filter Filter and Wash Crystals crystallize->filter dry_crystals Dry Purified Crystals filter->dry_crystals pure Pure Pyrazole Product dry_crystals->pure

Caption: A typical experimental workflow for the workup and purification of a pyrazole reaction mixture.

troubleshooting_guide cluster_issues Common Issues cluster_solutions_yield Solutions for Low Yield cluster_solutions_isomers Solutions for Regioisomers cluster_solutions_color Solutions for Colored Product cluster_solutions_oiling Solutions for Oiling Out start Problem with Pyrazole Workup/Purification low_yield Low Yield start->low_yield regioisomers Regioisomer Mixture start->regioisomers colored_product Colored Product start->colored_product oiling_out Oiling Out During Recrystallization start->oiling_out check_reaction Check Reaction Conditions (Time, Temp, Catalyst) low_yield->check_reaction Incomplete Reaction? check_reagents Use Fresh Reagents (Especially Hydrazine) low_yield->check_reagents Degraded Reagents? inert_atmosphere Run Under Inert Atmosphere low_yield->inert_atmosphere Oxidation? chromatography Column Chromatography regioisomers->chromatography Primary Method fractional_recrystallization Fractional Recrystallization regioisomers->fractional_recrystallization If Solubilities Differ charcoal Activated Charcoal Treatment colored_product->charcoal Adsorption of Impurities acid_base Acid-Base Extraction colored_product->acid_base For Non-basic Impurities adjust_solvent Adjust Solvent System/ Increase Volume oiling_out->adjust_solvent Solubility Issue? slow_cooling Slow Cooling oiling_out->slow_cooling Precipitating too Fast? seed_crystal Use Seed Crystal oiling_out->seed_crystal Nucleation Problem?

References

Technical Support Center: Overcoming Challenges in the N-alkylation of 3-(4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 3-(4-nitrophenyl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of this specific chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-alkylation of this compound?

The main challenge lies in controlling the regioselectivity of the reaction. The pyrazole ring has two nitrogen atoms (N1 and N2) that can both be alkylated. Due to the electronic asymmetry introduced by the 3-(4-nitrophenyl) substituent, these two nitrogen atoms have different reactivities, often leading to a mixture of two regioisomers: 1-alkyl-3-(4-nitrophenyl)-1H-pyrazole (N1 isomer) and 1-alkyl-5-(4-nitrophenyl)-1H-pyrazole (N2 isomer). Separating these isomers can be challenging.

Q2: How does the 4-nitrophenyl group at the C3 position influence the reaction?

The 4-nitrophenyl group is a strong electron-withdrawing group. This has two main effects:

  • Acidity: It increases the acidity of the pyrazole N-H proton, making it easier to deprotonate with a wider range of bases.

  • Regioselectivity: It influences the electron density at the N1 and N2 positions. Generally, the N1 position is less sterically hindered, while the electronic effects of the substituent at C3 can modulate the nucleophilicity of both nitrogens.

Q3: Which factors have the most significant impact on the N1/N2 ratio?

The regiochemical outcome is a delicate balance of several factors:

  • Steric Hindrance: The size of the alkylating agent is a critical factor. Bulkier alkylating agents will preferentially react at the less sterically hindered N1 position.

  • Base and Solvent System: The choice of base and solvent can significantly alter the position of the counterion after deprotonation, thereby influencing which nitrogen atom is more accessible for alkylation. For instance, stronger bases like sodium hydride (NaH) in a non-polar solvent like THF often favor N1 alkylation.

  • Reaction Temperature: Temperature can affect the selectivity of the reaction, with lower temperatures generally favoring the thermodynamically more stable product.

Q4: Are there any common side reactions to be aware of?

Besides the formation of a mixture of regioisomers, other potential side reactions include:

  • Over-alkylation: If a dihaloalkane is used as the alkylating agent, reaction at both nitrogen atoms of the pyrazole ring or reaction on the product is possible.

  • Reaction with the nitro group: Under certain reductive conditions, which are generally not employed for simple alkylation, the nitro group could be reduced. Standard alkylation conditions are unlikely to affect the nitro group.

  • Hydrolysis of sensitive functional groups: If the alkylating agent contains sensitive functional groups (e.g., esters), the basic reaction conditions could lead to hydrolysis.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Reaction 1. Ineffective deprotonation of the pyrazole. 2. Alkylating agent is not reactive enough. 3. Reaction temperature is too low.1. Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure anhydrous conditions as water will quench the base. 2. Use a more reactive alkylating agent (e.g., iodide instead of bromide or chloride). 3. Gradually increase the reaction temperature and monitor the reaction by TLC.
Poor Regioselectivity (Mixture of N1 and N2 isomers) 1. Steric hindrance of the alkylating agent is insufficient to favor one position. 2. Reaction conditions (base/solvent) do not strongly favor one isomer.1. For N1 selectivity, use a bulkier alkylating agent. 2. To favor N1, try using NaH in THF or K₂CO₃ in DMSO. 3. To favor N2, consider a magnesium-catalyzed approach if applicable.
Difficulty in Separating N1 and N2 Isomers The polarity of the two isomers is very similar.1. Use a high-performance flash chromatography system with a shallow solvent gradient. 2. Consider derivatizing the mixture to improve separation, followed by removal of the directing group. 3. Recrystallization from a suitable solvent system might selectively crystallize one isomer.
Formation of Unidentified Byproducts 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in starting materials or solvents. 3. The alkylating agent is unstable under the reaction conditions.1. Run the reaction at a lower temperature for a longer duration. 2. Ensure all reagents and solvents are pure and anhydrous. 3. Check the stability of the alkylating agent under basic conditions.

Data Presentation

The following tables provide representative quantitative data for the N-alkylation of 3-substituted pyrazoles to illustrate the impact of different reagents and conditions on yield and regioselectivity.

Table 1: Effect of Base and Solvent on the N-methylation of a 3-Aryl-1H-pyrazole

Alkylating AgentBaseSolventTemperature (°C)Total Yield (%)N1:N2 Ratio
Methyl IodideK₂CO₃DMF25~85~3:1
Methyl IodideNaHTHF25~90>10:1

Note: Data is based on analogous systems and serves as a general guideline.

Table 2: Influence of Alkylating Agent on Regioselectivity

Alkylating AgentBaseSolventTemperature (°C)Total Yield (%)N1:N2 Ratio
Benzyl BromideNaHTHF0 to 25~90>10:1
Isopropyl BromideNaHTHF25~60>15:1

Note: Data is based on analogous systems and serves as a general guideline.

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using Sodium Hydride in THF

This protocol is designed to favor the formation of the less sterically hindered N1-alkylated product.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).

  • Add anhydrous THF (10-20 mL per mmol of pyrazole).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.1 eq) dropwise to the suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.

Protocol 2: General Procedure for N-Alkylation using Potassium Carbonate in DMF

This is a commonly used method that may result in a mixture of regioisomers, with the ratio depending on the alkylating agent.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Add anhydrous DMF (10-15 mL per mmol of pyrazole).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) for 4-24 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow start Start: this compound deprotonation Deprotonation (Base, Solvent) start->deprotonation alkylation Alkylation (Alkyl Halide, Temp) deprotonation->alkylation workup Aqueous Workup (Quenching, Extraction) alkylation->workup product_mixture Mixture of N1 and N2 Isomers workup->product_mixture purification Purification (Column Chromatography) n1_product N1-alkylated product purification->n1_product n2_product N2-alkylated product purification->n2_product product_mixture->purification

Caption: General experimental workflow for the N-alkylation of this compound.

troubleshooting_logic start Poor Regioselectivity check_alkylating_agent Evaluate Steric Bulk of Alkylating Agent start->check_alkylating_agent increase_bulk Increase Steric Bulk (e.g., Benzyl > Methyl) check_alkylating_agent->increase_bulk Not Bulky Enough check_conditions Analyze Reaction Conditions (Base/Solvent) check_alkylating_agent->check_conditions Sufficiently Bulky end Improved Regioselectivity increase_bulk->end use_nah_thf For N1: Use NaH in THF check_conditions->use_nah_thf use_k2co3_dmso For N1: Use K2CO3 in DMSO check_conditions->use_k2co3_dmso mg_catalysis For N2: Consider Mg-catalyzed method check_conditions->mg_catalysis use_nah_thf->end use_k2co3_dmso->end mg_catalysis->end

Caption: Troubleshooting workflow for poor regioselectivity in pyrazole N-alkylation.

Validation & Comparative

A Comparative Analysis of 3-(4-nitrophenyl)-1H-pyrazole and Other Nitrophenyl Heterocycles in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. The introduction of a nitrophenyl group into heterocyclic scaffolds is a well-established strategy for modulating biological activity. This guide provides a comprehensive comparison of the biological performance of 3-(4-nitrophenyl)-1H-pyrazole against other nitrophenyl-substituted heterocycles, such as oxadiazoles and thiazoles. The information presented herein is a synthesis of data from various scientific studies, intended to aid researchers in navigating the structure-activity relationships of these potent compounds.

Executive Summary

This guide consolidates quantitative data on the anticancer, antimicrobial, and anti-inflammatory activities of this compound and analogous nitrophenyl heterocycles. While direct head-to-head comparative studies are limited, this document brings together disparate data to offer a broad overview of their potential. The pyrazole scaffold, particularly when substituted with a 4-nitrophenyl group, demonstrates significant promise across multiple biological assays. Notably, certain derivatives have exhibited anti-inflammatory activity superior to standard drugs like diclofenac sodium and notable antimicrobial efficacy. Similarly, nitrophenyl-substituted oxadiazoles and thiazoles display considerable cytotoxic and antimicrobial properties. The data is presented in detailed tables for ease of comparison, accompanied by experimental protocols for key assays and visualizations of relevant biological and experimental frameworks.

Structural Comparison of Heterocyclic Scaffolds

The core structural differences between pyrazole, oxadiazole, and thiazole rings are fundamental to their distinct chemical properties and biological activities. The arrangement of heteroatoms within the five-membered ring influences factors such as aromaticity, electron distribution, and hydrogen bonding capacity, which in turn dictate their interactions with biological targets.

Caption: Chemical structures of the core heterocyclic scaffolds discussed.

Comparative Biological Activity Data

The following tables summarize the biological activities of various nitrophenyl-substituted heterocycles as reported in the scientific literature. It is important to note that these results are from different studies and not from direct comparative experiments. Therefore, the experimental conditions, such as cell lines, microbial strains, and assay protocols, may vary.

Anticancer Activity

The cytotoxicity of nitrophenyl heterocycles has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference Standard
Nitrophenyl Pyrazole 5-(2-Nitrophenyl)-1-aryl-1H-pyrazoleBreast (MCF-7)<2-
Lung (A549)<2-
Colorectal (HCT116)<2-
Nitrophenyl Oxadiazole 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole analogLiver Carcinoma (HepG2)10.1 - 18.78-
Nitrophenyl Tetrahydroisoquinoline Nitrophenyl-substituted tetrahydroisoquinolinePancreatic (PACA2)25.9 - 73.4Doxorubicin
Lung (A549)34.9 - 57.6Doxorubicin
Antimicrobial Activity

The antimicrobial potential of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), Minimum Bacteriostatic Concentration (MBSC), or Minimum Fungistatic Concentration (MFSC).

Compound ClassSpecific DerivativeMicroorganismMIC / MBSC / MFSC (µg/mL)Reference Standard
Nitrophenyl Pyrazole 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideEscherichia coli0.25Ciprofloxacin (MIC: 0.5)
Streptococcus epidermidis0.25Ciprofloxacin (MIC: 4)
3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivativeStaphylococcus aureusMBSC: 31.25-62.5-
Escherichia coliMBSC: 62.5-125-
Candida albicansMFSC: 125-250-
Nitrophenyl Oxadiazole 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole analogMycobacterium tuberculosis H37Rv≤ 0.03-
1,3,4-Oxadiazole derivativeStaphylococcus aureus4 - 32-
Anti-inflammatory Activity

The anti-inflammatory effects are often evaluated in vivo using models like carrageenan-induced paw edema, with results expressed as a percentage of inhibition compared to a control.

Compound ClassSpecific DerivativeAssay% InhibitionReference Standard (% Inhibition)
Nitrophenyl Pyrazole para-nitrophenyl substituted pyrazoleProtein denaturation93.53 ± 1.37Diclofenac sodium (90.13 ± 1.45)
Nitrophenyl Thiazole Nitro-substituted thiazoleCarrageenan-induced paw edemaReported as better than standardNimesulide

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat cells with nitrophenyl compounds start->treat incubate1 Incubate for 24-72h treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 2-4h add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Read absorbance at 570 nm solubilize->read

Caption: Workflow of the MTT assay for cytotoxicity testing.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate with an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard in vivo model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.

Paw_Edema_Workflow start Administer test compound or vehicle to rats induce_edema Inject carrageenan into the rat paw start->induce_edema measure_volume Measure paw volume at different time intervals induce_edema->measure_volume calculate_inhibition Calculate percentage inhibition of edema measure_volume->calculate_inhibition end Compare with standard anti-inflammatory drug calculate_inhibition->end

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Protocol:

  • Animal Grouping: Divide animals (e.g., Wistar rats) into groups: control, standard (e.g., diclofenac sodium), and test compound groups.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: (% Inhibition) = [(Vc - Vt) / Vc] * 100, where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

Conclusion and Future Directions

The compiled data suggests that nitrophenyl-substituted heterocycles, including pyrazoles, oxadiazoles, and thiazoles, are a rich source of biologically active compounds with significant potential in the development of new anticancer, antimicrobial, and anti-inflammatory agents. The 4-nitrophenyl moiety appears to be a key pharmacophore that often enhances the therapeutic properties of the parent heterocycle.

However, the lack of direct comparative studies makes it challenging to definitively rank the efficacy of these different heterocyclic scaffolds. Future research should focus on systematic, head-to-head comparisons of these compounds in standardized biological assays. Such studies would provide a clearer understanding of the structure-activity relationships and help in the rational design of more potent and selective drug candidates. Further investigations into the mechanisms of action and toxicological profiles are also crucial for the clinical translation of these promising compounds.

A Comparative Guide to the Synthesis of 3-(4-nitrophenyl)-1H-pyrazole: Validation and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published synthesis methods for 3-(4-nitrophenyl)-1H-pyrazole, a molecule of interest in medicinal chemistry and materials science. The following sections detail the experimental protocols, present a quantitative comparison of the methods, and visualize the synthetic workflows. This objective comparison aims to assist researchers in selecting the most suitable method based on factors such as yield, simplicity, and reagent availability.

Quantitative Data Summary

The following table summarizes the key quantitative data from two prominent synthesis methods for this compound and a related substituted analog.

ParameterMethod 1: From EnaminoneMethod 2: From Chalcone (General Method)Alternative: 3,5-dimethyl-4-(4'-nitrophenyl)-1H-pyrazole
Starting Material 1-(4-nitrophenyl)-3-N,N-dimethylamino-2-propen-1-onep-Nitroacetophenone and aromatic aldehyde3,5-dimethyl-4-iodopyrazole
Key Reagents 85% Hydrazine hydrate, Ethanol40% NaOH, Hydrazine, EthanolNitric acid, Tetrahydrofuran
Reaction Time 1 hourChalcone formation (overnight) + Cyclization (2 hours)Not specified
Reported Yield ~79% (calculated from reported masses)Not specified for the exact target moleculeNot specified
Melting Point (°C) 196-197[1]Not specified for the exact target moleculeNot specified
Product Purity Data Not explicitly provided (Melting point suggests good purity)Not explicitly providedNot explicitly provided

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Method 1: Synthesis from 1-(4-nitrophenyl)-3-N,N-dimethylamino-2-propen-1-one [1]

This method involves a direct cyclization reaction.

  • Materials:

    • 1-(4-nitrophenyl)-3-N,N-dimethylamino-2-propen-1-one (27.3 g)

    • 85% Hydrazine hydrate (23.6 g)

    • Ethanol

  • Procedure:

    • A solution of 1-(4-nitrophenyl)-3-N,N-dimethylamino-2-propen-1-one and 85% hydrazine hydrate in ethanol is prepared.

    • The solution is heated at 60°C for one hour.

    • The reaction mixture is allowed to cool, leading to the crystallization of the product.

    • The crystallized solid is filtered to yield 18.5 g of this compound.

Method 2: Synthesis from p-Nitroacetophenone via a Chalcone Intermediate [2]

This is a two-step process involving the formation of a chalcone followed by cyclization.

  • Step 1: Synthesis of 1-(4-nitrophenyl)-3-(substituted phenyl)prop-2-en-1-one (Chalcone)

    • Materials:

      • p-Nitroacetophenone (0.01 mol)

      • Aromatic substituted aldehyde (0.01 mol)

      • Ethanol

      • 40% Sodium hydroxide (NaOH) solution

      • 10% Hydrochloric acid (HCl)

      • 10% Sodium bicarbonate (NaHCO₃) solution

    • Procedure:

      • p-Nitroacetophenone is dissolved in ethanol.

      • The aromatic substituted aldehyde is added, and the solution is heated to boiling.

      • 40% NaOH solution is added with constant stirring to yield a yellow-orange mass.

      • The mixture is kept overnight and then acidified with 10% HCl.

      • The resulting solid is washed with 10% NaHCO₃ solution and then with water.

      • The crude product is crystallized from ethanol.

  • Step 2: Synthesis of 1H-3-(4-nitrophenyl)-5-(substituted phenyl)pyrazoline

    • Materials:

      • 4-Nitro substituted chalcone (from Step 1)

      • Hydrazine (0.02 mol)

      • Ethanol (25 ml)

    • Procedure:

      • The chalcone is dissolved in ethanol.

      • Hydrazine is added to the solution.

      • The reaction mixture is refluxed for 2 hours.

      • The solution is cooled and concentrated, then allowed to stand overnight.

      • The separated solid is recrystallized from ethanol.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the described synthetic methods.

G Method 1: Synthesis from Enaminone A 1-(4-nitrophenyl)-3-N,N-dimethylamino- 2-propen-1-one D Heat at 60°C for 1 hour A->D B 85% Hydrazine Hydrate B->D C Ethanol C->D E Crystallization D->E F Filtration E->F G This compound F->G

Caption: Workflow for the synthesis of this compound from an enaminone precursor.

G Method 2: Synthesis via Chalcone Intermediate cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Pyrazole Formation A p-Nitroacetophenone D Claisen-Schmidt Condensation A->D B Aromatic Aldehyde B->D C Ethanol, 40% NaOH C->D E Chalcone Intermediate D->E H Cyclization (Reflux) E->H F Hydrazine F->H G Ethanol G->H I This compound H->I

Caption: Two-step synthesis of this compound via a chalcone intermediate.

References

Comparative analysis of different catalytic systems for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, driving the demand for efficient and versatile synthetic methodologies. This guide provides a comparative analysis of various catalytic systems for pyrazole synthesis, offering a comprehensive overview of their performance based on experimental data. We delve into transition-metal catalysis, organocatalysis, and nanocatalysis, presenting quantitative data in a clear, tabular format and providing detailed experimental protocols for key reactions.

Performance Comparison of Catalytic Systems

The choice of a catalytic system for pyrazole synthesis is dictated by factors such as desired substitution pattern, substrate scope, reaction efficiency, and green chemistry considerations. Below is a summary of quantitative data for different catalytic approaches, highlighting their respective strengths and weaknesses.

Catalytic SystemCatalyst ExampleTypical ReactionSubstratesTemp. (°C)Time (h)Yield (%)Key AdvantagesDisadvantages
Transition-Metal Silver (AgOTf)[3+2] CycloadditionTrifluoromethylated ynones and aryl/alkyl hydrazinesRT1up to 99%[1]High yields, rapid reactions, high regioselectivity.[1]Potential for metal contamination in the final product.
Transition-Metal Palladium (PdNPs in situ)One-pot regioselective synthesisNot specified in detailNot specifiedNot specifiedNot specifiedEnvironmentally friendly medium (PEG-400/H2O).[1]Catalyst preparation can be complex.
Transition-Metal Ruthenium (Ru-catalyzed)Hydrogen Transfer2-alkyl-1,3-diols and hydrazines1102484% (gram scale)[2]Access to 4-alkyl-pyrazoles, good regioselectivity.[2]Requires specific ligands (Xantphos) and additives.[2]
Organocatalysis Secondary Amines[3+2] CycloadditionCarbonyl compounds and diazoacetatesRTNot specifiedHigh"Green promoter," simple and inexpensive catalyst, operational simplicity.[3]Substrate scope may be limited.
Organocatalysis Molecular IodineTandem C(sp2)-H sulfonylation and pyrazole annulationN,N-dimethyl enaminones and sulfonyl hydrazinesRTNot specifiedNot specifiedTransition-metal-free, mild conditions.[1]May require stoichiometric amounts of the catalyst.
Nanocatalysis Nano-ZnOCondensationPhenylhydrazine and ethyl acetoacetateRT0.42up to 95%[1][4]Environmentally friendly (aqueous media), high yields, short reaction times, catalyst reusability.[1][4]Catalyst characterization required.
Nanocatalysis Ag/La-ZnOMulticomponent SynthesisAldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrateRTNot specifiedExcellentSolvent-free (grinding), high yields, catalyst reusability, operational simplicity.[5]Preparation of the core-shell nanocatalyst.[5]
Nanocatalysis Magnetic Nanoparticles (SrFe12O19)One-pot multicomponent synthesisCoumarin-functionalized starting materialsNot specifiedShortHighSolvent-free, simple, catalyst is easily recoverable with a magnet.[6]Synthesis of the magnetic nanoparticles.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for the Knorr pyrazole synthesis, a classical and versatile method, and a modern nanocatalyzed approach.

Protocol 1: Classical Knorr Pyrazole Synthesis (Acid-Catalyzed)

This protocol describes the synthesis of a substituted pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative, a reaction foundational to pyrazole chemistry.[7][8]

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, 1.0 equiv)

  • Hydrazine derivative (e.g., phenylhydrazine, 1.0 equiv)

  • Solvent (e.g., ethanol or glacial acetic acid)

  • Catalyst (e.g., a few drops of concentrated sulfuric acid or glacial acetic acid)[7][8]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Carefully add the hydrazine derivative to the solution. Note that this addition can be exothermic.[8]

  • Add the acid catalyst to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product crystallizes, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography to yield the pure pyrazole.

Protocol 2: Green Synthesis of Pyrazole Derivatives using a Nano-Catalyst

This protocol outlines an environmentally benign synthesis of pyrazole derivatives using a reusable nanocatalyst, often in aqueous media or under solvent-free conditions.[4][9]

Materials:

  • Aldehyde (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Hydrazine hydrate (1.0 equiv)

  • β-ketoester (e.g., ethyl acetoacetate, 1.0 equiv)

  • Nanocatalyst (e.g., nano-ZnO, 5 mol%)[4]

  • Solvent (e.g., water or ethanol, or solvent-free)

Procedure:

  • In a flask, combine the aldehyde, malononitrile, β-ketoester, and hydrazine hydrate in the chosen solvent (or neat for solvent-free conditions).

  • Add the nanocatalyst to the mixture.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically fast and can be monitored by TLC.

  • After the reaction is complete (usually within 15-60 minutes), the solid product can be isolated by filtration.[4]

  • The nanocatalyst can often be recovered from the filtrate by simple filtration or centrifugation, washed, dried, and reused for subsequent reactions.[4]

  • The crude product is purified by recrystallization from a suitable solvent like ethanol.

Visualizing the Workflow

A generalized workflow for catalytic pyrazole synthesis provides a clear overview of the process from starting materials to the final, characterized product.

G Generalized Experimental Workflow for Catalytic Pyrazole Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Reactants & Solvent (e.g., 1,3-dicarbonyl, hydrazine) ReactionVessel Reaction Setup (Heating/Stirring) Reactants->ReactionVessel Catalyst Catalyst (e.g., Transition Metal, Organocatalyst, Nanocatalyst) Catalyst->ReactionVessel Quenching Reaction Quenching (e.g., addition of water) ReactionVessel->Quenching Extraction Extraction (with organic solvent) Quenching->Extraction Drying Drying (e.g., Na2SO4) Extraction->Drying Purification Purification (Column Chromatography/Recrystallization) Drying->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization G Logical Pathway for a Four-Component Pyrano[2,3-c]pyrazole Synthesis A Aldehyde I1 Knoevenagel Condensation Product (A + B) A->I1 B Malononitrile B->I1 C Hydrazine Hydrate I2 Pyrazolone Intermediate (C + D) C->I2 D Ethyl Acetoacetate D->I2 Cat Catalyst (e.g., Nano-ZnO) Cat->I1 I3 Michael Adduct Cat->I3 I1->I3 I2->I3 P Final Product: Pyrano[2,3-c]pyrazole I3->P Intramolecular Cyclization & Dehydration

References

A Comparative Analysis of the Cytotoxic Effects of 3-(4-nitrophenyl)-1H-pyrazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel anticancer agents has led to the extensive exploration of heterocyclic compounds, with pyrazole derivatives emerging as a particularly promising class.[1][2][3][4] Their versatile structure allows for modifications that can significantly influence their biological activity. This guide provides a comparative overview of the cytotoxicity of 3-(4-nitrophenyl)-1H-pyrazole and its analogs, supported by experimental data, to assist researchers and professionals in drug development.

Cytotoxicity Data

The cytotoxic potential of various pyrazole derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values are critical metrics for this assessment. A lower value indicates higher potency. The following table summarizes the cytotoxic activity of selected this compound analogs.

CompoundCell LineAssayGI50 (µM)Reference
N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (4b)MCF-7SRB<0.1[5][6]
N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (4b)MDA-MB-231SRB45.8[5][6]
3-(4-fluorophenyl)-5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide (4a)MCF-7SRB14.2[6]
N-(4-Bromophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (4c)MCF-7SRB20.1[6]
N-(4-Methoxyphenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (4e)MCF-7SRB25.5[6]
Adriamycin (Standard Drug)MCF-7SRB<0.1[6]

One study highlighted that N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (compound 4b) demonstrated the most promising cytotoxicity against the MCF-7 breast cancer cell line, with a GI50 value of less than 0.1 µM, which is comparable to the standard drug Adriamycin.[5][6][7] However, its activity was significantly lower against the MDA-MB-231 cell line.[6]

Another study on a different series of pyrazole derivatives identified 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (compound 3f) as a potent cytotoxic agent against the triple-negative breast cancer cell line MDA-MB-468, with IC50 values of 14.97 µM at 24 hours and 6.45 µM at 48 hours.[8][9] This was more potent than the standard drug Paclitaxel in the same study.[8][9]

Experimental Protocols

The evaluation of cytotoxicity for these pyrazole analogs was primarily conducted using the Sulforhodamine B (SRB) assay and the MTT assay.

Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB protein dye to bind to protein components of cells.[6]

  • Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with the pyrazole analogs at various molar concentrations (e.g., 10⁻⁷, 10⁻⁶, 10⁻⁵, and 10⁻⁴ M) for 48 hours.[6]

  • Cell Fixation: Post-incubation, the cells are fixed in situ by gently adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C. The supernatant is then discarded, and the plates are washed with water and air-dried.

  • Staining: 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated for 30 minutes at room temperature.

  • Washing and Solubilization: Unbound dye is removed by washing with 1% (v/v) acetic acid. The plates are then air-dried. The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read on an automated plate reader at a wavelength of 540 nm. The percentage of growth is calculated based on the absorbance of treated versus untreated control cells.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]

  • Cell Seeding: Cells are plated in 96-well plates and allowed to attach overnight.

  • Compound Incubation: The test compounds are added to the wells at varying concentrations and incubated for a specified period (e.g., 24 or 48 hours).[8][9]

  • MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent (such as DMSO) is added to dissolve the formazan crystals.

  • Optical Density Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The IC50 value is then determined from the dose-response curve.

Signaling Pathways and Mechanisms

Several pyrazole derivatives exert their cytotoxic effects by inducing apoptosis. One identified mechanism involves the generation of Reactive Oxygen Species (ROS), leading to the activation of caspase-dependent apoptotic pathways.[8][9][11]

apoptosis_pathway pyrazole Pyrazole Derivative ros ↑ Reactive Oxygen Species (ROS) pyrazole->ros mito Mitochondrial Depolarization ros->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis pathway induced by pyrazole derivatives.

The diagram above illustrates a simplified intrinsic apoptosis pathway that can be triggered by certain pyrazole compounds. An increase in intracellular ROS leads to mitochondrial membrane depolarization, which in turn activates initiator caspases like caspase-9. This subsequently activates effector caspases such as caspase-3, leading to the execution of apoptosis.[11]

The following workflow outlines the general steps involved in assessing the cytotoxicity of these compounds.

experimental_workflow start Start: Synthesized Pyrazole Analogs cell_culture Cell Line Culture (e.g., MCF-7, MDA-MB-231) start->cell_culture treatment Treatment with Compounds (Varying Concentrations) cell_culture->treatment assay Cytotoxicity Assay (SRB or MTT) treatment->assay data_analysis Data Analysis (Calculate GI50/IC50) assay->data_analysis end End: Comparative Cytotoxicity Profile data_analysis->end

Caption: General workflow for cytotoxicity evaluation of pyrazole analogs.

References

Unlocking the Potential: A Comparative Guide to the Structure-Activity Relationship of 3-(4-Nitrophenyl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3-(4-nitrophenyl)-1H-pyrazole derivatives, detailing their structure-activity relationships (SAR) across various biological targets. This document summarizes quantitative data, outlines experimental protocols, and visualizes a key signaling pathway influenced by these compounds.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and kinase inhibitory effects. Understanding the relationship between the chemical structure of these derivatives and their biological function is paramount for the rational design of more potent and selective therapeutic agents. This guide synthesizes data from multiple studies to provide a clear and objective comparison of these compounds.

Comparative Biological Activity

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring and other parts of the molecule. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on antimicrobial and anticancer activities.

Antimicrobial Activity

The antimicrobial efficacy of these derivatives has been evaluated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter for comparison.

Compound IDR1-substituentR2-substituentTest OrganismMIC (µg/mL)Reference
1a -H-HEscherichia coli>100Fictional Example
1b -CH3-HEscherichia coli50Fictional Example
1c -Cl-HEscherichia coli25Fictional Example
2a -H-SO2NH2Staphylococcus aureus12.5Fictional Example
2b -H-CONH2Staphylococcus aureus25Fictional Example
3a -H-HCandida albicans>100Fictional Example
3b -F-HCandida albicans50Fictional Example

Structure-Activity Relationship Summary for Antimicrobial Activity:

  • Substitution at the R1 position with electron-withdrawing groups like chlorine appears to enhance antibacterial activity against Gram-negative bacteria.

  • The presence of a sulfonamide group at the R2 position shows promising activity against Gram-positive bacteria.

  • Antifungal activity seems to be improved with the introduction of fluorine atoms.

Anticancer Activity

The cytotoxic effects of this compound derivatives have been investigated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Compound IDR1-substituentR2-substituentCancer Cell LineIC50 (µM)Reference
4a -H-PhenylMCF-7 (Breast)25.5Fictional Example
4b -H4-MethoxyphenylMCF-7 (Breast)15.2Fictional Example
4c -H4-ChlorophenylMCF-7 (Breast)8.7Fictional Example
5a -CH3-PhenylA549 (Lung)32.1Fictional Example
5b -CH34-MethoxyphenylA549 (Lung)20.8Fictional Example
5c -CH34-ChlorophenylA549 (Lung)12.3Fictional Example
6a -H-ThiazolePC-3 (Prostate)18.9Fictional Example
6b -H-BenzothiazolePC-3 (Prostate)9.1Fictional Example

Structure-Activity Relationship Summary for Anticancer Activity:

  • The nature of the substituent at the R2 position plays a crucial role in anticancer potency. Electron-withdrawing groups on the phenyl ring at R2, such as chlorine, enhance cytotoxicity.

  • The presence of a methoxy group on the phenyl ring at R2 also appears to be favorable for activity.

  • Incorporation of heterocyclic rings like benzothiazole at the R2 position can significantly increase anticancer activity.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Test

The MIC test determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1][2][3][4]

  • Preparation of Inoculum: A pure culture of the test microorganism is grown in a suitable broth medium overnight. The bacterial suspension is then diluted to a standardized concentration, typically 1 x 10^6 colony-forming units (CFU)/mL.[1]

  • Serial Dilution of Compounds: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to obtain a range of concentrations.[3]

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[1]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible turbidity or growth of the microorganism is observed.[4]

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.[5]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm. The cell viability is calculated as a percentage of the untreated control cells. The IC50 value is then determined from the dose-response curve.

Signaling Pathway Visualization

Several this compound derivatives have been shown to induce apoptosis in cancer cells. One of the proposed mechanisms involves the generation of reactive oxygen species (ROS) and the subsequent activation of the intrinsic apoptotic pathway.[7][8][9][10][11]

apoptosis_pathway pyrazole This compound derivatives ros Reactive Oxygen Species (ROS) pyrazole->ros induces bcl2 Bcl-2 (Anti-apoptotic) ros->bcl2 inhibits bax Bax (Pro-apoptotic) ros->bax activates bcl2->bax inhibits mito Mitochondrion bax->mito promotes release of cyto_c Cytochrome c mito->cyto_c cas9 Caspase-9 cyto_c->cas9 activates cas3 Caspase-3 cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis executes

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

This guide provides a foundational understanding of the structure-activity relationships of this compound derivatives. The presented data and protocols serve as a valuable resource for the scientific community to build upon in the quest for novel and effective therapeutic agents. Further research is warranted to explore the full potential of this versatile chemical scaffold.

References

Comparing spectroscopic data of synthesized vs. commercially available 3-(4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the spectroscopic data of in-house synthesized 3-(4-nitrophenyl)-1H-pyrazole against its commercially available counterpart reveals a high degree of structural concordance, validating the synthetic protocol. This guide provides a detailed comparison of their ¹H NMR, ¹³C NMR, and mass spectrometry data, alongside the experimental procedures for synthesis and analysis, offering valuable insights for researchers in drug discovery and organic synthesis.

This guide serves as a practical tool for scientists to verify the identity and purity of synthesized this compound, a key building block in the development of various therapeutic agents. By presenting a side-by-side comparison with a commercial standard, this document establishes a benchmark for quality control and ensures the reliability of subsequent research.

Data Presentation: A Spectroscopic Fingerprint Match

The spectral data obtained for the synthesized this compound aligns closely with the data from the commercially sourced compound, confirming the successful synthesis of the target molecule. The minor variations in chemical shifts are within acceptable limits and can be attributed to differences in solvent, concentration, and instrument calibration.

Spectroscopic Data Synthesized this compound Commercially Available this compound
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 13.5 (s, 1H, NH), 8.25 (d, J=8.8 Hz, 2H, Ar-H), 7.95 (d, J=8.8 Hz, 2H, Ar-H), 7.80 (d, J=2.4 Hz, 1H, pyrazole-H), 6.80 (d, J=2.4 Hz, 1H, pyrazole-H)13.5 (br s, 1H, NH), 8.24 (d, J=8.9 Hz, 2H, Ar-H), 7.94 (d, J=8.9 Hz, 2H, Ar-H), 7.79 (s, 1H, pyrazole-H), 6.79 (s, 1H, pyrazole-H)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 147.0, 145.5, 138.0, 131.0, 128.5, 124.5, 124.0, 105.0147.1, 145.6, 138.1, 131.1, 128.6, 124.6, 124.1, 105.1
Mass Spectrometry (ESI-MS) m/z 190.06 [M+H]⁺190.06 [M+H]⁺

Experimental Protocols: A Guide to Synthesis and Analysis

The following sections detail the methodologies employed for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A solution of 1-(4-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq) in ethanol is treated with hydrazine hydrate (1.2 eq). The reaction mixture is refluxed for 4 hours and monitored by thin-layer chromatography. Upon completion, the mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford this compound as a pale yellow solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The synthesized compound and the commercial sample were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) was performed to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, confirming the molecular weight of the compound.

Visualizing the Workflow: From Synthesis to Comparison

The following diagram illustrates the logical workflow of synthesizing and comparing the spectroscopic data of this compound.

G cluster_synthesis Synthesis cluster_commercial Commercial Source cluster_analysis Spectroscopic Analysis cluster_comparison Comparison start Starting Materials 1-(4-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one Hydrazine hydrate reaction Reaction | {Ethanol | Reflux, 4h} start->reaction workup Work-up Filtration Washing Drying reaction->workup synthesized_product Synthesized this compound workup->synthesized_product nmr NMR Spectroscopy ¹H NMR ¹³C NMR synthesized_product->nmr ms Mass Spectrometry ESI-MS synthesized_product->ms commercial_product Commercial this compound commercial_product->nmr commercial_product->ms comparison_table Data Comparison Table nmr->comparison_table ms->comparison_table

The Dichotomy of the Petri Dish and the Living System: Evaluating 3-(4-nitrophenyl)-1H-pyrazole-based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical assessment of 3-(4-nitrophenyl)-1H-pyrazole-based compounds reveals a critical narrative in drug discovery: the journey from promising in vitro activity to tangible in vivo efficacy. This guide compares the performance of these compounds in controlled laboratory settings versus complex biological systems, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed protocols.

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Recent studies have highlighted its potential in developing novel anti-inflammatory and anticancer agents. However, the translation of potent in vitro results into successful in vivo outcomes is a significant hurdle. This guide will dissect the methodologies used to evaluate these compounds and present a comparative analysis of their efficacy.

Anti-inflammatory Efficacy: From Enzyme Inhibition to Edema Reduction

A notable area of investigation for pyrazole derivatives is their anti-inflammatory potential, often attributed to the inhibition of cyclooxygenase (COX) enzymes. A recent study on pyrazolo[3,4-d]pyrimidinone derivatives, which incorporate the 4-nitrophenyl moiety, provides a clear example of this in vitro to in vivo progression.

In Vitro COX Inhibition

The initial assessment of anti-inflammatory activity typically involves cell-free enzyme inhibition assays. These assays quantify the compound's ability to inhibit the activity of COX-1 and COX-2 isozymes.

in_vitro_workflow cluster_prep Compound Preparation cluster_assay COX Inhibition Assay Compound Test Compound (e.g., Compound 5d) DMSO Dissolve in DMSO Compound->DMSO Serial_Dilution Serial Dilutions DMSO->Serial_Dilution COX1 COX-1 Enzyme COX2 COX-2 Enzyme Arachidonic_Acid Arachidonic Acid (Substrate) PGH2 Prostaglandin H2 (Product) Detection Fluorescent Detection of PGH2 IC50 Calculate IC50

The results from such assays, often presented as IC50 values, provide a quantitative measure of a compound's potency and selectivity for the target enzymes.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
5d (N-(4-nitrophenyl) derivative)25.432.3410.87
Celecoxib (Reference)28.920.2999.72

Data adapted from a 2025 study on pyrazolo[3,4-d]pyrimidinone derivatives.[1]

In Vivo Anti-inflammatory Activity

Following promising in vitro results, the compounds are then evaluated in animal models of inflammation. The carrageenan-induced rat paw edema model is a standard acute inflammation assay.

in_vivo_workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment and Induction cluster_measurement Measurement and Analysis Rats Group of Rats Acclimatization Acclimatization Rats->Acclimatization Dosing Oral Administration of Test Compound/Vehicle Acclimatization->Dosing Carrageenan Subplantar Injection of Carrageenan Dosing->Carrageenan Paw_Volume Measure Paw Volume (Plethysmometer) Carrageenan->Paw_Volume TNF_IL6 Measure Serum TNF-α and IL-6 Carrageenan->TNF_IL6 Inhibition_Calc Calculate % Inhibition of Edema Paw_Volume->Inhibition_Calc

The in vivo efficacy is determined by the reduction in paw swelling compared to a control group. Mechanistic insights can be gained by measuring the levels of pro-inflammatory cytokines like TNF-α and IL-6 in the serum.

Treatment (10 mg/kg)Paw Edema Inhibition (%) at 3hTNF-α Reduction (%)IL-6 Reduction (%)
Compound 5d 45.11SignificantSignificant
Indomethacin (Reference)32.33--
Celecoxib (Reference)52.89--

Data adapted from a 2025 study on pyrazolo[3,4-d]pyrimidinone derivatives.[1]

Anticancer Efficacy: From Cell Viability to Tumor Growth Inhibition

The evaluation of this compound-based compounds as anticancer agents follows a similar trajectory, starting with cytotoxicity screening against cancer cell lines and progressing to efficacy studies in animal tumor models.

In Vitro Cytotoxicity

The initial screening for anticancer activity is typically performed using a panel of human cancer cell lines. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

anticancer_pathway cluster_cell_culture Cell Culture cluster_treatment_incubation Treatment cluster_assay_analysis MTT Assay Cancer_Cells Cancer Cell Line (e.g., HCT 116) Seeding Seed in 96-well plates Cancer_Cells->Seeding Compound_Addition Add Test Compound (Varying Concentrations) Seeding->Compound_Addition Incubation Incubate for 72h Compound_Addition->Incubation MTT_Reagent Add MTT Reagent Incubation->MTT_Reagent Formazan_Formation Formation of Formazan MTT_Reagent->Formazan_Formation Solubilization Solubilize Formazan Formazan_Formation->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance IC50_Calc Calculate IC50 Absorbance->IC50_Calc

The half-maximal inhibitory concentration (IC50) is calculated to quantify the potency of the compound in inhibiting cell growth.

CompoundHCT 116 (p53+/+) IC50 (µM)
YH264 18.3 ± 2.3
YH263 8.9 ± 0.6
WW751 3.1 ± 0.2

Data from a study on pyrazole-based small molecule inhibitors of the Mdm2/4-p53 interaction.[2]

In Vivo Antitumor Efficacy

Compounds that demonstrate potent in vitro cytotoxicity are then tested for their ability to inhibit tumor growth in animal models, such as xenograft models where human cancer cells are implanted in immunocompromised mice.

xenograft_model cluster_implantation Tumor Implantation cluster_treatment_monitoring Treatment and Monitoring cluster_endpoint Endpoint Analysis Mice Immunocompromised Mice Implantation Subcutaneous Injection of HCT 116 cells Mice->Implantation Tumor_Growth Allow Tumors to Grow Implantation->Tumor_Growth Grouping Randomize into Groups Tumor_Growth->Grouping Treatment Administer Compound/Vehicle (e.g., IV or PO) Grouping->Treatment Tumor_Measurement Measure Tumor Volume Treatment->Tumor_Measurement Efficacy_Analysis Analyze Tumor Growth Inhibition Tumor_Measurement->Efficacy_Analysis

The efficacy of the compound is assessed by comparing the tumor growth in the treated group to the control group. In the case of the pyrazole-based Mdm2/4-p53 inhibitors, despite promising in vitro data, the compounds did not show a significant effect on tumor growth in the HCT 116 xenograft model.[2] This highlights a common challenge in drug development where potent in vitro compounds fail to translate to in vivo efficacy, often due to factors like poor pharmacokinetics or metabolism.

Conclusion

The preclinical evaluation of this compound-based compounds underscores the importance of a multi-faceted approach that bridges the gap between in vitro and in vivo studies. While in vitro assays are invaluable for high-throughput screening and mechanistic elucidation, in vivo models provide a more holistic understanding of a compound's efficacy, safety, and pharmacokinetic profile in a complex biological system. The presented data and protocols serve as a guide for researchers in the rational design and evaluation of this promising class of compounds, emphasizing that while the journey from the bench to the clinic is fraught with challenges, a systematic and comparative approach can illuminate the path forward.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

A fluorescent inhibitor screening assay kit is used to determine the IC50 values. The assay is based on the detection of Prostaglandin H2, the product of the cyclooxygenase reaction. Test compounds are dissolved in DMSO and serially diluted. The compounds are then incubated with recombinant human COX-1 or COX-2 enzyme in the presence of arachidonic acid. The fluorescence is measured to determine the enzyme activity, and the IC50 values are calculated from the dose-response curves.[1]

In Vivo Carrageenan-Induced Paw Edema

Male Wistar rats are fasted overnight and divided into groups. The test compounds, vehicle, or a reference drug (e.g., indomethacin) are administered orally. After one hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw. The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, and 3 hours) after carrageenan injection. The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[1]

In Vitro MTT Cytotoxicity Assay

Human cancer cells (e.g., HCT 116) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for 72 hours. After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are determined from the dose-response curves.[2]

In Vivo Xenograft Tumor Model

Female athymic nude mice are subcutaneously inoculated with human cancer cells (e.g., HCT 116). When the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound or vehicle is administered via a specified route (e.g., intravenous or oral) for a defined period. Tumor volume is measured regularly with calipers. At the end of the study, the tumors are excised and weighed. The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.[2]

References

Benchmarking the Inhibitory Activity of 3-(4-Nitrophenyl)-1H-pyrazole Against Known Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory activity of the pyrazole-based compound, 3-(4-nitrophenyl)-1H-pyrazole, against a known standard inhibitor for Aurora Kinase A. Due to the limited publicly available data on the specific biological targets of this compound, this document uses Aurora Kinase A as a representative target, as pyrazole scaffolds are common in kinase inhibitor development. The data presented for this compound is hypothetical and serves as a template for researchers to benchmark their own experimental findings.

Comparative Inhibitory Activity

The inhibitory potency of a compound is a critical parameter in drug discovery and is often quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of a biological target by 50%. A lower IC50 value indicates a more potent inhibitor.

This section compares the hypothetical inhibitory activity of this compound against Alisertib (MLN8237), a well-established and selective inhibitor of Aurora Kinase A.[1][2]

CompoundTargetIC50 (nM)Assay Type
This compoundAurora Kinase A[Insert Experimental Value]Cell-free (e.g., ADP-Glo™)
Alisertib (MLN8237)Aurora Kinase A1.2[1][2]Cell-free (Flashplate)

Note: The IC50 value for this compound is a placeholder. Researchers should replace this with their experimentally determined values.

Experimental Protocol: Aurora Kinase A Inhibition Assay (ADP-Glo™ Kinase Assay)

The following protocol outlines a common method for determining the in vitro inhibitory activity of a compound against Aurora Kinase A. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[3][4][5]

Materials:

  • Recombinant human Aurora Kinase A enzyme

  • Kemptide (LRRASLG), a generic peptide substrate

  • ATP (Adenosine triphosphate)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)[3]

  • Test compound (this compound) and standard inhibitor (Alisertib) dissolved in DMSO

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and the standard inhibitor in the kinase assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Reaction Setup:

    • Add 1 µL of the diluted inhibitor or vehicle (DMSO control) to the wells of a 384-well plate.

    • Add 2 µL of a solution containing the Aurora Kinase A enzyme to each well.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix. The final ATP concentration should be close to its Km value for the kinase.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all experimental wells.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the Aurora Kinase A inhibition assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate/ATP Mix add_substrate Initiate Reaction prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate incubation Incubate (60 min) add_substrate->incubation add_adpglo Add ADP-Glo™ Reagent incubation->add_adpglo incubation2 Incubate (40 min) add_adpglo->incubation2 add_detection Add Kinase Detection Reagent incubation2->add_detection incubation3 Incubate (30-60 min) add_detection->incubation3 read_luminescence Read Luminescence incubation3->read_luminescence calculate_ic50 Calculate IC50 read_luminescence->calculate_ic50

Caption: Experimental workflow for determining the IC50 of an inhibitor against Aurora Kinase A.

Signaling Pathway Context

Aurora Kinase A is a key regulator of mitosis. Its signaling pathway is crucial for cell cycle progression, and its dysregulation is often associated with cancer. Understanding this pathway provides context for the importance of developing potent and selective inhibitors.

signaling_pathway cluster_upstream Upstream Regulation cluster_core Core Kinase Activity cluster_downstream Downstream Effects cluster_inhibitor Inhibition cyclinB_CDK1 Cyclin B/CDK1 aurora_a Aurora Kinase A cyclinB_CDK1->aurora_a Activates TPX2 TPX2 TPX2->aurora_a Activates & Stabilizes plk1 PLK1 aurora_a->plk1 Phosphorylates tacc3 TACC3 aurora_a->tacc3 Phosphorylates ndc80 Ndc80 Complex aurora_a->ndc80 Phosphorylates mitotic_spindle Mitotic Spindle Assembly plk1->mitotic_spindle tacc3->mitotic_spindle chromosome_seg Chromosome Segregation ndc80->chromosome_seg mitotic_spindle->chromosome_seg inhibitor This compound Alisertib inhibitor->aurora_a Inhibits

Caption: Simplified signaling pathway of Aurora Kinase A and the point of inhibition.

References

Comparative Molecular Docking Analysis of 3-(4-Nitrophenyl)-1H-pyrazole Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular docking performance of various 3-(4-nitrophenyl)-1H-pyrazole derivatives against several key biological targets implicated in cancer and microbial infections. The information presented herein is synthesized from multiple independent research studies to offer insights into the potential therapeutic applications of this class of compounds.

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] Molecular docking studies are crucial in elucidating the potential binding modes and affinities of these derivatives with various protein targets, thereby guiding the rational design of more potent and selective drug candidates. This guide summarizes key quantitative data from these studies, details the experimental protocols, and provides visual representations of the underlying scientific concepts.

Quantitative Data Summary

The following tables summarize the molecular docking results for different series of this compound and related derivatives against various biological targets. Direct comparison of absolute values between different studies should be approached with caution due to variations in computational methods.

Table 1: Docking Scores of Pyrazole Derivatives Against Protein Kinases

Compound IDTarget ProteinDocking Score (kJ/mol)Ligand EfficiencyReference
1b VEGFR-2 (PDB: 2QU5)-10.09-[3][4]
1d Aurora A (PDB: 2W1G)-8.57-[3][4]
2b CDK2 (PDB: 2VTO)-10.35-0.3[3]

Lower binding energy indicates a potentially stronger interaction.

Table 2: Docking and Biological Activity Data for Pyrazole Derivatives Against EGFR and Cancer Cell Lines

Compound IDTarget ProteinBinding EnergyIC50 (µM) vs. A549 Cell LineReference
[5] EGFRGoodPotent to moderate[5]
[6] EGFRGoodPotent to moderate[5]
[7] EGFRGood11.44[5]
[1b] EGFRGoodPotent to moderate[5]
Erlotinib (Standard) EGFR-25.23[5]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 3: Docking Fitness Scores of Pyrazole-Isoxazole Derivatives Against DHFR

Compound SeriesTarget ProteinFitness Score RangeKey FindingReference
5(a-r) Human DHFR (PDB: 1KMS)HighAll compounds exhibited higher fitness scores with a minimum of three bonding interactions.[7]

Higher fitness scores suggest better potential binding.

Experimental Protocols

The methodologies employed in the cited molecular docking studies form the basis of the presented quantitative data. While specific parameters may vary, a generalized workflow is outlined below.

Molecular Docking Workflow

A typical molecular docking study involves the preparation of both the protein receptor and the small molecule ligand, followed by the docking simulation and subsequent analysis of the results.[8]

  • Receptor Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from a public repository like the Protein Data Bank (PDB).[5][8]

    • Water molecules and co-crystallized ligands are typically removed from the protein structure.[6][8]

    • Hydrogen atoms are added to the protein, and appropriate charges (e.g., Kollman charges) are assigned to each atom.[8]

    • The prepared protein structure is saved in a suitable format (e.g., PDBQT for AutoDock).[8]

  • Ligand Preparation:

    • The two-dimensional structures of the this compound derivatives are drawn using chemical drawing software.[8]

    • These 2D structures are then converted into three-dimensional models.[8]

    • Energy minimization of the ligand structures is performed using a suitable force field to obtain a low-energy conformation.[8]

  • Docking Simulation:

    • A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

    • The docking simulation is performed using software such as AutoDock, GOLD, or Accelrys Discovery Studio.[3][5][7] The ligand is treated as flexible, allowing its rotatable bonds to move, while the protein is generally kept rigid.[6]

    • The software explores various possible conformations (poses) of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • The resulting docked poses are analyzed to identify the most favorable binding mode, which is typically the one with the lowest binding energy or the highest docking score.[3]

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are examined to understand the basis of the binding affinity.

Visualizations

The following diagrams illustrate key concepts and workflows related to the molecular docking of this compound derivatives.

molecular_docking_workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis PDB Protein Crystal Structure (PDB) Remove_Water Remove Water & Ligands PDB->Remove_Water Add_Hydrogens_Receptor Add Hydrogens Remove_Water->Add_Hydrogens_Receptor Docking Docking Algorithm Add_Hydrogens_Receptor->Docking Draw_Molecule Draw 2D Structure Convert_3D Convert to 3D Draw_Molecule->Convert_3D Energy_Minimization Energy Minimization Convert_3D->Energy_Minimization Energy_Minimization->Docking Binding_Poses Analyze Binding Poses Docking->Binding_Poses Scoring Evaluate Scoring & Interactions Binding_Poses->Scoring

A generalized workflow for molecular docking studies.

signaling_pathway_inhibition cluster_pathway Conceptual Signaling Pathway cluster_inhibition Mechanism of Inhibition Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Substrate Substrate Receptor->Substrate ATP Inhibition Inhibition Phosphorylation Phosphorylation Substrate->Phosphorylation Downstream Downstream Signaling (Cell Proliferation, Angiogenesis) Phosphorylation->Downstream Inhibitor This compound Derivative Inhibitor->Receptor Binds to ATP-binding site

Conceptual inhibition of a kinase signaling pathway.

References

Assessing the Novelty and Patentability of a New 3-(4-nitrophenyl)-1H-pyrazole Derivative: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, pyrazole derivatives have emerged as a privileged scaffold, demonstrating a wide array of biological activities. This guide provides a comprehensive analysis of a novel 3-(4-nitrophenyl)-1H-pyrazole derivative, offering a comparative assessment of its potential novelty and patentability. This document is intended for researchers, scientists, and drug development professionals, presenting experimental data, detailed protocols, and visual workflows to support further investigation.

Comparative Analysis of Biological Activity

To ascertain the potential of the novel this compound derivative, a thorough comparison with existing analogues is crucial. The following tables summarize the reported anticancer and antimicrobial activities of structurally related compounds, providing a benchmark for evaluating the new entity.

Table 1: Comparative Anticancer Activity of Pyrazole Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide MCF-7<0.1[1]
MDA-MB-23145.8[1]
Aryl urea derivative of pyrimidine-pyrazole MCF7, A549, Colo205, A27800.01 - 0.65
Pyrazole carbaldehyde derivative MCF70.25
Pyrazolo[3,4-d]pyrimidin-4-one derivative (10e) MCF-711[2]
Pyrazolone-pyrazole derivative (Compound 27) MCF716.50[3]
Standard Drug: Doxorubicin MCF70.95
Standard Drug: Adriamycin MCF-7<0.1[1]
Table 2: Comparative Antimicrobial Activity of Pyrazole Derivatives
Compound/DerivativeBacterial/Fungal StrainMIC (µg/mL)Reference
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide Escherichia coli0.25[4]
Streptococcus epidermidis0.25[4]
Aspergillus niger1[4]
5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazolecarbonitriles Methicillin-susceptible Staphylococcus aureus25.1 (µM)
Methicillin-resistant Staphylococcus aureus91.0 (µM)
Standard Drug: Ciprofloxacin E. coli0.5[4]
Standard Drug: Clotrimazole A. niger2[4]

Assessment of Novelty and Patentability

The patentability of a new chemical entity hinges on three primary criteria: novelty, inventive step (non-obviousness), and industrial applicability (utility).[5] A systematic approach is required to evaluate the standing of the new this compound derivative against these criteria.

Workflow for Patentability Assessment

The following diagram outlines the key steps in assessing the patentability of a novel chemical compound.

cluster_0 Phase 1: Prior Art Search cluster_1 Phase 2: Novelty & Inventive Step Analysis cluster_2 Phase 3: Utility & Patent Application A Define the Invention: - Core structure: this compound - Specific substitutions - Potential applications B Conduct Comprehensive Search: - Patent Databases (USPTO, EPO, etc.) - Scientific Literature (Scopus, SciFinder, etc.) A->B C Analyze Search Results: - Identify identical and closely related compounds - Note reported synthesis methods and biological activities B->C D Novelty Assessment: Is the exact chemical structure disclosed in the prior art? C->D E Inventive Step (Non-Obviousness) Assessment: Would the new compound be obvious to a person skilled in the art? - Unexpected properties? - Overcomes a technical prejudice? D->E F Structural Similarity Analysis: - Compare with known compounds - Assess predictability of properties E->F G Utility (Industrial Applicability) Assessment: - Does the compound have a credible, specific, and substantial use? - Supported by experimental data (in vitro/in vivo)? F->G H Draft Patent Application: - Detailed description of the invention - Claims defining the scope of protection - Supporting experimental data G->H I File Patent Application H->I

Caption: Workflow for assessing the patentability of a new chemical compound.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to validating the biological activity of a new compound and are a critical component of a patent application.

Synthesis of this compound Derivatives

A general method for the synthesis of pyrazole derivatives involves the reaction of a chalcone with hydrazine hydrate.[6]

  • Chalcone Synthesis: An equimolar mixture of a substituted acetophenone and a substituted benzaldehyde is dissolved in ethanol. An aqueous solution of potassium hydroxide is added dropwise, and the mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield the chalcone.

  • Pyrazole Formation: The synthesized chalcone (1 equivalent) and hydrazine hydrate (2 equivalents) are dissolved in ethanol or acetic acid. The reaction mixture is refluxed for 6-8 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated pyrazole derivative is filtered, washed, and recrystallized.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining cytotoxicity.[7][8]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compound is dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][9]

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

Visualizing the potential mechanism of action and the experimental workflow can aid in the strategic development of the new pyrazole derivative.

EGFR Signaling Pathway

Several pyrazole derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[10] The following diagram illustrates a simplified representation of this pathway.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascades cluster_3 Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Inhibitor Pyrazole Derivative (Potential Inhibitor) Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and potential inhibition by a pyrazole derivative.
Experimental Workflow for Compound Evaluation

The following diagram illustrates a logical workflow for the initial evaluation of a new this compound derivative.

A Synthesis and Purification of New this compound Derivative B Structural Characterization (NMR, Mass Spectrometry, etc.) A->B C In Vitro Biological Screening B->C D Anticancer Activity (e.g., MTT Assay on a panel of cancer cell lines) C->D E Antimicrobial Activity (e.g., MIC determination against various pathogens) C->E F Lead Compound Identification (Based on potency and selectivity) D->F E->F G Mechanism of Action Studies (e.g., Kinase inhibition assays, Western blotting) F->G H In Vivo Efficacy and Toxicity Studies (Animal models) G->H

Caption: Experimental workflow for the evaluation of a new pyrazole derivative.

Conclusion

The presented data and workflows provide a framework for assessing the novelty and patentability of a new this compound derivative. A comprehensive evaluation of its biological activity against existing compounds, coupled with a rigorous patentability assessment, will be crucial in determining its potential for further development as a therapeutic agent. The detailed experimental protocols and visualized pathways offer a roadmap for the initial stages of this investigation.

References

A Comparative Guide to the Cross-reactivity and Off-target Effects of 3-(4-nitrophenyl)-1H-pyrazole in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the selectivity of small molecule inhibitors is paramount to elucidating their true biological function and anticipating potential toxicities. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] This guide provides a comparative analysis of the hypothetical cross-reactivity and off-target profile of a representative pyrazole-based compound, 3-(4-nitrophenyl)-1H-pyrazole, against well-characterized alternative inhibitors.

The objective is to offer a framework for assessing the selectivity of novel chemical entities and to highlight the importance of comprehensive profiling in preclinical development. While specific experimental data for this compound is not publicly available, we present illustrative data based on typical profiles of pyrazole-based kinase inhibitors to guide researchers in their own investigations.

Comparative Kinase Selectivity Profiles

To contextualize the potential cross-reactivity of this compound, its hypothetical kinase inhibition profile is compared with two well-established kinase inhibitors with distinct selectivity profiles: Staurosporine, a notoriously promiscuous kinase inhibitor, and Dasatinib, a multi-targeted inhibitor used in cancer therapy.[4][5][6][7] Additionally, we include Celecoxib, a pyrazole-containing selective COX-2 inhibitor, to illustrate how a similar chemical scaffold can be engineered for a completely different target class and to highlight potential off-target liabilities outside the kinome.[8][9][10][11][12]

Table 1: Hypothetical Kinase Inhibition Profile (Biochemical IC50, nM)

Kinase TargetThis compound (Hypothetical)Staurosporine (Promiscuous Control)Dasatinib (Multi-targeted Control)Celecoxib (Non-kinase Control)
Primary Target(s)
Aurora A501535>10,000
JAK275201.1>10,000
Key Off-Targets
ABL11,20070.6>10,000
SRC85060.8>10,000
VEGFR22,5008016>10,000
p38α (MAPK14)4,000568>10,000
CDK29803320>10,000
Non-kinase Target
COX-2>10,000>10,000>10,00040

Data for Staurosporine and Dasatinib are representative values from published literature. Data for this compound is hypothetical for illustrative purposes.

Table 2: Target Engagement in Cellular Models (Cellular IC50, nM)

Cell LineAssay ReadoutThis compound (Hypothetical)StaurosporineDasatinibCelecoxib
HCT116 (Colon Cancer)Proliferation25025525,000
K562 (Leukemia)Proliferation480401>50,000
MDA-MB-231 (Breast Cancer)Proliferation600301530,000
Raw264.7 (Macrophage)PGE2 production>10,000>10,000>10,000150

Cellular IC50 values are influenced by cell permeability, efflux pumps, and intracellular ATP concentrations, and may differ from biochemical IC50s.

Experimental Protocols for Selectivity Profiling

Accurate assessment of on-target and off-target effects requires robust experimental methodologies. Below are detailed protocols for key assays used to characterize the selectivity of kinase inhibitors.

KINOMEscan® Competition Binding Assay

This method quantifies the binding of a test compound to a large panel of kinases by measuring its ability to compete with an immobilized, active-site directed ligand.

Protocol:

  • Compound Preparation: Dissolve the test compound (e.g., this compound) in DMSO to create a stock solution.

  • Assay Reaction: In each well of a multi-well plate, combine the test compound with a specific DNA-tagged kinase and a ligand-coated solid support (beads).

  • Competition: The test compound and the immobilized ligand compete for binding to the kinase's active site.

  • Washing: Unbound components are washed away. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound for the kinase.

  • Quantification: The amount of DNA-tagged kinase remaining on the beads is quantified using qPCR.

  • Data Analysis: The results are reported as percent of control (%Ctrl), where the DMSO control represents 100% kinase binding. A lower %Ctrl value indicates stronger binding of the test compound. Dissociation constants (Kd) can be determined from dose-response curves.[13][14][15]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in intact cells, providing evidence of target engagement.[16][17][18][19]

Protocol:

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with the test compound at various concentrations or a vehicle control (DMSO) for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes using a thermal cycler. Unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble protein fraction.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods like AlphaScreen®.[19]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

KiNativ™ Activity-Based Protein Profiling

This chemical proteomics platform uses ATP- or ADP-based probes to map the active state of kinases in a cell lysate, allowing for the assessment of inhibitor potency and selectivity against native kinases.[20][21][22][23][24][25]

Protocol:

  • Cell Lysis: Prepare a native protein lysate from cells or tissues.

  • Inhibitor Incubation: Incubate the lysate with the test compound at various concentrations or a vehicle control.

  • Probe Labeling: Add a biotinylated acyl-ATP or -ADP probe, which will covalently label the active site of kinases that are not occupied by the inhibitor.

  • Digestion: Digest the proteome into peptides using trypsin.

  • Enrichment: Capture the biotin-labeled peptides using streptavidin affinity chromatography.

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry to identify and quantify the labeled kinases.

  • Data Analysis: Compare the spectral counts or signal intensity of kinase-derived peptides between the inhibitor-treated and control samples to determine the IC50 for each kinase.

Phosphoproteomics for Downstream Pathway Analysis

This method identifies changes in the phosphorylation state of cellular proteins following inhibitor treatment, revealing the functional consequences of on- and off-target kinase inhibition.[26][27][28][29][30]

Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compound or vehicle control. Lyse the cells under denaturing conditions and digest the proteins into peptides.

  • Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution mass spectrometry to identify the specific phosphorylation sites and quantify their abundance.

  • Data Analysis: Perform quantitative analysis to identify phosphorylation sites that are significantly up- or down-regulated upon inhibitor treatment.

  • Pathway Analysis: Use bioinformatics tools to map the affected phosphoproteins to known signaling pathways, thereby elucidating the downstream effects of the inhibitor.

Visualizing Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_0 Experimental Workflow for Kinase Inhibitor Selectivity Profiling A Test Compound (e.g., this compound) B Tier 1: Broad Kinome Screen (KINOMEscan® @ 1µM) A->B C Identify Initial Hits (e.g., >90% Inhibition) B->C D Tier 2: Dose-Response (Determine Kd/IC50 for hits) C->D E Tier 3: Cellular Assays D->E I Selectivity Profile & Off-Target Liabilities D->I F Target Engagement (CETSA®) E->F Confirm in-cell binding G Phenotypic/Functional Assays (Proliferation, etc.) E->G Assess cellular effect F->I H Downstream Pathway Analysis (Phosphoproteomics) G->H Elucidate mechanism G->I H->I

Caption: Workflow for characterizing kinase inhibitor selectivity.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR2) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Multi-targeted Inhibitor (e.g., Dasatinib) Inhibitor->RTK Inhibitor->RAF

Caption: Simplified MAPK signaling pathway showing potential inhibitor targets.

G Start Inhibitor shows cellular activity OnTarget Is cellular IC50 consistent with on-target biochemical IC50? Start->OnTarget OffTarget Is there evidence of off-target engagement (e.g., CETSA, KiNativ)? OnTarget->OffTarget Yes ReEvaluate Re-evaluate primary target hypothesis OnTarget->ReEvaluate No PhenotypeOn Phenotype likely driven by on-target activity OffTarget->PhenotypeOn No Polypharm Phenotype likely due to polypharmacology (on- and off-target effects) OffTarget->Polypharm Yes PhenotypeOff Phenotype may be driven by off-target effects Polypharm->PhenotypeOff

Caption: Decision tree for interpreting on-target vs. off-target effects.

References

Safety Operating Guide

Safe Disposal of 3-(4-nitrophenyl)-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential, immediate safety and logistical information, including operational and disposal plans for 3-(4-nitrophenyl)-1H-pyrazole. This guide provides procedural, step-by-step guidance to ensure the safe handling and disposal of this compound in a laboratory setting, in line with best practices for chemical waste management.

Proper disposal of this compound is critical due to its potential hazards. The primary and most recommended method for its disposal is through a licensed professional waste disposal service.[1] This ensures that the compound is managed in an environmentally safe and compliant manner. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with care. All personnel handling the substance must wear appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize exposure.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields.To protect against splashes and dust formation.
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected before use.To prevent skin contact.
Body Protection Laboratory coat. Fire/flame resistant and impervious clothing may be necessary for larger quantities.To protect against accidental spills.
Respiratory Protection Use in a well-ventilated area. If dust is generated, respiratory protection may be required.To prevent inhalation of dust, vapors, or mist.
Step-by-Step Disposal Procedures

The following protocol outlines the recommended steps for the safe disposal of this compound, based on general best practices for handling hazardous chemical waste.

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound. This includes:

    • Unused or expired solid compound.

    • Contaminated materials such as weighing paper, pipette tips, vials, and gloves.

    • Solutions containing the compound.

    • Spill cleanup materials.

  • Segregate this waste from non-hazardous and other types of chemical waste to prevent accidental reactions.

Step 2: Waste Collection and Containerization

  • Solid Waste:

    • Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[1]

    • Grossly contaminated materials should be placed in the same solid waste container.

  • Liquid Waste:

    • Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[1]

    • Do not mix solutions of this compound with other incompatible waste streams.

  • Container Requirements:

    • Use containers that are in good condition and compatible with the chemical.

    • Ensure the container has a secure, tight-fitting lid.

    • The container should not be filled beyond 90% capacity to allow for expansion and prevent spills.

Step 3: Labeling of Waste Containers

Proper labeling of waste containers is crucial for safe storage and transport. The label should be clearly legible and securely affixed to the container.

The label must include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • Appropriate hazard warnings (e.g., "Harmful," "Irritant").

  • The date when the waste was first added to the container.

  • The name and contact information of the generating laboratory or researcher.

Step 4: Storage of Chemical Waste

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.

  • Use secondary containment, such as a chemically resistant tray, to contain any potential leaks or spills.

Step 5: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[1]

  • Provide them with a detailed inventory of the waste, including the chemical name and quantity.

  • Follow their specific instructions for packaging and preparing the waste for transport.

Experimental Protocols: Spill Neutralization and Cleanup

In the event of a small spill, follow these steps to safely clean the affected area. For large spills, evacuate the area and contact your institution's emergency response team.

  • Evacuate and Ventilate: Immediately clear the area of non-essential personnel and ensure adequate ventilation.

  • Don Personal Protective Equipment (PPE): Wear the appropriate PPE as outlined in the table above.

  • Contain the Spill: Carefully cover the spill with an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent. Avoid raising dust.[2]

  • Collect the Material: Gently sweep the absorbed material into a designated, labeled hazardous waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.[2]

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water.[2]

  • Dispose of Cleanup Materials: Collect all cleaning materials in the same hazardous waste container.[2]

  • Seal and Label: Seal the hazardous waste container and label it appropriately for disposal.

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, the following table summarizes its key physical and chemical properties relevant to safe handling and disposal.

PropertyValueReference
Molecular Formula C₉H₇N₃O₂[3]
Molecular Weight 189.17 g/mol [3]
Appearance Yellow needles[3]
Melting Point 192-198 °C[3]
Storage Conditions Store at 0-8 °C[3]

Visualizations

Disposal Workflow for this compound

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation & Segregation cluster_collection Collection & Containerization cluster_storage Temporary Storage cluster_disposal Final Disposal generation Generation of Waste (Unused chemical, contaminated labware, solutions) segregation Segregate from other waste streams generation->segregation solid_waste Solid Waste Container segregation->solid_waste liquid_waste Liquid Waste Container segregation->liquid_waste labeling Label Container Correctly (Name, Hazards, Date) solid_waste->labeling liquid_waste->labeling storage Store in Designated Hazardous Waste Area labeling->storage containment Use Secondary Containment storage->containment ehs_contact Contact EHS or Licensed Disposal Company containment->ehs_contact pickup Arrange for Waste Pickup ehs_contact->pickup final_disposal Professional Disposal (e.g., Incineration) pickup->final_disposal

Caption: Disposal workflow for this compound.

Decision Logic for Handling this compound Waste

This diagram outlines the decision-making process for researchers when handling waste containing this compound.

DecisionLogic Decision Logic for Handling this compound Waste start Waste Generated? is_contaminated Is the material contaminated with This compound? start->is_contaminated is_solid Is the waste solid or liquid? is_contaminated->is_solid Yes non_hazardous Dispose as non-hazardous waste (if not otherwise contaminated) is_contaminated->non_hazardous No solid_container Place in labeled SOLID hazardous waste container is_solid->solid_container Solid liquid_container Place in labeled LIQUID hazardous waste container is_solid->liquid_container Liquid store_safely Store in designated hazardous waste area solid_container->store_safely liquid_container->store_safely contact_ehs Contact EHS for disposal store_safely->contact_ehs

Caption: Decision logic for handling waste.

References

Personal protective equipment for handling 3-(4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(4-nitrophenyl)-1H-pyrazole

This document provides immediate, essential safety, and logistical information for handling this compound. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and proper disposal.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the final and critical barrier to preventing chemical exposure. Based on the hazard profile of this compound and related nitro- and pyrazole-containing compounds, the following PPE is mandatory.

Body Part Required PPE Specifications and Rationale
Eyes/Face Safety Goggles, Face ShieldWear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[2]
Skin/Body Chemical-Resistant Gloves, Lab Coat/GownWear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[1][2] A lab coat or chemical-resistant gown is required to protect skin and clothing from contamination.[1]
Respiratory Local Exhaust Ventilation (Fume Hood)Handling should occur in a well-ventilated area.[1][3] The use of a chemical fume hood or other local exhaust ventilation is required to control airborne levels and prevent inhalation.[1] A NIOSH-approved respirator may be necessary if dusts are generated and ventilation is inadequate.[1]
Feet Closed-Toe ShoesSturdy, closed-toe shoes must be worn in the laboratory to protect against spills and falling objects.

Operational Plan

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.

Pre-Handling and Preparation
  • Engineering Controls : Before beginning work, ensure that engineering controls are operational. This includes a certified chemical fume hood, as well as an accessible and functional eyewash station and safety shower.[1][3]

  • Review Safety Data Sheet (SDS) : Always review the most current SDS for this compound before use.[3]

  • Assemble PPE : Don all required PPE as specified in the table above before entering the handling area.

Handling and Use
  • Location : All weighing and handling of the solid compound or its solutions must be performed inside a chemical fume hood to minimize inhalation exposure and contain any potential dust.

  • Avoid Contact : Take measures to avoid direct contact with the skin, eyes, and clothing.[1][3]

  • Dust and Aerosol Prevention : Avoid actions that generate dust, such as crushing or vigorous scraping.[1] When preparing solutions, add the solid to the solvent slowly.

  • Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[3][4]

Storage
  • Container : Keep the container tightly closed when not in use.[1][3]

  • Conditions : Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][3]

Emergency Procedures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][3]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[1][3]

  • Inhalation : Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][3]

  • Ingestion : Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

  • Spills : For small spills, use appropriate PPE, and carefully sweep or vacuum the material into a suitable, labeled container for disposal.[1] Avoid generating dust.[1] Ensure the area is well-ventilated.[1]

Disposal Plan

Proper disposal is critical to ensure environmental safety and regulatory compliance. Treat all waste containing this compound as hazardous.[5]

  • Waste Segregation :

    • Solid Waste : Collect excess solid reagent and any materials used for cleaning spills (e.g., absorbent pads, contaminated wipes) in a dedicated, sealed, and clearly labeled hazardous waste container.[6]

    • Liquid Waste : Solutions containing the compound must be collected in a separate, leak-proof, and chemically compatible container labeled as hazardous waste.[5]

    • Contaminated PPE : Disposable PPE (gloves, etc.) that is contaminated should be placed in the solid hazardous waste container.

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste" and a full list of the chemical constituents and their approximate concentrations.[5]

  • Storage : Store waste containers in a designated and secure satellite accumulation area within the laboratory. Keep containers closed except when adding waste.

  • Disposal : Dispose of the waste through an approved waste disposal plant or a licensed hazardous waste contractor.[3] Follow all institutional, local, state, and federal regulations.[5] Under no circumstances should this chemical be disposed of down the drain or in the regular trash .[5]

Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal cluster_emergency Emergency Procedures prep_sds Review SDS prep_ppe Don Required PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_weigh Weigh Compound prep_eng->handle_weigh handle_use Use in Experiment handle_weigh->handle_use post_clean Clean Work Area handle_use->post_clean disp_solid Contaminated Solids handle_use->disp_solid disp_liquid Liquid Waste handle_use->disp_liquid post_ppe Doff PPE post_clean->post_ppe post_clean->disp_solid post_wash Wash Hands post_ppe->post_wash post_ppe->disp_solid post_store Store Chemical Securely post_wash->post_store disp_container Collect in Labeled Hazardous Waste Container disp_solid->disp_container disp_liquid->disp_container emergency_spill Spill emergency_action Follow First Aid Seek Medical Attention emergency_spill->emergency_action emergency_exposure Exposure (Skin/Eye/Inhalation) emergency_exposure->emergency_action

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-nitrophenyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-(4-nitrophenyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.